molecular formula C15H24O B029123 4-(1-Ethyl-1,4-dimethylpentyl)phenol CAS No. 142731-63-3

4-(1-Ethyl-1,4-dimethylpentyl)phenol

Cat. No.: B029123
CAS No.: 142731-63-3
M. Wt: 220.35 g/mol
InChI Key: BGLUSMSXKMBLFS-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1,4-dimethylpentyl)phenol ( 142731-63-3, EC No. 635-391-2) is a synthetic organic compound with the molecular formula C 15 H 24 O. This compound belongs to the group of branched 4-Nonylphenols, a class of chemicals noted for their utility in industrial and material science research . As a phenol derivative with a specific, bulky alkyl chain, it serves as a valuable intermediate or building block in organic synthesis, particularly for developing specialty chemicals and functional materials. Researchers investigate this and similar alkylphenols for their properties in polymer chemistry, surfactant formation, and material science applications. It is critical to note that this substance is identified as an endocrine disruptor and appears on relevant regulatory lists for this hazard . This product is provided strictly "For Research Use Only" (RUO). It is not intended for diagnostic, therapeutic, or any other human use and must be handled by qualified personnel in a controlled laboratory setting with appropriate safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3,6-dimethylheptan-3-yl)phenol
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InChI

InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUSMSXKMBLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC(C)C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028876
Record name 4-(3,6-Dimethyl-3-heptyl)phenol
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Molecular Weight

220.35 g/mol
Source PubChem
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CAS No.

142731-63-3
Record name 4-(1-Ethyl-1,4-dimethylpentyl)phenol
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Record name 4-(1-Ethyl-1,4-dimethylpentyl)phenol
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Record name 4-(3,6-Dimethyl-3-heptyl)phenol
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Record name 4-(1-Ethyl-1,4-dimethylpentyl)phenol
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Record name 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL
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Foundational & Exploratory

"4-(1-Ethyl-1,4-dimethylpentyl)phenol" IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Executive Summary

This technical guide provides a comprehensive analysis of the chemical compound commonly referred to as 4-(1-Ethyl-1,4-dimethylpentyl)phenol. We will begin by elucidating its correct IUPAC nomenclature, which is systematically determined to be 4-(3,6-dimethylheptan-3-yl)phenol . This document details its chemical structure, physicochemical properties, and toxicological profile, contextualizing its significance within the broader class of nonylphenols. As a branched nonylphenol isomer, this compound is of significant interest to researchers in environmental science and drug development due to its potential as an endocrine disruptor. This guide offers field-proven insights into its chemical identity, safety considerations, and relevance in scientific research.

Nomenclature and Structural Elucidation

The accurate identification of a chemical entity is foundational to all subsequent research. While the name "4-(1-Ethyl-1,4-dimethylpentyl)phenol" is used, it does not follow the systematic naming conventions set by the International Union of Pure and Applied Chemistry (IUPAC). The correct IUPAC name is derived by identifying the principal functional group and the longest continuous carbon chain of the substituent.

Systematic IUPAC Naming

The provided name suggests a pentyl (five-carbon) chain, but a longer chain can be identified within the alkyl substituent attached to the phenol ring. The systematic derivation is as follows:

  • Principal Functional Group: The hydroxyl (-OH) group on the benzene ring defines the parent molecule as a phenol .

  • Point of Attachment: The alkyl group is attached at position 4 of the phenol ring.

  • Longest Alkyl Chain: The substituent attached to the phenol ring is a tertiary alkyl group. The longest continuous carbon chain originating from the point of attachment is a seven-carbon chain, making it a heptyl group.

  • Numbering the Substituent Chain: The heptyl chain is numbered starting from the end that gives the substituents the lowest possible locants. The point of attachment to the phenol ring is at carbon 3 of the heptyl chain.

  • Identifying Substituents on the Chain: There are two methyl (-CH₃) groups located at positions 3 and 6 of the heptyl chain.

Therefore, the correct and unambiguous IUPAC name for this compound is 4-(3,6-dimethylheptan-3-yl)phenol .[1]

Chemical Structure and Identifiers

The chemical structure defines the compound's properties and reactivity. It consists of a phenol core substituted at the para-position with a branched, nine-carbon (nonyl) alkyl group.

Caption: Chemical structure of 4-(3,6-dimethylheptan-3-yl)phenol.

Key Identifiers:

  • CAS Number: 142731-63-3[1][2][3]

  • Molecular Formula: C₁₅H₂₄O[1][2][4]

  • SMILES: CCC(C)(CCC(C)C)C1=CC=C(C=C1)O[1][4]

  • InChIKey: BGLUSMSXKMBLFS-UHFFFAOYSA-N[1][4]

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in biological and environmental systems, as well as for designing experimental protocols.

PropertyValueSource
Molecular Weight 220.35 g/mol [1][2][4]
XLogP3 (Octanol/Water Partition Coefficient) 5.7[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 5[1]
Topological Polar Surface Area 20.2 Ų[1]

The high XLogP3 value of 5.7 indicates that this compound is highly lipophilic. This property suggests a tendency to partition into fatty tissues and bioaccumulate in organisms. Its structure, featuring a single polar hydroxyl group and a large, nonpolar alkyl chain, is consistent with surfactant-like properties, which is characteristic of the nonylphenol class.

Synthesis and Mechanistic Considerations

While specific, detailed protocols for the synthesis of 4-(3,6-dimethylheptan-3-yl)phenol are not widely published, its structure strongly suggests a synthesis pathway based on the Friedel-Crafts alkylation of phenol. This class of reactions is a cornerstone of organic chemistry for attaching alkyl substituents to aromatic rings.

General Synthetic Workflow

The reaction involves treating phenol with an appropriate alkylating agent, such as a branched nonene or nonanol, in the presence of an acid catalyst. The causality behind this choice is the catalyst's ability to generate a carbocation electrophile from the alkylating agent, which then attacks the electron-rich phenol ring.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Core Process cluster_products Products Phenol Phenol Reaction Electrophilic Aromatic Substitution (Friedel-Crafts Alkylation) Phenol->Reaction AlkylatingAgent Branched Nonene (e.g., Tripropylene) AlkylatingAgent->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, Zeolite) Catalyst->Reaction Catalyzes Product 4-(3,6-dimethylheptan-3-yl)phenol (and other isomers) Reaction->Product Purification Purification (e.g., Distillation, Chromatography) Product->Purification

Caption: General workflow for the synthesis of branched nonylphenols.

Mechanistic Insights

The alkylation of phenol is predominantly an electrophilic aromatic substitution. The hydroxyl group is an activating, ortho, para-directing group. Steric hindrance from the bulky tertiary alkyl carbocation favors substitution at the less hindered para position, leading to the 4-substituted product as the major isomer. However, the formation of ortho isomers and other side products is common, necessitating robust purification steps to isolate the desired compound. The choice of a solid acid catalyst like a zeolite can improve selectivity for the para isomer.

Toxicological Profile and Safety

From a research and development perspective, a thorough understanding of a compound's toxicological profile is non-negotiable. 4-(3,6-dimethylheptan-3-yl)phenol is associated with significant health and environmental hazards.

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (H302): Harmful if swallowed.

  • Skin Corrosion/Irritation (H314): Causes severe skin burns and eye damage.

  • Reproductive Toxicity (H361): Suspected of damaging fertility or the unborn child.

  • Hazardous to the Aquatic Environment, Acute (H400): Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Chronic (H410): Very toxic to aquatic life with long-lasting effects.

Self-Validating Protocol for Handling: Given the severe hazard profile, all handling must occur within a certified chemical fume hood. Personnel must be equipped with appropriate personal protective equipment (PPE), including:

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Chemical splash goggles and a face shield.

  • Body Protection: A lab coat, with consideration for a chemical-resistant apron.

All waste containing this compound must be disposed of as hazardous chemical waste, following institutional and regulatory guidelines to prevent environmental release.

Relevance in Research and Drug Development

The primary relevance of 4-(3,6-dimethylheptan-3-yl)phenol stems from its classification as a nonylphenol . Nonylphenols are a well-documented class of endocrine-disrupting compounds (EDCs).[3]

Endocrine Disruption

As an EDC, this compound can interfere with the body's endocrine (hormone) system. Its phenolic structure allows it to mimic natural hormones, such as estrogen, potentially leading to adverse developmental, reproductive, neurological, and immune effects. For drug development professionals, this is a critical consideration. The potential for a drug candidate or an excipient to have off-target endocrine-disrupting activity is a major safety concern that must be evaluated during preclinical toxicology studies.

Analytical Standard

Due to concerns over their environmental prevalence and health effects, branched nonylphenols are frequently monitored in environmental samples (water, soil) and in consumer products.[5] As such, pure 4-(3,6-dimethylheptan-3-yl)phenol serves as a crucial analytical standard for chromatographic methods (GC-MS, LC-MS) to accurately quantify its presence in complex matrices.[5] This ensures the reliability and reproducibility of environmental and safety testing data.

References

  • PubChem. (n.d.). 4-(1-Ethyl-1,3-dimethylpentyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(1-ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

  • Endocrine Disruptor List. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the known physical and chemical properties of the alkylphenol 4-(1-Ethyl-1,4-dimethylpentyl)phenol. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes available computed data, general characteristics of alkylphenols, and detailed, field-proven experimental protocols for its full characterization. The content is structured to provide both foundational knowledge and practical methodologies for researchers working with this and similar molecules.

Compound Identification and Structure

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the alkylphenol family, characterized by a phenol ring substituted with a branched nonyl group.[1] Understanding its precise structure is fundamental to interpreting its physical behavior and chemical reactivity.

  • IUPAC Name: 4-(3,6-dimethylheptan-3-yl)phenol[2]

  • Molecular Formula: C₁₅H₂₄O[3]

  • Molecular Weight: 220.35 g/mol [3]

  • CAS Number: 142731-63-3[2]

  • Synonyms: 4-Nonylphenol 112, P-363NP, Phenol, 4-(1-ethyl-1,4-dimethylpentyl)-[2]

The structure consists of a phenolic ring, which imparts acidic properties and reactivity towards electrophilic substitution, and a bulky, hydrophobic alkyl chain that significantly influences its solubility and physical state.

Synthesis_Workflow Phenol Phenol Reaction Friedel-Crafts Alkylation Phenol->Reaction Alkene Branched Nonene Alkene->Reaction Catalyst Acid Catalyst (e.g., H2SO4, AlCl3) Catalyst->Reaction Crude Crude Product Mixture Reaction->Crude Purification Purification (Distillation/Chromatography) Crude->Purification Pure Pure 4-(1-Ethyl-1,4-dimethylpentyl)phenol Purification->Pure

Caption: General workflow for the synthesis of alkylphenols.

Purification of the crude product typically involves vacuum distillation to separate the desired para-substituted product from unreacted starting materials and ortho- and di-substituted byproducts. Column chromatography can also be employed for higher purity. [4]

Experimental Protocols for Characterization

The following protocols provide standardized methods for determining the key physical and chemical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For high-boiling-point liquids, vacuum distillation is employed to prevent decomposition at atmospheric pressure.

Methodology (Micro-scale):

  • Place a small sample (0.5-1 mL) into a micro-distillation apparatus.

  • Introduce a capillary tube (sealed at one end) into the sample, open end down.

  • Slowly heat the apparatus in a heating block or oil bath.

  • Observe the stream of bubbles escaping from the capillary tube as the liquid heats up.

  • Once a steady stream of bubbles is observed, slowly cool the apparatus.

  • The boiling point is the temperature at which the last bubble escapes and the liquid begins to enter the capillary tube.

  • If performing under vacuum, record the pressure and use a nomograph to correct the boiling point to atmospheric pressure.

Solubility Determination

Principle: The "shake-flask" method is a common technique to determine the solubility of a substance in a given solvent. [5] Methodology:

  • Prepare a series of vials containing a known volume of various solvents (e.g., water, ethanol, acetone, hexane, toluene).

  • Add a small, accurately weighed amount of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to each vial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, allow the vials to stand undisturbed for any undissolved material to settle.

  • Carefully withdraw an aliquot of the supernatant from each vial.

  • Analyze the concentration of the dissolved compound in the aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or gas chromatography.

  • The solubility is expressed as mass per unit volume (e.g., mg/L or g/100 mL).

Spectroscopic Analysis

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Expected Chemical Shifts:

    • Aromatic protons (Ar-H): 6.5-8.0 ppm. The protons on the phenol ring will likely appear as two doublets due to the para-substitution pattern.

    • Phenolic proton (-OH): 4-7 ppm (in CDCl₃), can be a broad singlet. Its position is concentration and solvent-dependent. To confirm this peak, a D₂O shake can be performed, which will cause the -OH peak to disappear.

    • Alkyl protons (-CH₃, -CH₂, -CH): 0.8-2.5 ppm. The complex, branched structure of the alkyl chain will result in a series of overlapping multiplets in this region.

  • Causality: The choice of solvent is critical; for observing coupling to the -OH proton, a non-exchanging solvent like DMSO-d₆ should be used. [6]

  • Sample Preparation: Dissolve 20-50 mg of the compound in approximately 0.7 mL of a deuterated solvent.

  • Expected Chemical Shifts:

    • Aromatic carbons: 110-160 ppm. The carbon attached to the hydroxyl group will be the most downfield.

    • Alkyl carbons: 10-40 ppm.

Principle: IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.

Methodology:

  • Acquire a background spectrum of the empty sample compartment.

  • Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

  • Acquire the sample spectrum.

  • The resulting spectrum will show absorbance as a function of wavenumber.

Expected Absorptions:

  • O-H stretch (phenolic): A strong, broad absorption in the region of 3200-3600 cm⁻¹. [6]* C-H stretch (aromatic): Absorptions just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹.

  • C=C stretch (aromatic): Absorptions in the 1500-1600 cm⁻¹ region. [6]* C-O stretch (phenolic): A strong absorption around 1200-1260 cm⁻¹.

  • C-H bend (para-disubstituted aromatic): A characteristic absorption in the 800-850 cm⁻¹ region.

IR_Interpretation IR IR Spectrum OH_Stretch Broad Peak at 3200-3600 cm⁻¹ IR->OH_Stretch indicates Aromatic_CH Peaks > 3000 cm⁻¹ IR->Aromatic_CH indicates Aliphatic_CH Peaks < 3000 cm⁻¹ IR->Aliphatic_CH indicates Aromatic_CC Peaks at 1500-1600 cm⁻¹ IR->Aromatic_CC indicates CO_Stretch Peak at ~1230 cm⁻¹ IR->CO_Stretch indicates

Caption: Interpreting key regions of an IR spectrum for a phenol.

Principle: MS provides information about the molecular weight and fragmentation pattern of a molecule.

Methodology (Electron Ionization - EI):

  • Introduce a dilute solution of the sample into the mass spectrometer.

  • The sample is vaporized and bombarded with high-energy electrons, causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z).

Expected Fragmentation:

  • Molecular Ion (M⁺): A peak at m/z = 220, corresponding to the molecular weight of the compound.

  • Benzylic Cleavage: A prominent fragmentation pathway for alkylphenols is the cleavage of the C-C bond beta to the aromatic ring. This would result in a fragment ion at m/z = 107 (HOC₆H₄CH₂⁺) and other characteristic fragments from the alkyl chain.

Safety and Handling

4-(1-Ethyl-1,4-dimethylpentyl)phenol is classified with several hazards. [2]

  • Harmful if swallowed (H302) [2]* Causes severe skin burns and eye damage (H314) [2]* Suspected of damaging fertility or the unborn child (H361) [2]* Very toxic to aquatic life with long-lasting effects (H410) [2] Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents.

Environmental Considerations

As an alkylphenol, this compound is expected to be persistent in the environment and has a high potential for bioaccumulation due to its low water solubility. [7]It is classified as very toxic to aquatic life, and care must be taken to prevent its release into the environment. [2]

Conclusion

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a complex alkylphenol with properties that make it of interest to researchers in various fields. While specific experimental data is sparse, this guide provides a robust framework for its characterization based on computed data, established principles of chemical reactivity, and detailed analytical protocols. By following the methodologies outlined herein, researchers can confidently determine the physical and chemical properties of this compound, enabling its effective and safe use in further studies.

References

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Sources

An In-depth Technical Guide to 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a specific isomer of 4-nonylphenol. As a member of the broader class of alkylphenols, this compound has garnered significant scientific interest due to its prevalence as an environmental contaminant and its action as an endocrine-disrupting chemical. This document is intended to serve as a detailed resource for professionals in research, drug development, and environmental science, offering insights into its chemical properties, synthesis, analytical determination, and biological activity. The information presented herein is synthesized from peer-reviewed literature and chemical databases to ensure scientific integrity and provide a foundation for further investigation and risk assessment.

Chemical Identity and Physicochemical Properties

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a branched-chain alkylphenol. The systematic IUPAC name for this compound is 4-(3,6-dimethylheptan-3-yl)phenol[1]. It is one of many isomers of 4-nonylphenol, which are produced commercially as complex mixtures[2].

Molecular Formula and Weight

The chemical formula for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is C₁₅H₂₄O [1]. Its molecular weight is 220.35 g/mol [1].

Structure

The chemical structure consists of a phenol ring substituted at the para position (position 4) with a branched nine-carbon alkyl group.

Caption: 2D representation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. It is important to note that some of these values are computed due to the limited availability of experimental data for this specific isomer.

PropertyValueSource
Molecular Formula C₁₅H₂₄OPubChem[1]
Molecular Weight 220.35 g/mol PubChem[1]
CAS Number 142731-63-3PubChem[1]
Appearance Colorless liquidSigma-Aldrich MSDS (for a similar isomer)[3]
XLogP3-AA (Computed) 5.7PubChem[1]
Boiling Point (Computed) 648.58 KCheméo[4]
Melting Point (Computed) 351.95 KCheméo[4]
Water Solubility (log10WS, Computed) -4.23 mol/LCrippen (cited in Cheméo)[4]
pKa (Computed) 10.3 (Acidic)PubChem

Synonyms: This compound is also known by several other names and identifiers, including:

  • 4-(3,6-dimethylheptan-3-yl)phenol

  • 4-Nonylphenol 112

  • P-363NP[1]

Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

The synthesis of specific branched 4-alkylphenols like 4-(1-Ethyl-1,4-dimethylpentyl)phenol is typically achieved through the Friedel-Crafts alkylation of phenol[5][6]. This electrophilic aromatic substitution reaction involves the reaction of phenol with an appropriate alkylating agent, such as an alkene or an alkyl halide, in the presence of a Lewis acid catalyst[5].

A plausible synthetic route for this specific isomer would involve the reaction of phenol with a branched nonene isomer or a corresponding alkyl halide in the presence of a catalyst like aluminum chloride (AlCl₃) or a solid acid catalyst. A study by Uchiyama et al. (2008) reports the synthesis of eight different branched 4-nonylphenol isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol, starting from either 4-benzyloxyacetophenone or phenol, confirming the feasibility of targeted synthesis for research purposes[7].

G phenol Phenol reaction Friedel-Crafts Alkylation phenol->reaction alkylating_agent Branched Nonene or Alkyl Halide alkylating_agent->reaction catalyst Lewis Acid Catalyst (e.g., AlCl₃) catalyst->reaction product 4-(1-Ethyl-1,4-dimethylpentyl)phenol reaction->product

Caption: Generalized workflow for the synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Spectroscopic and Analytical Characterization

The identification and quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, particularly in complex environmental or biological matrices, rely on advanced analytical techniques. Due to the vast number of possible isomers of 4-nonylphenol, isomer-specific analysis is challenging but crucial for accurate risk assessment[2].

Mass Spectrometry (MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary method for the analysis of 4-nonylphenol isomers[8]. In selected ion monitoring (SIM) mode, specific fragment ions of the analyte can be monitored to enhance selectivity and sensitivity[9]. For complex mixtures, tandem mass spectrometry (GC-MS/MS) provides even greater specificity by monitoring specific fragmentation transitions[2]. The fragmentation patterns in the mass spectrum are key to distinguishing between different isomers[2].

While a publicly available, verified mass spectrum for this specific isomer is not readily accessible, the fragmentation of branched nonylphenols typically involves cleavage of the alkyl side chain, leading to characteristic fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural elucidation of synthesized nonylphenol isomers[7][10]. The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms in the molecule, allowing for the definitive identification of a specific isomer. A study on the interaction of 4-nonylphenol with dissolved organic matter utilized ¹H NMR to investigate the π–π interactions between the aromatic rings[11].

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectroscopy can be used to identify the functional groups present in the molecule. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, the IR spectrum would be expected to show a characteristic broad absorption band for the phenolic hydroxyl (-OH) group, as well as absorptions corresponding to C-H bonds in the alkyl chain and C=C bonds in the aromatic ring[11].

Experimental Protocols

Protocol 1: Isomer-Specific Analysis by GC-MS

This protocol provides a general framework for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in a sample matrix. Optimization will be required based on the specific matrix and instrumentation.

1. Sample Preparation (Liquid-Liquid Extraction & Solid-Phase Extraction Clean-up)

  • For aqueous samples, acidify to a pH of approximately 2 with a suitable acid.

  • Extract the sample with a non-polar solvent such as hexane or dichloromethane.

  • For complex matrices like tissue or food, an initial extraction with a polar solvent like acetonitrile may be necessary, followed by a hexane partitioning step to remove lipids[9].

  • Concentrate the extract and perform a clean-up step using a solid-phase extraction (SPE) cartridge (e.g., Florisil or silica) to remove interfering substances[9].

  • Elute the analyte from the SPE cartridge with an appropriate solvent mixture.

  • Evaporate the eluate to a small volume and reconstitute in a suitable solvent for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Equipped with a capillary column suitable for separating nonylphenol isomers (e.g., a non-polar or semi-polar column like a (5%-phenyl)-methylpolysiloxane column)[8].

  • Injector: Operate in splitless mode to maximize sensitivity[8].

  • Oven Temperature Program: An optimized temperature program is crucial for isomer separation. A typical program might start at a low temperature (e.g., 80°C), ramp up to an intermediate temperature, and then ramp up at a slower rate to a final temperature (e.g., 240°C)[8].

  • Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for MS/MS, targeting characteristic ions of the analyte and an internal standard[8][9].

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis start Sample extraction Liquid-Liquid Extraction start->extraction cleanup Solid-Phase Extraction (SPE) Clean-up extraction->cleanup concentrate Concentration & Reconstitution cleanup->concentrate injection GC Injection concentrate->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM or MRM) separation->detection data_analysis data_analysis detection->data_analysis Data Analysis & Quantification

Caption: Workflow for the GC-MS analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Biological Activity and Toxicology

4-(1-Ethyl-1,4-dimethylpentyl)phenol is classified as a potential endocrine-disrupting compound[1]. The endocrine-disrupting effects of nonylphenols are primarily attributed to their ability to mimic the natural hormone 17β-estradiol and interact with estrogen receptors[12].

Endocrine Disruption

The estrogenic activity of nonylphenol isomers varies significantly depending on the structure of the alkyl chain[7][12][13]. Studies have shown that the degree of branching of the nonyl group influences the binding affinity to the estrogen receptor and, consequently, the estrogenic potency[13]. It is crucial to assess the activity of individual isomers rather than relying on data from technical mixtures, as the composition can vary[12]. A study by Uchiyama et al. (2008) synthesized and tested the estrogenic activity of eight specific nonylphenol isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol, using a recombinant yeast screen system, demonstrating differing activities among the isomers[7].

Hazard Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is associated with the following hazards:

  • H302: Harmful if swallowed[1].

  • H314: Causes severe skin burns and eye damage[1].

  • H361: Suspected of damaging fertility or the unborn child[1].

  • H410: Very toxic to aquatic life with long lasting effects[1].

These classifications underscore the need for careful handling and disposal of this compound to mitigate risks to human health and the environment.

Applications and Environmental Significance

Branched 4-nonylphenols are primarily used as intermediates in the production of nonylphenol ethoxylates, which are non-ionic surfactants used in a wide range of industrial and consumer products, including detergents, emulsifiers, and dispersing agents. They are also used in the production of phenolic resins and as antioxidants in plastics and rubber.

The widespread use of nonylphenol ethoxylates leads to the environmental release of their degradation products, including 4-nonylphenols. Due to their persistence, bioaccumulative potential, and toxicity to aquatic organisms, their presence in the environment is a significant concern[2].

Conclusion

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a scientifically significant compound, not only as a component of widely used industrial chemicals but also as a potent endocrine disruptor. A thorough understanding of its chemical properties, synthesis, and biological activity is essential for researchers working in environmental science, toxicology, and drug development. The methodologies outlined in this guide provide a foundation for the accurate identification and quantification of this specific isomer, which is critical for assessing its environmental fate and potential health risks. Further research into the specific mechanisms of action and the development of remediation strategies for this and other nonylphenol isomers are of paramount importance.

References

  • Guenther, K., Heinke, V., Thiele, B., Kleist, E., Prast, H., & Raecker, T. (2002). Endocrine-disrupting nonylphenols are ubiquitous in food. Environmental Science & Technology, 36(8), 1676-1680). [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11321982, 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link].

  • Uchiyama, T., Makino, M., Saito, H., Katase, T., & Fujimoto, Y. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65). [Link]

  • National Institute of Standards and Technology (n.d.). 4-Nonylphenol. In NIST Chemistry WebBook. Retrieved from [Link].

  • Preuss, R., Angerer, J., & Drexler, H. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 40(16), 5147-5151). [Link]

  • Li, H., Wang, F., Li, B., Zhang, H., & Yu, G. (2017). Insight into the hetero-interactions of 4-nonylphenol with dissolved organic matter: multiple spectroscopic methods, 1H NMR study and principal component analysis. Scientific Reports, 7(1), 1253). [Link]

  • Kim, D. S., Lee, S. M., & Kim, M. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 269). [Link]

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  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. In Chemistry LibreTexts. Retrieved from [Link].

  • Sakakibara, H., et al. (2009). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Journal of Environmental Monitoring, 11(2), 384-392). [Link]

  • Deutsche Forschungsgemeinschaft. (2018). Determination of 4-tert-octylphenol and p-nonylphenol in urine by LC-MS. The MAK-Collection for Occupational Health and Safety. [Link]

  • Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences, 54(1), 154-167). [Link]

  • Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link].

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  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53412055, 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Retrieved from [Link].

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. Retrieved from [Link].

  • Professor Dave Explains. (2015, January 4). Friedel-Crafts Alkylation [Video]. YouTube. [Link]

  • Tsuda, T., et al. (2000). Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 746(2), 305-309). [Link]

  • U.S. Environmental Protection Agency & National Institutes of Health. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link].

  • Rutishauser, B. V., et al. (2004). Nonylphenol Isomers Differ in Estrogenic Activity. Environmental Science & Technology, 38(23), 6564-6570). [Link]

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  • Galiè, M., et al. (2013). Chlorinated isomers of nonylphenol differ in estrogenic and androgenic activity. Journal of Environmental Science and Health, Part A, 48(1), 74-83). [Link]

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solubility of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a significant isomer of nonylphenol. The document synthesizes available physicochemical data, explores the theoretical principles governing its solubility in various solvent classes, and offers a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to be a critical resource for scientists and researchers engaged in work that requires a thorough understanding of the solubility profile of this compound, particularly in the fields of environmental science, toxicology, and drug development.

Introduction: Understanding 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the broader family of nonylphenols, which are alkylphenols widely used in industrial applications.[1] These compounds serve as precursors in the manufacturing of antioxidants, lubricating oil additives, and non-ionic surfactants such as nonylphenol ethoxylates, which are key components in detergents, paints, and plastics.[1] The specific isomeric structure of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, with its branched nine-carbon alkyl chain attached to a phenol ring, dictates its physicochemical properties and, consequently, its behavior in different solvent environments.[2][3] A thorough understanding of its solubility is paramount for assessing its environmental fate, bioavailability, and for the formulation of products in which it is a component.

The molecular structure is characterized by a hydrophilic phenolic hydroxyl group and a large, hydrophobic branched alkyl chain. This amphiphilic nature is the primary determinant of its solubility, rendering it poorly soluble in aqueous media and more soluble in organic solvents.[1][4]

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is essential for predicting its solubility.

PropertyValueSource
Molecular Formula C₁₅H₂₄O[2][5]
Molecular Weight 220.35 g/mol [2][5]
logP (Octanol-Water Partition Coefficient) ~5.7 (Computed)[2]
Water Solubility (Computed) log₁₀WS = -4.23 (mol/L)[6]

The high computed logP value indicates a strong preference for nonpolar environments over aqueous ones, classifying it as a hydrophobic compound.[2] This is further substantiated by the very low computed water solubility. For context, the experimentally determined water solubility of a general 4-nonylphenol mixture is approximately 7 mg/L at 25 °C.

Solubility Profile: A Solvent-by-Solvent Analysis

The principle of "like dissolves like" is the cornerstone for understanding the solubility of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The large, nonpolar alkyl tail dominates its solubility characteristics.

Aqueous Solubility

As predicted by its high logP and computed water solubility, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is expected to be very poorly soluble in water. The polar phenolic hydroxyl group can engage in hydrogen bonding with water, but this is sterically hindered and energetically outweighed by the hydrophobic nature of the extensive alkyl chain.

Solubility in Polar Aprotic Solvents (e.g., Acetone, Acetonitrile)

Polar aprotic solvents, such as acetone and acetonitrile, are anticipated to be effective at dissolving 4-(1-Ethyl-1,4-dimethylpentyl)phenol. While they possess a dipole moment, they do not have acidic protons. The primary intermolecular interactions would be dipole-dipole and London dispersion forces, which are sufficient to overcome the solute-solute interactions.

Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol)

Short-chain alcohols like methanol and ethanol are expected to be good solvents for this compound.[1] This is due to their dual nature; they have a polar hydroxyl group capable of hydrogen bonding with the phenolic head of the solute, and a nonpolar alkyl chain that can interact favorably with the solute's alkyl tail via van der Waals forces. A solution of a related isomer in methanol at a concentration of 100 µg/mL is commercially available, indicating its solubility in this solvent.[7]

Solubility in Nonpolar Solvents (e.g., Hexane, Toluene, Benzene, Carbon Tetrachloride)

Nonpolar solvents are predicted to be excellent solvents for 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The dominant intermolecular forces in these systems are London dispersion forces. The large, branched alkyl chain of the solute can interact extensively with the hydrocarbon chains of hexane or the aromatic rings of toluene and benzene. General nonylphenol isomers are known to be soluble in benzene, carbon tetrachloride, and heptane.[4] Studies involving phenolic compounds often utilize hexane as a solvent, further suggesting good solubility.[8][9]

Experimental Determination of Solubility: A Validated Protocol

For compounds with low aqueous solubility, the Shake-Flask Method (OECD Guideline 105) is the gold standard for determining equilibrium solubility.[10][11][12] This method is reliable and provides a direct measure of a compound's solubility at a given temperature.

Principle of the Shake-Flask Method

An excess amount of the solid or liquid test substance is added to a known volume of the chosen solvent. The mixture is then agitated in a constant temperature bath for a prolonged period to allow for the establishment of thermodynamic equilibrium between the dissolved and undissolved phases. Subsequently, the undissolved portion is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Step-by-Step Experimental Protocol
  • Preparation of the Test System:

    • Add an excess amount of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to a series of flasks containing the desired solvent (e.g., water, methanol, hexane). The excess should be sufficient to ensure a saturated solution with undissolved solute present at the end of the equilibration period.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the flasks at a constant speed for a sufficient duration to reach equilibrium. For poorly soluble compounds, this may take 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change over time).

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solute to settle.

    • To ensure complete separation of the undissolved material, centrifuge the samples at the same constant temperature.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear, saturated supernatant.

    • Quantify the concentration of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[13][14]

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility as mass per volume (e.g., g/L or mg/L) or in molar units (mol/L).

    • Report the temperature at which the solubility was determined.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess solute to solvent in flask prep2 Seal flask prep1->prep2 equil1 Agitate in constant temperature bath prep2->equil1 equil2 Monitor at 24, 48, 72h to ensure equilibrium equil1->equil2 sep1 Cease agitation and allow to settle equil2->sep1 sep2 Centrifuge at constant temperature sep1->sep2 analysis1 Withdraw aliquot of supernatant sep2->analysis1 analysis2 Quantify concentration via HPLC or GC-MS analysis1->analysis2 analysis3 Calculate solubility from calibration curve analysis2->analysis3

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Conclusion

References

  • Cheméo. (n.d.). Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl). Retrieved from [Link].

  • PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. National Center for Biotechnology Information. Retrieved from [Link].

  • PubChem. (n.d.). 4-Nonylphenol. National Center for Biotechnology Information. Retrieved from [Link].

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. Retrieved from [Link].

  • OECD. (1995).
  • Eawag. (2007). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag-BBD. Retrieved from [Link].

  • ResearchGate. (2025). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Retrieved from [Link].

  • Taylor & Francis Online. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Retrieved from [Link].

  • GSRS. (n.d.). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Retrieved from [Link].

  • PubMed. (n.d.). Solubility behavior of phenolic compounds in hexane-ethyl acetate, hexane-ethyl myristate, and hexane-ethyl pivalate cosolvent systems. Retrieved from [Link].

  • ResearchGate. (2025). Synthesis of branched para-nonylphenol isomers: Occurrence and quantification in two commercial mixtures. Retrieved from [Link].

  • Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link].

  • Regulations.gov. (2014). Water Solubility (Flask Method). Retrieved from [Link].

  • RIVM. (n.d.). NANoREG. Retrieved from [Link].

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An In-Depth Technical Guide to 4-(1-Ethyl-1,4-dimethylpentyl)phenol: An Isomer of Concern in the Nonylphenol Complex

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Deconstructing Complexity in Endocrine Disruption

The ubiquitous nature of nonylphenols (NPs) in our environment, stemming from their widespread use in surfactants and industrial chemicals, presents a significant analytical and toxicological challenge. These compounds, classified as endocrine disruptors, are not single entities but rather a complex mixture of over 100 isomers. The subtle variations in the branching of their nine-carbon alkyl chain can dramatically alter their biological activity and environmental fate. This guide focuses on a specific, highly branched isomer: 4-(1-Ethyl-1,4-dimethylpentyl)phenol . Understanding the unique characteristics of this isomer is paramount for accurate risk assessment and the development of effective mitigation strategies. As we delve into the synthesis, analysis, and biological impact of this compound, we will uncover the critical importance of isomer-specific investigations in the broader field of environmental toxicology and drug development.

The Isomeric Landscape of Nonylphenols: A Primer

Nonylphenols are produced industrially through the acid-catalyzed Friedel-Crafts alkylation of phenol with a mixture of nonenes (propylene trimer).[1] This process inherently leads to a complex cocktail of isomers, with the nonyl group attached at various positions on the phenol ring, most commonly the para-position.[2] The alkyl chain itself can be linear or, more frequently, highly branched. This structural diversity is the crux of the nonylphenol problem; different isomers exhibit varying degrees of estrogenicity, biodegradability, and toxicity.[3][4]

The subject of this guide, 4-(1-Ethyl-1,4-dimethylpentyl)phenol, is one such highly branched isomer found in technical nonylphenol mixtures. Its intricate structure underscores the necessity of moving beyond the analysis of "total nonylphenols" and toward isomer-specific quantification to truly understand the environmental and health implications.

Chemical Identity and Properties
PropertyValueSource
Chemical Name 4-(1-Ethyl-1,4-dimethylpentyl)phenol
IUPAC Name 4-(3,6-dimethylheptan-3-yl)phenol[3]
CAS Number 142731-63-3[5]
Molecular Formula C₁₅H₂₄O[6]
Molecular Weight 220.35 g/mol [6]
Appearance Colorless liquid (predicted)[7]

Synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol: A Protocol for Isomer-Specific Research

To conduct meaningful toxicological and environmental studies, a pure, well-characterized source of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is essential. The following protocol is based on the synthetic strategies for branched nonylphenol isomers, providing a reproducible method for laboratory-scale synthesis.[8] The synthesis involves two key stages: the preparation of the specific tertiary alcohol precursor, followed by its Friedel-Crafts alkylation with a protected phenol.

Diagram of the Synthesis Workflow

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_alkylation Friedel-Crafts Alkylation & Deprotection cluster_purification Purification A Isovaleraldehyde C 3,6-dimethyl-3-heptanol A->C 1. Ether B Ethylmagnesium bromide (Grignard Reagent) B->C 2. H3O+ workup D Phenol F 4-(1-Ethyl-1,4-dimethylpentyl)phenol C->F D->F E Boron trifluoride etherate (Lewis Acid) E->F Catalyst G Crude Product H Silica Gel Chromatography G->H I Pure Isomer H->I

Caption: Workflow for the synthesis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Part I: Synthesis of 3,6-Dimethyl-3-heptanol

Rationale: The Grignard reaction is a robust method for forming carbon-carbon bonds. Here, we utilize the nucleophilic addition of an ethyl Grignard reagent to isovaleraldehyde to construct the specific carbon skeleton of the nonyl side chain.

Step-by-Step Protocol:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq). Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add ethyl bromide (1.1 eq) in anhydrous diethyl ether from the dropping funnel to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Reaction: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of isovaleraldehyde (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 10 °C.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude alcohol by vacuum distillation to obtain pure 3,6-dimethyl-3-heptanol.

Part II: Friedel-Crafts Alkylation

Rationale: The Friedel-Crafts alkylation is the cornerstone of nonylphenol synthesis. Using a Lewis acid catalyst, the precursor alcohol is converted to a carbocation which then undergoes electrophilic aromatic substitution with phenol. The para-product is favored due to steric hindrance from the hydroxyl group.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve phenol (1.5 eq) in a suitable solvent such as dichloromethane.

  • Alkylation: Add 3,6-dimethyl-3-heptanol (1.0 eq) to the solution. Cool the mixture to 0 °C and slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (1.2 eq).

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by pouring it into ice-water.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Analytical Methodologies for Isomer-Specific Quantification

The complex nature of technical nonylphenol mixtures necessitates high-resolution analytical techniques for the separation and quantification of individual isomers. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for this purpose.

Diagram of the GC-MS Analysis Workflow

GCMS_Workflow A Sample Preparation (e.g., SPE) B Derivatization (e.g., Silylation) A->B C GC Injection B->C D Capillary GC Column (e.g., DB-5ms) C->D E Ionization (Electron Impact) D->E F Mass Analyzer (Quadrupole) E->F G Detector F->G H Data Analysis G->H

Caption: General workflow for the analysis of nonylphenol isomers by GC-MS.

Protocol for GC-MS Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Rationale: This protocol provides a robust method for the detection and quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in environmental or biological matrices. Derivatization is often employed to improve the chromatographic behavior of the phenolic compounds.

Step-by-Step Protocol:

  • Sample Preparation:

    • Solid Samples (e.g., sediment, tissue): Perform Soxhlet extraction with a suitable solvent mixture (e.g., hexane/acetone).

    • Liquid Samples (e.g., water): Use solid-phase extraction (SPE) with a C18 cartridge to concentrate the analytes.

  • Derivatization:

    • Evaporate the extracted sample to dryness under a gentle stream of nitrogen.

    • Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine.

    • Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivatives.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890A or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Injection: 1 µL, splitless mode at 250°C.

    • Oven Program: Initial temperature 80°C, ramp to 180°C at 10°C/min, then to 280°C at 5°C/min, hold for 10 minutes.[9]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Mass Spectrometer Conditions:

    • Mass Spectrometer: Agilent 5977B or equivalent.

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.

    • Characteristic Ions: Monitor for the molecular ion and key fragment ions of the TMS-derivatized 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

  • Quantification:

    • Prepare a calibration curve using a certified standard of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

    • Use an internal standard (e.g., a deuterated analog) to correct for matrix effects and variations in sample preparation.

Toxicological Profile and Endocrine Disrupting Activity

While comprehensive toxicological data for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is limited, the GHS hazard classifications for the closely related isomer, 4-(1-Ethyl-1,3-dimethylpentyl)phenol, provide a strong indication of its potential hazards.[7]

Hazard StatementClassification
H302Harmful if swallowed
H314Causes severe skin burns and eye damage
H361Suspected of damaging fertility or the unborn child
H410Very toxic to aquatic life with long lasting effects

The most significant concern with nonylphenols is their ability to act as xenoestrogens, mimicking the natural hormone 17β-estradiol and disrupting the endocrine system.[2] The estrogenic activity of nonylphenol isomers is highly dependent on the structure of the alkyl chain, with more branched isomers often exhibiting greater potency.[8]

Assessing Estrogenic Activity: The Yeast Estrogen Screen (YES) Assay

Rationale: The YES assay is a widely used in vitro method to screen for estrogenic activity. It utilizes genetically modified yeast cells that contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ, which codes for β-galactosidase). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a colorimetric or fluorometric signal that can be quantified.[3]

Diagram of the YES Assay Principle

YES_Assay cluster_yeast Yeast Cell cluster_reaction Colorimetric Reaction ER Estrogen Receptor (hER) Reporter Reporter Gene (lacZ) ER->Reporter Activates Transcription Enzyme β-galactosidase Reporter->Enzyme Translation Substrate Substrate (CPRG) Product Colored Product Substrate->Product Enzymatic Cleavage Ligand Estrogenic Ligand (e.g., 4-(1-Ethyl-1,4-dimethylpentyl)phenol) Ligand->ER Binds to

Caption: Principle of the Yeast Estrogen Screen (YES) assay.

Step-by-Step Protocol:

  • Yeast Culture: Culture the recombinant Saccharomyces cerevisiae strain in a suitable growth medium until it reaches the logarithmic growth phase.

  • Assay Plate Preparation:

    • In a 96-well microplate, add serial dilutions of the test compound (4-(1-Ethyl-1,4-dimethylpentyl)phenol), a positive control (17β-estradiol), and a negative control (vehicle solvent).

    • Add the yeast culture to each well.

  • Incubation: Incubate the plate at 30°C for 48-72 hours.

  • Lysis and Substrate Addition:

    • Lyse the yeast cells to release the β-galactosidase.

    • Add the chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG).

  • Signal Measurement: Incubate the plate at 37°C and measure the absorbance at 570 nm at regular intervals.

  • Data Analysis:

    • Construct a dose-response curve for the test compound and the positive control.

    • Calculate the EC₅₀ value (the concentration that elicits 50% of the maximum response) for 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

    • Determine the Relative Potency (RP) compared to 17β-estradiol.

Studies have shown that the estrogenic activity of branched nonylphenol isomers can vary significantly. For instance, one study found that the isomer 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I) exhibited three times greater estrogenic activity than a commercial nonylphenol mixture in a recombinant yeast screen system.[8] Determining the specific EC₅₀ value for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is crucial for its risk characterization.

Concluding Remarks and Future Directions

This guide has provided a comprehensive overview of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a significant isomer within the complex nonylphenol family. We have detailed its synthesis, analytical quantification, and the assessment of its endocrine-disrupting potential. The key takeaway for researchers, scientists, and drug development professionals is the imperative of isomer-specific analysis. Treating nonylphenols as a single entity can lead to a significant underestimation or mischaracterization of their environmental and health risks.

Future research should focus on:

  • Elucidating the toxicological profiles of a wider range of individual nonylphenol isomers.

  • Investigating the synergistic and antagonistic effects of isomer mixtures.

  • Developing more efficient and cost-effective analytical methods for routine isomer-specific monitoring.

  • Exploring the potential for nonylphenol isomers to interact with other nuclear receptors beyond the estrogen receptor.

By continuing to dissect the complexity of the nonylphenol issue at the isomeric level, we can develop a more nuanced and accurate understanding of these pervasive environmental contaminants and their impact on biological systems.

References

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An In-Depth Technical Guide to the Endocrine Disrupting Potential of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Synthesis of Predictive Toxicology and Mechanistic Insights for Researchers and Drug Development Professionals

Introduction: Unmasking a Potential Endocrine Disruptor

4-(1-Ethyl-1,4-dimethylpentyl)phenol is an alkylphenol that, due to its structural characteristics, is a candidate for scrutiny regarding its potential to disrupt the endocrine system. While direct toxicological data for this specific isomer is limited, its classification on environmental candidate lists, such as for REACH, underscores the concern.[1] This guide provides a comprehensive technical overview of the predicted endocrine-disrupting potential of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, drawing upon established knowledge of structurally related alkylphenols like 4-nonylphenol and 4-octylphenol. We will delve into the mechanistic underpinnings of endocrine disruption by this class of compounds and detail the validated experimental protocols essential for its assessment.

The endocrine system, a complex network of glands and hormones, regulates a vast array of physiological processes, including development, reproduction, and metabolism. Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with the normal functioning of this system, leading to adverse health effects.[2] Alkylphenols, a class of non-ionic surfactants and their degradation products, have been identified as significant EDCs.[3][4] Their structural similarity to natural hormones, particularly estrogens, allows them to interact with hormone receptors and other components of the endocrine signaling pathways.[5][6]

This guide will navigate the scientific rationale for suspecting 4-(1-Ethyl-1,4-dimethylpentyl)phenol as an EDC, grounded in the extensive research on its analogues. We will explore the key endocrine pathways of concern—estrogenic, androgenic, and thyroid—and the state-of-the-art methodologies for evaluating potential disruption.

I. Predicted Endocrine-Disrupting Mechanisms of Action

The endocrine-disrupting activity of alkylphenols is intrinsically linked to their chemical structure. The presence of a phenolic ring and a lipophilic alkyl chain are key features that enable interaction with hormone receptors. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, we can predict its potential interactions based on well-documented structure-activity relationships (SAR) for this class of compounds.

Estrogenic Activity: Mimicking the Body's Master Female Hormone

The most well-characterized endocrine-disrupting effect of alkylphenols is their ability to mimic the actions of 17β-estradiol, the primary female sex hormone.[5] This estrogenic activity is mediated through the binding to and activation of estrogen receptors (ERα and ERβ).[7]

Structural Rationale for Estrogenicity:

The estrogenic potential of alkylphenols is highly dependent on the structure of the alkyl group.[8][9] Key determinants include:

  • Position of the Alkyl Group: The para position (position 4) relative to the hydroxyl group on the phenol ring is associated with the highest estrogenic activity.[8][9] 4-(1-Ethyl-1,4-dimethylpentyl)phenol possesses this critical feature.

  • Branching of the Alkyl Group: Tertiary branched alkyl groups generally exhibit greater estrogenic potency than linear or secondary branched chains.[8][9] The alkyl group of the topic compound is tertiary.

  • Length of the Alkyl Chain: Optimal estrogenic activity is typically observed with alkyl chains of 6 to 8 carbons.[8] The alkyl group in 4-(1-Ethyl-1,4-dimethylpentyl)phenol has 8 carbons.

Based on these SAR principles, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is predicted to possess significant estrogenic activity.

Signaling Pathway:

The binding of an estrogenic compound, such as 4-(1-Ethyl-1,4-dimethylpentyl)phenol, to the estrogen receptor initiates a cascade of molecular events that can alter gene expression and cellular function.

Estrogenic_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ER Estrogen Receptor (ER) EDC_ER Active EDC-ER Complex ER->EDC_ER HSP Heat Shock Proteins (HSP) ER_HSP Inactive ER-HSP Complex ER_HSP->ER Dissociation EDC 4-(1-Ethyl-1,4-dimethylpentyl)phenol (EDC) EDC->EDC_ER Binds ERE Estrogen Response Element (ERE) on DNA EDC_ER->ERE Binds to cluster_nucleus cluster_nucleus EDC_ER->cluster_nucleus Translocation Gene_Transcription Gene Transcription ERE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., Vitellogenin) mRNA->Protein_Synthesis Translation Cellular_Response Altered Cellular Response Protein_Synthesis->Cellular_Response

Caption: Predicted estrogenic signaling pathway of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Anti-Androgenic Activity: Opposing Male Hormones

In addition to estrogenic effects, some alkylphenols have been shown to exhibit anti-androgenic activity, meaning they can interfere with the function of androgens like testosterone.[5] This can occur through various mechanisms, including antagonism of the androgen receptor (AR).[10]

Mechanism of Anti-Androgenicity:

The compound may bind to the androgen receptor without activating it, thereby blocking the binding of natural androgens and inhibiting their biological effects. This antagonistic action can disrupt male reproductive development and function.[5]

Thyroid System Disruption: A Less Explored but Critical Pathway

The potential for alkylphenols to disrupt the thyroid hormone system is an area of growing research interest.[2] The thyroid system is crucial for metabolism, growth, and neurodevelopment. Disruption can occur at multiple levels, including hormone synthesis, transport, and receptor binding. While less is known about the specific effects of compounds like 4-(1-Ethyl-1,4-dimethylpentyl)phenol on the thyroid system, it remains a critical area for investigation in a comprehensive endocrine disruptor assessment. The OECD has established expert groups to develop and standardize assays for thyroid disruption.[11]

II. A Tiered Approach to Experimental Evaluation

A robust assessment of the endocrine-disrupting potential of 4-(1-Ethyl-1,4-dimethylpentyl)phenol requires a tiered approach, progressing from rapid in vitro screening assays to more complex in vivo studies. This strategy, advocated by regulatory bodies like the OECD, allows for a weight-of-evidence evaluation.[12][13][14]

Tiered_Testing_Workflow Level1 Level 1: Existing Data and (Q)SAR Analysis Level2 Level 2: In Vitro Assays (Mechanistic Screening) Level1->Level2 Identifies need for testing Level3 Level 3: In Vivo Assays (Short-term, Mechanistic) Level2->Level3 Positive results trigger in vivo confirmation Level4 Level 4: In Vivo Assays (Adverse Effects on Endocrine Endpoints) Level3->Level4 Provides mechanistic data for further investigation Level5 Level 5: In Vivo Assays (Multi-generational Studies) Level4->Level5 Characterizes adverse outcomes and informs risk assessment

Caption: OECD-based tiered workflow for endocrine disruptor testing.

Level 2: In Vitro Mechanistic Screening Assays

In vitro assays are the first line of experimental investigation, providing rapid and cost-effective screening for specific mechanisms of endocrine disruption.[13][15]

Table 1: Key In Vitro Assays for Endocrine Disruptor Screening

Assay NameOECD TG No.PrincipleEndpoints
Estrogen Receptor Transcriptional Activation (ERTA) 455Genetically modified cells (e.g., yeast or mammalian) containing the human estrogen receptor and a reporter gene. Binding of an estrogenic substance activates the receptor, leading to the expression of the reporter gene product (e.g., luciferase, β-galactosidase), which can be quantified.[16][17]Agonist and antagonist activity at the estrogen receptor.
Androgen Receptor Transcriptional Activation (ARTA) 458Similar to ERTA, but uses cells expressing the human androgen receptor.[16][17]Agonist and antagonist activity at the androgen receptor.
H295R Steroidogenesis Assay 456Utilizes a human adrenal carcinoma cell line (H295R) that expresses most of the key enzymes involved in steroidogenesis. The assay measures the production of steroid hormones (e.g., testosterone, estradiol) after exposure to the test chemical.[17]Alterations in steroid hormone production.
Aromatase Assay OPPTS 890.1200Measures the activity of aromatase, the enzyme that converts androgens to estrogens.[17] This can be done using human recombinant aromatase or cell-based systems. The conversion of a substrate to a product is quantified.[18]Inhibition or induction of aromatase activity.

Detailed Protocol: Yeast Estrogen Screen (YES) Assay (based on OECD TG 455)

The YES assay is a widely used in vitro method to assess the estrogenic potential of chemicals.[16]

1. Principle: The assay utilizes a genetically modified strain of the yeast Saccharomyces cerevisiae. This yeast strain contains two key foreign genetic elements:

  • The human estrogen receptor (hER) gene.
  • An expression plasmid containing the lac-Z gene (encoding the enzyme β-galactosidase) under the control of estrogen response elements (EREs).

When an estrogenic substance binds to the hER, the receptor-ligand complex binds to the EREs and activates the transcription of the lac-Z gene. The resulting β-galactosidase is secreted into the medium, where it can cleave a chromogenic substrate (e.g., CPRG), leading to a color change that can be quantified spectrophotometrically.

2. Materials:

  • Genetically modified Saccharomyces cerevisiae strain expressing hER.

  • Yeast culture medium.

  • Test substance (4-(1-Ethyl-1,4-dimethylpentyl)phenol) dissolved in a suitable solvent (e.g., DMSO).

  • Positive control (17β-estradiol).

  • Negative control (solvent).

  • Chromogenic substrate (e.g., Chlorophenol red-β-D-galactopyranoside - CPRG).

  • 96-well microplates.

  • Incubator.

  • Microplate reader.

3. Procedure:

  • Prepare a serial dilution of the test substance, positive control, and negative control in the culture medium in a 96-well plate.

  • Inoculate the wells with a standardized suspension of the yeast cells.

  • Incubate the plate at 32°C for 48-72 hours.

  • After incubation, measure the optical density at two wavelengths (one for cell growth and one for the color change of the substrate) using a microplate reader.

  • Calculate the estrogenic activity based on the concentration-response curve of the test substance compared to the positive control.

4. Data Interpretation: A dose-dependent increase in color development indicates estrogenic activity. The potency of the test substance can be expressed as a relative potency factor (RPF) compared to 17β-estradiol.

Level 3 & 4: In Vivo Confirmation and Characterization

If in vitro assays indicate potential endocrine activity, in vivo studies in animal models are necessary to confirm these effects and assess their potential for causing adverse health outcomes.[13]

Table 2: Key In Vivo Assays for Endocrine Disruptor Assessment

Assay NameOECD TG No.Animal ModelPrincipleKey Endpoints
Uterotrophic Assay 440Immature or ovariectomized female ratsMeasures the increase in uterine weight (uterotrophic response) following exposure to an estrogenic substance.[19][20]Uterine weight, uterine histology.
Hershberger Assay 441Castrated peripubertal male ratsEvaluates the ability of a chemical to elicit androgenic or anti-androgenic effects by measuring the weights of five androgen-dependent tissues.[16][20]Weights of seminal vesicles, ventral prostate, levator ani-bulbocavernosus muscles, Cowper's glands, and glans penis.
Female Pubertal Assay 440Peripubertal female ratsAssesses the potential of a chemical to alter the attainment of puberty.Age and body weight at vaginal opening, estrous cyclicity.
Male Pubertal Assay 441Peripubertal male ratsAssesses the potential of a chemical to alter the attainment of puberty.Age and body weight at balano-preputial separation.

Detailed Protocol: Uterotrophic Assay in Ovariectomized Rats (based on OECD TG 440)

This assay is a short-term in vivo screening test for estrogenic activity.[19]

1. Principle: The uterus of an ovariectomized rat is deprived of endogenous estrogens and will therefore grow (increase in weight) in response to exogenous estrogenic compounds.

2. Materials:

  • Ovariectomized young adult female rats.

  • Test substance (4-(1-Ethyl-1,4-dimethylpentyl)phenol).

  • Positive control (e.g., ethinyl estradiol).

  • Vehicle control.

  • Dosing equipment (e.g., gavage needles).

  • Analytical balance.

3. Procedure:

  • Acclimatize ovariectomized rats for at least 7 days.

  • Randomly assign animals to treatment groups (vehicle control, positive control, and at least three dose levels of the test substance).

  • Administer the test substance or controls daily for 3 consecutive days by oral gavage or subcutaneous injection.

  • Record body weights daily.

  • On day 4, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Record the wet weight of the uterus. The uterus may also be blotted to obtain a "blotted" weight.

4. Data Interpretation: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity.

III. Conclusion and Future Directions

While direct experimental data on 4-(1-Ethyl-1,4-dimethylpentyl)phenol is currently lacking, a strong case for its potential endocrine-disrupting activity can be made based on the well-established structure-activity relationships of alkylphenols. Its structural features strongly suggest a potential for estrogenic and possibly anti-androgenic effects.

This technical guide provides a framework for the systematic evaluation of this compound's endocrine-disrupting potential, from initial in vitro screening to in vivo confirmation. The detailed protocols for key assays serve as a practical resource for researchers and drug development professionals.

Future research should focus on generating robust experimental data for 4-(1-Ethyl-1,4-dimethylpentyl)phenol using the tiered approach outlined. This will enable a definitive characterization of its endocrine-disrupting profile and inform any necessary risk assessment and regulatory actions. Understanding the potential hazards of such compounds is paramount for safeguarding human and environmental health.

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An In-depth Technical Guide to the Environmental Fate of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Environmental Journey of a Complex Alkylphenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol, a specific isomer of the broader nonylphenol category, represents a class of compounds that have garnered significant scientific and regulatory attention. As amphiphilic compounds, nonylphenols have seen widespread use as surfactants in numerous industrial processes.[1] However, their complex chemical nature and potential for environmental persistence and toxicity necessitate a thorough understanding of their fate once released into the environment. This guide provides a comprehensive technical overview of the environmental fate of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, synthesizing current scientific knowledge on its biodegradation, abiotic degradation, bioaccumulation potential, and ecotoxicity. By delving into the underlying mechanisms and presenting key experimental data and protocols, this document aims to equip researchers and professionals with the critical information needed for informed risk assessment and the development of sustainable chemical practices.

Introduction to 4-(1-Ethyl-1,4-dimethylpentyl)phenol: A Structurally Complex Surfactant

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the alkylphenol chemical family. These compounds are characterized by a phenol group substituted with a nine-carbon alkyl chain. The technical mixtures of nonylphenol are complex, containing potentially more than one hundred isomers with varying branching in the nonyl group.[2] This structural diversity is a critical factor in their environmental behavior, as different isomers can exhibit significantly different rates of degradation, bioaccumulation, and toxicity.[2]

The subject of this guide, 4-(1-Ethyl-1,4-dimethylpentyl)phenol, is one of the prominent branched isomers found in technical nonylphenol mixtures. Its specific structure, with a quaternary α-carbon in the nonyl chain, influences its physicochemical properties and, consequently, its environmental distribution and degradation.

Table 1: Physicochemical Properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

PropertyValueSource
Molecular FormulaC₁₅H₂₄O[3]
Molecular Weight220.35 g/mol [3]
CAS Number142731-63-3[3]

Biodegradation: The Primary Pathway for Environmental Removal

The primary mechanism for the environmental breakdown of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is microbial degradation. The persistence of this compound is heavily dependent on the structure of its alkyl chain, with more complex branching generally leading to slower degradation.

Microbial Pathways: The Role of Sphingomonas

Seminal research has identified bacteria of the genus Sphingomonas as key players in the biodegradation of branched nonylphenol isomers.[1] Specifically, Sphingomonas xenophaga Bayram has been shown to utilize 4-(1-Ethyl-1,4-dimethylpentyl)phenol as a sole carbon and energy source. One study demonstrated that this bacterium could degrade 1 mg/ml of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in a minimal medium within one week.

The degradation process is initiated by an ipso-hydroxylation, where a hydroxyl group is added to the carbon atom of the benzene ring that is attached to the nonyl chain.[1] This initial step is a critical activation of the otherwise recalcitrant molecule.

Following ipso-hydroxylation, the pathway proceeds through a series of enzymatic reactions, ultimately leading to the cleavage of the aromatic ring. The major degradation pathway results in the formation of hydroquinone and a nonyl alcohol that retains the original structure of the alkyl side chain.[1] While Sphingomonas species can utilize the aromatic portion of the molecule for growth, the resulting nonyl alcohol is not further metabolized by these bacteria and is released as a byproduct.[1]

Biodegradation_Pathway cluster_main Major Biodegradation Pathway 4_NP 4-(1-Ethyl-1,4-dimethylpentyl)phenol Ipso_Intermediate Ipso-hydroxylated Intermediate 4_NP->Ipso_Intermediate ipso-Hydroxylation (Sphingomonas spp.) Hydroquinone Hydroquinone Ipso_Intermediate->Hydroquinone Nonyl_Alcohol 3,6-Dimethyl-3-heptanol Ipso_Intermediate->Nonyl_Alcohol

Major biodegradation pathway of 4-(1-Ethyl-1,4-dimethylpentyl)phenol by Sphingomonas spp.
Isomer-Specific Biodegradability and Half-Lives

It is crucial to recognize that the biodegradability of nonylphenols is highly isomer-specific. The half-lives of the most recalcitrant isomers can be three to four times longer than those of more readily biodegradable isomers.[2] Studies on the degradation of nonylphenol isomers in river sediments have shown half-lives ranging from 0.9 to 13.2 days under aerobic conditions and 15.6 to 20.1 days under anoxic conditions.

Abiotic Degradation: Photodegradation and Hydrolysis

In addition to biodegradation, abiotic processes can contribute to the transformation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in the environment.

Photodegradation

Photodegradation, or photolysis, is the breakdown of molecules by light. The rate of photodegradation in the environment is dependent on factors such as the light absorption properties of the molecule, the intensity of solar radiation, and the presence of other substances in the water that can act as photosensitizers.

While specific data on the photodegradation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol are limited, studies on nonylphenol mixtures indicate that photolysis can occur. The photolysis half-life of a related compound, isopyrazam, in purified water under simulated sunlight was found to be 195 hours. This rate was accelerated in the presence of substances like nitrates and iron ions.[4]

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For hydrolysis to be a significant environmental fate process, a compound must contain functional groups that are susceptible to this reaction, such as esters, amides, or some halogenated compounds.

4-Alkylphenols, including 4-(1-Ethyl-1,4-dimethylpentyl)phenol, do not possess such hydrolyzable functional groups. The bond between the alkyl chain and the phenol ring, as well as the ether linkage in any parent ethoxylates, are generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.

Bioaccumulation: Partitioning into Biota

Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from its surrounding environment through all exposure routes (e.g., water, food, sediment). The potential for a chemical to bioaccumulate is often estimated by its bioconcentration factor (BCF), which is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state.

The lipophilic nature of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, as indicated by its high octanol-water partition coefficient (Log Kow), suggests a potential for bioaccumulation in aquatic organisms.

Bioconcentration Factors

Experimental data on the bioaccumulation of the specific isomer 4-(1-Ethyl-1,4-dimethylpentyl)phenol are scarce. However, studies on technical nonylphenol mixtures and other branched isomers provide valuable insights.

A laboratory study on the killifish (Oryzias latipes) exposed to a technical mixture of nonylphenols reported a bioconcentration factor (BCF) of 167.[2] Another study investigating a different branched isomer, 4(3',6'-dimethyl-3'-heptyl)-phenol, in the pond snail (Lymnaea stagnalis) found a whole-body bioaccumulation factor (BAFw) of 242.[5] It is important to note that BCF values can vary significantly between species and are influenced by factors such as lipid content and metabolic capacity.

Table 2: Bioaccumulation Data for Nonylphenol and a Branched Isomer

OrganismCompoundBCF/BAFwSource
Killifish (Oryzias latipes)Nonylphenol (mixture)167[2]
Pond Snail (Lymnaea stagnalis)4(3',6'-dimethyl-3'-heptyl)-phenol242[5]

Ecotoxicity: Potential for Harm to Aquatic Life

The ecotoxicity of a chemical is its potential to cause adverse effects on aquatic and terrestrial organisms. For aquatic ecosystems, standard tests are conducted on representatives of three trophic levels: fish (vertebrates), daphnids (invertebrates), and algae (primary producers).

A 28-day study on the long-term toxicity of a nonylphenol isomer to rainbow trout (Oncorhynchus mykiss) reported a median lethal concentration (LC50) in the range of 0.17 to 15.61 mg/L.[3] The toxicity of 4-nonylphenol to fish can vary widely depending on the species, with reported toxic concentrations ranging from 17 to 3,000 µg/L.[6]

Experimental Protocols for Environmental Fate Assessment

To ensure consistency and comparability of data, standardized test methods, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the environmental fate of chemicals.

Ready Biodegradability: OECD 301B (CO₂ Evolution Test)

This test is designed to assess the ready biodegradability of organic chemicals under aerobic conditions.

Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms from activated sludge and incubated in the dark in a closed vessel. The degradation is followed by the measurement of the carbon dioxide produced.

Step-by-Step Methodology:

  • Preparation of Mineral Medium: Prepare a mineral medium containing essential salts and trace elements to support microbial growth.

  • Preparation of Inoculum: Collect fresh activated sludge from a domestic wastewater treatment plant. Wash and resuspend the sludge in the mineral medium.

  • Test Setup: Add a known concentration of the test substance (typically 10-20 mg/L of total organic carbon) to the mineral medium in a sealed flask. Inoculate with the prepared activated sludge.

  • Incubation: Incubate the flasks in the dark at a constant temperature (e.g., 20-25°C) with continuous stirring or shaking.

  • CO₂ Measurement: Pass CO₂-free air through the flasks. Trap the evolved CO₂ in a solution of barium hydroxide or sodium hydroxide and quantify it by titration or with a total organic carbon (TOC) analyzer.

  • Data Analysis: Calculate the percentage of biodegradation by comparing the amount of CO₂ produced from the test substance to its theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches 60% of its ThCO₂ within a 10-day window during the 28-day test period.

OECD_301B_Workflow Start Start: OECD 301B Test Prepare_Medium Prepare Mineral Medium Start->Prepare_Medium Prepare_Inoculum Prepare Activated Sludge Inoculum Start->Prepare_Inoculum Setup_Flasks Set up Test Flasks with Test Substance Prepare_Medium->Setup_Flasks Prepare_Inoculum->Setup_Flasks Incubate Incubate in Dark with Aeration Setup_Flasks->Incubate Trap_CO2 Trap Evolved CO2 Incubate->Trap_CO2 28 days Measure_CO2 Quantify CO2 Trap_CO2->Measure_CO2 Calculate_Biodegradation Calculate % Biodegradation Measure_CO2->Calculate_Biodegradation End End of Test Calculate_Biodegradation->End

Workflow for the OECD 301B Ready Biodegradability Test.
Analytical Methodology: Isomer-Specific Quantification by GC-MS/MS

Accurate assessment of the environmental fate of 4-(1-Ethyl-1,4-dimethylpentyl)phenol requires a highly sensitive and specific analytical method to distinguish it from other nonylphenol isomers. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a powerful technique for this purpose.

Step-by-Step Methodology for Water Samples:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Preserve the samples by acidification (e.g., with sulfuric acid to pH < 2) and store at 4°C.

  • Solid-Phase Extraction (SPE): Pass a known volume of the water sample through an SPE cartridge packed with a suitable sorbent (e.g., C18). The nonylphenol isomers will be retained on the sorbent.

  • Elution: Elute the retained compounds from the SPE cartridge with a small volume of an organic solvent (e.g., dichloromethane or a mixture of acetone and hexane).

  • Derivatization (Optional but Recommended): To improve the chromatographic properties and sensitivity of the phenolic compounds, they can be derivatized. A common method is silylation to form trimethylsilyl (TMS) ethers.

  • GC-MS/MS Analysis: Inject an aliquot of the concentrated and derivatized extract into the GC-MS/MS system.

    • Gas Chromatography (GC): Use a capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) to separate the different nonylphenol isomers based on their boiling points and interaction with the stationary phase.

    • Tandem Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This involves selecting a specific precursor ion for each isomer in the first quadrupole, fragmenting it in the collision cell, and then monitoring for a specific product ion in the third quadrupole. This highly selective detection method minimizes interferences from the sample matrix.

  • Quantification: Quantify the concentration of 4-(1-Ethyl-1,4-dimethylpentyl)phenol by comparing its peak area to that of a calibration curve prepared with a certified reference standard of the specific isomer. The use of an isotopically labeled internal standard is recommended to correct for any losses during sample preparation and analysis.

GCMSMS_Workflow Start Start: Water Sample Analysis Sample_Collection Collect and Preserve Water Sample Start->Sample_Collection SPE Solid-Phase Extraction (SPE) Sample_Collection->SPE Elution Elute with Organic Solvent SPE->Elution Derivatization Derivatization (e.g., Silylation) Elution->Derivatization GC_Separation GC Separation of Isomers Derivatization->GC_Separation MSMS_Detection MS/MS Detection (MRM) GC_Separation->MSMS_Detection Quantification Quantification against Standards MSMS_Detection->Quantification End End: Concentration Result Quantification->End

Analytical workflow for the determination of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in water.

Conclusion and Future Perspectives

The environmental fate of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a complex interplay of biotic and abiotic processes. Biodegradation by specialized microorganisms, such as Sphingomonas species, appears to be the most significant removal mechanism, although the rate is highly dependent on the specific isomeric structure. Abiotic degradation through photodegradation may contribute to its transformation, while hydrolysis is considered negligible. The compound's lipophilicity suggests a potential for bioaccumulation in aquatic organisms.

A critical takeaway is the importance of an isomer-specific approach when evaluating the environmental fate and effects of nonylphenols. Treating technical mixtures as a single entity can lead to inaccurate risk assessments.[2]

Future research should focus on filling the existing data gaps, particularly in obtaining specific experimental data on the photodegradation, bioaccumulation, and ecotoxicity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The development and validation of analytical methods for the routine monitoring of this and other specific nonylphenol isomers in environmental matrices are also crucial for a more accurate understanding of their environmental distribution and potential risks. This knowledge will be instrumental in guiding regulatory decisions and promoting the use of more environmentally benign alternatives.

References

  • Lu, Z., & Gan, J. (2014). Analysis, toxicity, occurrence and biodegradation of nonylphenol isomers: a review. Environment International, 73, 233-244. [Link]

  • Eawag. (2007). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag-BBD. [Link]

  • Vázquez-Duhalt, R., Márquez-Rocha, F. J., & Ponce, E. (2005). Nonylphenol, an integrated vision of a pollutant. Applied Ecology and Environmental Research, 4(1), 1-25.
  • Global Substance Registration System. 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. [Link]

  • Tsuda, T., Takino, A., Muraki, K., Harada, H., & Kojima, M. (2001). Evaluation of 4-nonylphenols and 4-tert-octylphenol contamination of fish in rivers by laboratory accumulation and excretion experiments. Water Research, 35(7), 1786-1792. [Link]

  • Lalah, J. O., & Omwoma, S. (2011). The bioaccumulation and fate of a branched 14C-p-nonylphenol isomer in Lymnaea stagnalis L. Ecotoxicology and Environmental Safety, 74(4), 813-820. [Link]

  • European Chemicals Agency. Long-term toxicity to fish - Registration Dossier. [Link]

  • Sayed, A. E. D. H., & Soliman, H. A. (2020). Reproductive Toxicity and Recovery Associated With 4-Nonylphenol Exposure in Juvenile African Catfish (Clarias garepinus). Frontiers in Veterinary Science, 7, 588. [Link]

  • Goel, A., Müller, J., & Laschka, M. (2004). Photodegradation of endocrine disrupting chemical nonylphenol by simulated solar UV-irradiation.
  • Microbe Investigations. (2023). OECD 301B Biodegradation Test - CO2 Evolution Test. [Link]

  • Shimadzu. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. [Link]

  • Wang, Y., et al. (2022). Structure–Biodegradability Relationship of Nonylphenol Isomers in Two Soils with Long-Term Reclaimed Water Irrigation. International Journal of Environmental Research and Public Health, 19(8), 4607. [Link]

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An In-Depth Toxicological Profile of 4-(1-Ethyl-1,4-dimethylpentyl)phenol: A Read-Across Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Gap for a Nonylphenol Isomer

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the complex family of nonylphenols, a group of alkylphenols that have garnered significant scientific and regulatory attention due to their widespread use and potential environmental and human health impacts. While comprehensive toxicological data for this specific isomer are scarce, its structural similarity to other well-characterized branched nonylphenols allows for a robust toxicological assessment through a scientifically validated read-across approach. This guide synthesizes available information on nonylphenols as a group, leveraging data from structurally related isomers to build a comprehensive toxicological profile of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of the potential hazards and risks associated with this compound, grounded in the principles of read-across and supported by authoritative data.

Section 1: Chemical Identity and Physicochemical Properties

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a phenol substituted with a nine-carbon branched alkyl chain at the para position. Understanding its chemical and physical properties is fundamental to predicting its environmental fate, bioavailability, and toxicological behavior.

Table 1: Physicochemical Properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and Related Nonylphenols

Property4-(1-Ethyl-1,4-dimethylpentyl)phenolTechnical 4-Nonylphenol (Branched)
CAS Number 142731-63-384852-15-3
Molecular Formula C₁₅H₂₄OC₁₅H₂₄O
Molecular Weight 220.35 g/mol ~220.35 g/mol
Appearance Not availablePale yellow viscous liquid[1]
Water Solubility Low (predicted)Moderately soluble[1]
Log Kow (Octanol-Water Partition Coefficient) High (predicted)High
Vapor Pressure Low (predicted)Low

The high lipophilicity, indicated by a high predicted Log Kow, suggests a potential for bioaccumulation in fatty tissues. The low vapor pressure indicates that inhalation exposure to the pure substance at ambient temperature is likely to be low.

Section 2: The Scientific Rationale for Read-Across

Given the limited direct toxicological data for 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a read-across approach is the most scientifically sound method for hazard assessment. This methodology, supported by regulatory bodies like the European Chemicals Agency (ECHA) and the Organisation for Economic Co-operation and Development (OECD), allows for the prediction of toxicity of a substance by using data from structurally similar chemicals.[2][3] The fundamental premise is that substances with similar chemical structures will have similar physicochemical properties, toxicokinetic profiles, and, consequently, similar toxicological effects.

The primary source compounds for this read-across assessment are the well-studied branched isomers of 4-nonylphenol (CAS 84852-15-3), which are part of the technical nonylphenol mixture. The justification for this approach is based on:

  • Structural Similarity: 4-(1-Ethyl-1,4-dimethylpentyl)phenol shares the same molecular formula and a highly similar branched nonyl-group attached to a phenol ring as the components of technical 4-nonylphenol.

  • Similar Physicochemical Properties: As shown in Table 1, the key physicochemical parameters that govern toxicokinetics (e.g., water solubility, Log Kow) are expected to be in the same range.

  • Common Mechanism of Action: The toxicity of nonylphenols is largely attributed to the phenolic moiety and the lipophilic alkyl chain, which are common to all isomers. The primary mode of action for endocrine disruption is through interaction with estrogen receptors.[4][5][6]

cluster_Source Source Compound Data cluster_Target Target Compound Assessment cluster_Justification Read-Across Justification Well-studied Branched 4-Nonylphenol Isomers (CAS 84852-15-3) Well-studied Branched 4-Nonylphenol Isomers (CAS 84852-15-3) Structural Similarity Structural Similarity Well-studied Branched 4-Nonylphenol Isomers (CAS 84852-15-3)->Structural Similarity Similar Physicochemical Properties Similar Physicochemical Properties Well-studied Branched 4-Nonylphenol Isomers (CAS 84852-15-3)->Similar Physicochemical Properties Common Mechanism of Action Common Mechanism of Action Well-studied Branched 4-Nonylphenol Isomers (CAS 84852-15-3)->Common Mechanism of Action 4-(1-Ethyl-1,4-dimethylpentyl)phenol 4-(1-Ethyl-1,4-dimethylpentyl)phenol Structural Similarity->4-(1-Ethyl-1,4-dimethylpentyl)phenol Similar Physicochemical Properties->4-(1-Ethyl-1,4-dimethylpentyl)phenol Common Mechanism of Action->4-(1-Ethyl-1,4-dimethylpentyl)phenol

Caption: Logical framework for the read-across assessment.

Section 3: Toxicokinetics - The Journey Through the Body

The absorption, distribution, metabolism, and excretion (ADME) of 4-(1-Ethyl-1,4-dimethylpentyl)phenol are predicted to be similar to that of other branched nonylphenols.

  • Absorption: Nonylphenols are readily absorbed following oral ingestion. Dermal absorption is also a significant route of exposure.

  • Distribution: Due to their lipophilic nature, nonylphenols are expected to distribute to fatty tissues.

  • Metabolism: The primary site of metabolism is the liver, where nonylphenols undergo conjugation, primarily with glucuronic acid, to form more water-soluble metabolites.

  • Excretion: The conjugated metabolites are then excreted mainly in the feces via biliary excretion, with a smaller proportion eliminated in the urine.

Section 4: Toxicological Endpoints

This section details the potential toxicological effects of 4-(1-Ethyl-1,4-dimethylpentyl)phenol based on data from technical 4-nonylphenol and its isomers.

Acute Toxicity

Based on GHS classifications from aggregated notifications, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is expected to be harmful if swallowed. Technical 4-nonylphenol is also known to be corrosive to the skin and eyes.[7]

Table 2: Acute Toxicity Profile (Read-Across from Branched 4-Nonylphenol)

EndpointClassificationRemarks
Oral Harmful if swallowedGHS Category 4
Dermal CorrosiveCauses severe skin burns
Inhalation Data not availableMist inhalation may cause respiratory irritation
Eye Irritation CorrosiveCauses serious eye damage
Repeated Dose Toxicity

Sub-chronic studies on branched 4-nonylphenol in rats have identified the liver and kidneys as target organs.[8]

Genotoxicity and Carcinogenicity

Studies on 4-nonylphenol have shown some evidence of genotoxicity in vitro.[9] However, the overall weight of evidence suggests that nonylphenols are not potent mutagens. There is some evidence to suggest that nonylphenol may act as a tumor promoter, particularly in hormone-dependent cancers like breast cancer, due to its estrogenic activity.[1]

Reproductive and Developmental Toxicity

The most significant toxicological concern for nonylphenols is their potential to act as endocrine disruptors, specifically as xenoestrogens.

Endocrine Disruption: 4-(1-Ethyl-1,4-dimethylpentyl)phenol, like other nonylphenol isomers, is presumed to be an endocrine disruptor.[10] The estrogenic activity of different nonylphenol isomers can vary, but the presence of the p-substituted phenol structure is a key determinant of this activity.[11][12] This estrogenic activity can lead to a range of reproductive and developmental effects.

Reproductive Toxicity: Studies on technical 4-nonylphenol in rats have demonstrated adverse effects on both male and female reproductive systems. In males, effects such as altered sperm parameters and decreased testes weight have been observed.[13] In females, irregular estrous cycles and effects on ovarian weight have been reported.[13][14]

Developmental Toxicity: Developmental studies with 4-nonylphenol have shown effects such as accelerated vaginal opening in female offspring, a sensitive indicator of estrogenic activity, and decreased pup body weight.[13][15]

Table 3: Key Reproductive and Developmental Toxicity Findings for Branched 4-Nonylphenol

EndpointEffectSpecies
Female Reproduction Irregular estrous cycles, decreased ovary weightRat[13][14]
Male Reproduction Altered sperm parameters, decreased testes weightRat[13]
Developmental Accelerated vaginal opening, decreased pup body weightRat[13][15]

Section 5: Experimental Protocols for Toxicological Assessment

To definitively characterize the toxicological profile of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a battery of standardized in vitro and in vivo tests would be required. The following outlines key experimental protocols based on OECD guidelines, which represent the international standard for chemical safety testing.[16]

In Vitro Estrogen Receptor Transcriptional Activation Assay (OECD TG 455)

This assay is crucial for quantifying the estrogenic potential of the substance.

Methodology:

  • Cell Line: Utilize a suitable human cell line, such as MCF-7 or T-47D, stably transfected with a reporter gene (e.g., luciferase) under the control of an estrogen-responsive element (ERE).

  • Exposure: Culture the cells in a multi-well plate format and expose them to a range of concentrations of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Include a positive control (17β-estradiol) and a vehicle control.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the response against the concentration and determine the EC₅₀ (half-maximal effective concentration). Compare the potency to that of 17β-estradiol.

Start Start Cell Seeding Seed ERE-reporter cells in multi-well plates Start->Cell Seeding Compound Exposure Expose cells to test compound, positive control, and vehicle control Cell Seeding->Compound Exposure Incubation Incubate for 24 hours Compound Exposure->Incubation Lysis & Measurement Lyse cells and measure reporter gene activity Incubation->Lysis & Measurement Data Analysis Determine EC50 and relative potency Lysis & Measurement->Data Analysis End End Data Analysis->End

Caption: Workflow for the In Vitro Estrogen Receptor Assay.

Repeated Dose 28-day Oral Toxicity Study in Rodents (OECD TG 407)

This study provides information on the potential health hazards arising from repeated oral exposure.

Methodology:

  • Animal Model: Use a standard rodent species, such as the Sprague-Dawley rat.

  • Dose Groups: Assign animals to at least three dose groups and a control group. The dose levels should be selected based on acute toxicity data or a range-finding study.

  • Administration: Administer 4-(1-Ethyl-1,4-dimethylpentyl)phenol daily by gavage for 28 days.

  • Observations: Conduct daily clinical observations, weekly body weight and food consumption measurements.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy on all animals and examine major organs and tissues microscopically.

  • Data Analysis: Analyze the data for statistically significant differences between the dose groups and the control group to determine a No-Observed-Adverse-Effect Level (NOAEL).

Section 6: Conclusion and Recommendations

Based on a scientifically robust read-across from branched 4-nonylphenol isomers, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is predicted to be a substance of concern for human health. The primary hazards identified are acute oral toxicity, skin and eye corrosivity, and reproductive toxicity mediated through its endocrine-disrupting properties.

For drug development professionals, it is crucial to consider the potential for endocrine disruption early in the development process if this or structurally similar compounds are being considered. The in vitro estrogen receptor transcriptional activation assay is a key screening tool for this purpose. Further in vivo testing following OECD guidelines would be necessary for a definitive risk assessment.

Researchers and scientists are encouraged to contribute to filling the data gap for this specific isomer to reduce uncertainty and refine the risk assessment. Isomer-specific toxicological data would be invaluable for understanding the structure-activity relationships within the complex group of nonylphenols.

References

  • Minnesota Department of Health. (2023). p-Nonylphenol Toxicological Summary. [Link]

  • RIVM. (2022). An overview of the available data on reproduction toxicity of 4-nonylphenol. [Link]

  • Vazquez-Duhalt, R., et al. (2005). NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Applied Ecology and Environmental Research, 4(1), 1-25. [Link]

  • Toxics Link. (2023). Nonylphenol- An Endocrine Disrupting Chemical. [Link]

  • Wikipedia. (2023). Nonylphenol. [Link]

  • ECHA. (2015). Assessing read-across – how ECHA does it. [Link]

  • Kim, H. S., et al. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(5), 543-550. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

  • Di Marzio, W. D., et al. (2010). Genotoxicity of 4-nonylphenol and nonylphenol ethoxylate mixtures by the use of Saccharomyces cerevisiae D7 mutation assay and use of this text to evaluate the efficiency of biodegradation treatments. Chemosphere, 81(11), 1431-1436. [Link]

  • Giger, W., et al. (2009). Nonylphenol isomers differ in estrogenic activity. Environmental Science & Technology, 43(21), 8172-8177. [Link]

  • ECHA. (2015). Read-Across Assessment Framework (RAAF). [Link]

  • Nagao, T., et al. (2001). Reproductive effects of nonylphenol in rats after gavage administration: a two-generation study. Reproductive Toxicology, 15(3), 293-302. [Link]

  • EFSA Scientific Committee. (2023). Guidance on the use of read-across for chemical safety assessment in food and feed. EFSA Journal, 21(8), e08112. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0309 - 4-NONYLPHENOL (BRANCHED). [Link]

  • Preuss, T. G., et al. (2010). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 24(1), 129-134. [Link]

  • PETA Science Consortium International e.V. (2017). ECHA updates Read-Across Assessment Framework and publishes information on using read-across for MSCs and UVCBs. [Link]

  • OECD. Publications on testing and assessment of chemicals. [Link]

  • ECHA. (2017). Read-Across Assessment Framework (RAAF) - considerations on multi-constituent substances and UVCBs. [Link]

  • Joint Research Centre. (2007). Chemical Categories and Read Across. [Link]

  • Li, J. H., et al. (2008). [Detection of estrogenic effects of nonylphenol and bisphenol A in vitro reporter gene-based assays]. Wei sheng yan jiu = Journal of hygiene research, 37(2), 143–146. [Link]

  • HBW Insight. (2015). Read-Across Assessment Framework (RAAF). [Link]

  • OECD. (2023). OECD Guidelines for the Testing of Chemicals. [Link]

  • Wang, Y., et al. (2014). Advances of nonylphenol toxicity on the female reproductive system. Zhonghua yu fang yi xue za zhi [Chinese journal of preventive medicine], 48(1), 71-74. [Link]

  • Acevedo, R., et al. (2005). Exposure of environmental estrogenic compound nonlyphenol to noble rats alters cell-cycle kinetics in the mammary gland. Journal of Applied Toxicology, 25(5), 371-379. [Link]

Sources

mechanism of action of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and Structurally Related Alkylphenols

Preamble: Establishing a Mechanistic Framework

The compound 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a specific, highly branched isomer of 4-nonylphenol (4-NP). Direct experimental data on this particular isomer is sparse within publicly accessible scientific literature. However, the biological activity of alkylphenols is primarily dictated by the phenolic hydroxyl group and the steric and lipophilic properties of the para-substituted alkyl chain. Therefore, a robust and scientifically rigorous understanding of its mechanism of action can be constructed by examining the extensive research conducted on structurally analogous and commercially significant alkylphenols, namely the mixture of 4-nonylphenol isomers and 4-tert-octylphenol (4-t-OP). These compounds serve as validated proxies, and their established molecular interactions provide a predictive framework for the biological activity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

This guide synthesizes data from cellular, molecular, and toxicological studies to build a comprehensive model of action, focusing on the core mechanisms of endocrine disruption and the subsequent cascade of cellular effects.

The Core Mechanism: Endocrine Disruption via Estrogen Receptor Agonism

The most well-characterized activity of 4-NP and its structural analogues is their ability to function as xenoestrogens, or environmental estrogens.[1][2] They mimic the action of the endogenous hormone 17β-estradiol (E2), albeit with a lower binding affinity.[1] This estrogenic activity is mediated through two principal pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic (Nuclear-Initiated) Signaling Pathway

The genomic pathway involves direct interaction with nuclear estrogen receptors (ERα and ERβ), leading to changes in gene expression. This is the classical mechanism for steroid hormones and is a primary driver of the long-term physiological changes induced by these compounds.

  • Ligand Binding: The alkylphenol, due to its phenolic structure, can fit into the ligand-binding pocket of ERα and ERβ. The binding affinity is significantly lower than that of estradiol (reportedly up to 100,000 times less potent), but the high concentrations of these pollutants in the environment can lead to significant biological effects.[1]

  • Receptor Dimerization & Nuclear Translocation: Upon binding, the estrogen receptor undergoes a conformational change, dissociates from heat shock proteins, and forms homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

  • DNA Binding & Gene Transcription: These receptor dimers translocate into the nucleus and bind to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

  • Recruitment of Co-regulators: The DNA-bound receptor complex recruits a suite of co-activator or co-repressor proteins, which ultimately modulate the transcription of estrogen-responsive genes, leading to the synthesis or suppression of specific proteins. This can affect processes like cell proliferation, differentiation, and reproductive function.[3][4]

Genomic_Estrogenic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Alkylphenol 4-Alkylphenol ER_HSP Inactive ER-HSP Complex Alkylphenol->ER_HSP Binding ER Estrogen Receptor (ERα/ERβ) ER_Dimer Activated ER Dimer ER->ER_Dimer Dimerization HSP Heat Shock Proteins ER_HSP->ER HSP Dissociation ERE Estrogen Response Element (ERE) on DNA ER_Dimer->ERE Translocation & Binding Coactivators Co-activators ERE->Coactivators Recruitment Transcription Modulation of Gene Transcription Coactivators->Transcription Non_Genomic_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Alkylphenol 4-Alkylphenol GPER GPER (GPR30) Alkylphenol->GPER Binds Src Src Kinase GPER->Src Activates PI3K PI3K Src->PI3K Activates MAPK MAPK/ERK Src->MAPK Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Non-genomic signaling initiated by 4-Alkylphenol at the cell membrane.

Consequential Cellular Mechanisms

Beyond direct estrogenic signaling, exposure to compounds like 4-NP induces a range of other deleterious cellular effects, often as a downstream consequence of the primary endocrine disruption or through parallel mechanisms.

Induction of Oxidative and Nitrosative Stress

A growing body of evidence indicates that alkylphenols are potent inducers of cellular stress by disrupting the balance between reactive species generation and antioxidant defenses.

  • ROS/RNS Generation: Exposure to 4-NP and 4-t-OP has been shown to significantly increase the production of Reactive Oxygen Species (ROS) and Reactive Nitrogen Species (RNS). [5][6]This can occur through mitochondrial dysfunction or the activation of inflammatory cells.

  • Antioxidant Depletion: This overproduction of reactive species overwhelms the cell's antioxidant capacity, leading to a reduction in the concentration and activity of key protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). [7]* Cellular Damage: The excess ROS/RNS leads to lipid peroxidation (damage to cell membranes), protein oxidation, and DNA damage, contributing to cytotoxicity and apoptosis. [6]

Modulation of Inflammatory and Apoptotic Pathways

Alkylphenols can act as immunomodulators, often promoting a pro-inflammatory environment and triggering programmed cell death.

  • Inflammatory Cytokine Release: Studies have demonstrated that 4-NP can activate inflammatory signaling cascades, such as the Akt/MAPK/AP-1 pathway, particularly in immune cells like microglia. [7]This leads to the increased production and secretion of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. [7]4-t-OP has also been shown to enhance IL-4 production, a cytokine associated with allergic immune responses. [8]* Induction of Apoptosis: The combination of oxidative stress, inflammatory signaling, and direct receptor interactions can trigger apoptosis. 4-NP can activate both:

    • The Intrinsic (Mitochondrial) Pathway: By down-regulating anti-apoptotic proteins like Bcl-2. [7] * The Extrinsic (Death Receptor) Pathway: By sensitizing cells to ligands like TNF-α. [7] This culminates in the activation of caspases, the executioners of apoptosis. [7]

Experimental Validation: Methodologies and Workflows

The mechanistic claims described above are validated through a series of standardized and robust in vitro assays. Understanding these protocols is critical for researchers aiming to replicate or build upon these findings.

Protocol: E-SCREEN (Estrogen-Stimulated Cell Proliferation) Assay

This assay is the gold standard for assessing the estrogenic potential of a compound by measuring its ability to induce proliferation in an estrogen-responsive cell line, typically MCF-7 human breast cancer cells.

Methodology:

  • Cell Culture Preparation: MCF-7 cells are cultured in standard medium (e.g., DMEM with 10% Fetal Bovine Serum).

  • Hormone Deprivation (Crucial Step): To eliminate background estrogenic signals from the serum, cells are switched to a medium containing charcoal-dextran stripped FBS for 3-4 days. This process removes endogenous steroids, synchronizes the cells, and makes them highly sensitive to exogenous estrogenic compounds.

  • Seeding: Cells are seeded into 24-well plates at a low density (e.g., 2 x 10⁴ cells/well) in the hormone-deprived medium.

  • Compound Exposure: After 24 hours, the medium is replaced with fresh hormone-deprived medium containing a range of concentrations of the test compound (e.g., 4-NP) and controls (17β-estradiol as a positive control, vehicle as a negative control).

  • Incubation: Cells are incubated for 6 days to allow for multiple rounds of cell division.

  • Cell Lysis & Proliferation Measurement: The assay is terminated by fixing and staining the cells with a dye like crystal violet. The incorporated dye is then solubilized, and the absorbance is read on a spectrophotometer. The absorbance is directly proportional to the cell number.

  • Data Analysis: A dose-response curve is generated to determine the proliferative effect (PE) and the relative proliferative potency (RPP) compared to estradiol.

E_SCREEN_Workflow node1 1. Culture MCF-7 Cells (Standard Medium) node2 2. Hormone Deprivation (Medium with Charcoal-Stripped Serum) node1->node2 node3 3. Seed Cells in 24-Well Plates node2->node3 node4 4. Expose to Test Compound (e.g., 4-NP) and Controls node3->node4 node5 5. Incubate for 6 Days node4->node5 node6 6. Fix and Stain Cells (Crystal Violet) node5->node6 node7 7. Solubilize Dye & Measure Absorbance node6->node7 node8 8. Analyze Data (Dose-Response Curve) node7->node8

Caption: Standardized workflow for the E-SCREEN cell proliferation assay.

Protocol: Estrogen Receptor Reporter Gene Assay

This assay provides a direct measure of a compound's ability to activate the genomic estrogen receptor pathway and induce gene transcription.

Methodology:

  • Cell Line and Plasmids: A suitable cell line (e.g., HeLa or HEK293) is used. The cells are transiently transfected with two plasmids:

    • ER Expression Plasmid: Encodes for human ERα or ERβ. This ensures a consistent and high level of receptor expression.

    • Reporter Plasmid: Contains multiple copies of an ERE sequence upstream of a minimal promoter, which drives the expression of a reporter gene (e.g., firefly luciferase).

  • Transfection: Cells are seeded and transfected with the plasmids using a standard transfection reagent (e.g., Lipofectamine). A third plasmid encoding a different reporter (e.g., Renilla luciferase) is often co-transfected to normalize for transfection efficiency.

  • Compound Exposure: 24 hours post-transfection, the medium is changed, and cells are treated with various concentrations of the test compound and controls.

  • Incubation: Cells are incubated for 18-24 hours, allowing sufficient time for receptor activation, DNA binding, and expression of the luciferase enzyme.

  • Cell Lysis and Luminescence Reading: Cells are lysed, and specific substrates for both firefly and Renilla luciferase are added. The resulting luminescence is measured using a luminometer.

  • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold-induction of transcriptional activity relative to the vehicle control is calculated and plotted to generate a dose-response curve, from which an EC₅₀ (half-maximal effective concentration) can be determined.

Data Summary: A Multi-Mechanistic Profile

The diverse biological effects of 4-nonylphenol and its structural analogs are summarized below.

Mechanistic Target/PathwayMolecular Interaction / EffectResulting Cellular/Physiological Outcome
Nuclear Estrogen Receptors (ERα/β) Agonistic binding, dimerization, and binding to EREs.Altered transcription of estrogen-responsive genes, leading to changes in cell proliferation and reproductive function. [1][4]
Membrane Estrogen Receptors (GPER) Agonistic binding and activation.Rapid, non-genomic activation of PI3K/Akt and MAPK/ERK signaling pathways, promoting cell survival and growth. [1][7]
Cellular Redox Homeostasis Increased production of ROS/RNS; depletion of antioxidant enzymes (SOD, CAT).Oxidative stress, lipid peroxidation, DNA damage, and cytotoxicity. [7][5][6]
Inflammatory Signaling Activation of Akt/MAPK/AP-1 pathways in immune cells.Increased secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-4), promoting inflammation. [7][8]
Apoptosis Regulation Down-regulation of anti-apoptotic Bcl-2; activation of caspases.Induction of programmed cell death (apoptosis). [7]
Cell Cycle Control Reduction in cyclin A and B1 proteins.Arrest of the cell cycle, typically at the G2/M phase. [7]
Steroidogenesis Disruption of the expression of steroidogenic factor 1 (SF-1).Altered synthesis of steroid hormones, affecting sexual differentiation and development. [3]

Conclusion and Future Directions

The mechanism of action for 4-(1-Ethyl-1,4-dimethylpentyl)phenol, inferred from extensive studies on 4-nonylphenol and 4-tert-octylphenol, is multifaceted. Its primary action as a xenoestrogen, mediated through both genomic and non-genomic pathways, is the central pillar of its endocrine-disrupting activity. This initial interaction precipitates a cascade of secondary effects, including the induction of oxidative stress, chronic inflammation, and apoptosis, which collectively contribute to its toxicity in various organ systems, from the reproductive tract to the central nervous system. [7][6] While this framework provides a strong foundation, future research should focus on isomer-specific activity. The precise branching of the alkyl chain can influence binding affinity for receptors and metabolic pathways. Therefore, direct experimental validation of the estrogenic potency, receptor binding kinetics, and toxicological profile of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a critical next step to refine our understanding of this specific environmental contaminant.

References

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  • National Center for Biotechnology Information. 4-Nonylphenol. PubChem Compound Summary for CID 1752. [Link]

  • Lee, M. H. et al. (2004). Exposure to 4-tert-octylphenol, an environmentally persistent alkylphenol, enhances interleukin-4 production in T cells via NF-AT activation. Toxicology and Applied Pharmacology. [Link]

  • Mayer, L. P., Dyer, C. A., & Propper, C. R. (2002). Exposure to 4-tert-octylphenol accelerates sexual differentiation and disrupts expression of steroidogenic factor 1 in developing bullfrogs. Environmental Health Perspectives. [Link]

  • Rupa Health. 4-Nonylphenol. [Link]

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A Technical Guide to the Biological Activity of Phenolic Compounds: Mechanisms, Assays, and Drug Development Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenolic compounds are a vast and diverse group of secondary metabolites ubiquitously found in plants, where they are essential for growth, defense, and reproduction.[1] Structurally, they are characterized by an aromatic ring bearing one or more hydroxyl groups.[2] This fundamental structure is the foundation for a wide array of more complex molecules, including flavonoids, phenolic acids, tannins, stilbenes, and lignans.[3][4] For centuries, diets rich in fruits and vegetables have been associated with reduced risks of chronic and degenerative diseases, a benefit now largely attributed to the biological activities of these phenolic constituents.[2]

This guide provides an in-depth technical exploration of the core biological activities of phenolic compounds, focusing on the underlying molecular mechanisms and the established methodologies used to validate them. It is designed for researchers, scientists, and drug development professionals seeking to harness the therapeutic potential of these natural molecules. We will delve into their roles as antioxidants, anti-inflammatory, anticancer, and antimicrobial agents, providing not just protocols, but the scientific rationale behind the experimental choices, thereby offering a self-validating framework for investigation.

The Core Chemistry of Bioactivity: Antioxidant Mechanisms

The most fundamental biological activity of phenolic compounds is their antioxidant capacity, which underpins many of their other therapeutic effects.[3] This activity stems from the reactivity of the phenol moiety, specifically the hydroxyl group(s) attached to the aromatic ring.[5] Phenolics can neutralize harmful free radicals, such as reactive oxygen species (ROS), through several mechanisms.

1.1. Key Antioxidant Mechanisms The primary mechanisms by which phenolic compounds exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, quenching it and forming a stable phenoxyl radical. This phenoxyl radical is resonance-stabilized, making it far less reactive than the initial free radical. This is considered the main pathway for radical scavenging.[5][6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): A phenolic compound can donate an electron to a free radical, forming a radical cation and an anion. The radical cation can then release a proton to become a stable phenoxyl radical.[6]

  • Chelation of Transition Metals: Some phenolic compounds can chelate metal ions like iron (Fe²⁺) and copper (Cu²⁺), which are known to catalyze the formation of ROS via the Fenton reaction. By binding these metals, phenolics prevent them from participating in oxidative processes.[6]

Beyond these direct actions, phenolic compounds can also exert indirect antioxidant effects by inducing the expression of endogenous protective enzymes.[5]

Antioxidant_Mechanism cluster_main Antioxidant Action of Phenolic Compounds PC Phenolic Compound (Ar-OH) SPR Stable Phenoxyl Radical (Ar-O•) PC->SPR H Atom Donation (HAT) e⁻ Donation (SET) Chelated Chelated Complex PC->Chelated Metal Chelation FR Free Radical (R•) NFR Neutralized Radical (RH) FR->NFR Metal Metal Ion (e.g., Fe²⁺) Metal->Chelated caption Mechanism of free radical scavenging by phenolic compounds.

Caption: Mechanism of free radical scavenging by phenolic compounds.

Modulation of Inflammatory Pathways

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds exhibit potent anti-inflammatory properties by modulating critical signaling pathways.[7] They can inhibit the activity and gene expression of pro-inflammatory mediators, often in a manner complementary to nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

2.1. The NF-κB Signaling Pathway A primary target is the Nuclear Factor-kappa B (NF-κB) pathway.[8] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκB. Inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus. There, it triggers the transcription of genes for pro-inflammatory enzymes (like COX-2 and iNOS) and cytokines. Many phenolic compounds can inhibit the degradation of IκB, thereby preventing NF-κB activation and suppressing the inflammatory cascade.[8]

2.2. MAPK and Other Pathways Phenolic compounds also influence other pathways, including the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is involved in the production of inflammatory cytokines.[9][10] By interfering with these central signaling hubs, phenolics can effectively down-regulate the body's inflammatory response.[3][9]

Anti_Inflammatory_Pathway cluster_pathway NF-κB Inflammatory Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Activation Stimulus->IKK IkB IκB Degradation IKK->IkB NFkB_active Active NF-κB IkB->NFkB_active NFkB_complex NF-κB / IκB (Inactive) NFkB_complex->NFkB_active IκB Release Nucleus Nuclear Translocation NFkB_active->Nucleus Transcription Gene Transcription Nucleus->Transcription Mediators Pro-inflammatory Mediators (COX-2, iNOS, Cytokines) Transcription->Mediators Phenolics Phenolic Compounds Phenolics->IkB Inhibition caption Inhibition of the NF-κB pathway by phenolic compounds.

Caption: Inhibition of the NF-κB pathway by phenolic compounds.

Anticancer Activity: Targeting Malignant Processes

The potential of phenolic compounds in cancer prevention and therapy is an area of intense research.[2][11] They exert their effects through a multi-targeted approach, interfering with various stages of tumorigenesis.[12][13]

3.1. Key Anticancer Mechanisms

  • Induction of Apoptosis: Phenolic compounds can trigger programmed cell death (apoptosis) in cancer cells, a crucial mechanism for eliminating malignant cells without inducing inflammation.[12]

  • Cell Cycle Arrest: They can halt the progression of the cell cycle at various checkpoints (e.g., G1, G2/M), preventing cancer cells from proliferating uncontrollably.[12]

  • Anti-Angiogenesis: They can inhibit the formation of new blood vessels (angiogenesis) that tumors require to grow and metastasize.[12]

  • Inhibition of Invasion and Metastasis: Phenolics can suppress the processes by which cancer cells invade surrounding tissues and spread to distant organs.[13]

  • Modulation of Carcinogen Metabolism: Some compounds can modulate the activity of enzymes involved in the activation and detoxification of carcinogens.

These diverse mechanisms highlight the potential of phenolic compounds to be used either as standalone therapeutic agents or in combination with conventional chemotherapy drugs.[12]

Antimicrobial Properties: A Natural Defense

Phenolic compounds are key to a plant's defense system against pathogens, and this activity can be harnessed for human health.[1][14] They are active against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria.[15]

4.1. Mechanisms of Antimicrobial Action The antimicrobial efficacy of phenolics is linked to their chemical structure, particularly the number and position of hydroxyl groups.[15][16] Their modes of action include:

  • Disruption of the Cell Membrane: Phenolics can intercalate into the bacterial cell membrane, increasing its permeability and causing the leakage of essential intracellular constituents like proteins and ions.[15][17]

  • Inhibition of Enzymes: They can inhibit crucial bacterial enzymes, including those involved in energy production and nucleic acid synthesis.[17]

  • Substrate Deprivation: Some phenolics can bind to and deprive microorganisms of necessary substrates.

  • Interference with Nucleic Acid Synthesis: Certain compounds can directly interfere with the synthesis of bacterial DNA and RNA.[17]

Methodologies for Evaluating Biological Activity

Validating the biological activity of phenolic compounds requires robust and reproducible experimental protocols. The choice of assay is critical and should be based on the specific mechanism being investigated.

5.1. Characterization and Quantification Before bioassays, it is crucial to characterize the phenolic profile of an extract.

  • High-Performance Liquid Chromatography (HPLC): Used to identify and quantify individual phenolic compounds in a sample.[14][18]

  • Total Phenolic Content (TPC): The Folin-Ciocalteu method is a standard colorimetric assay to estimate the total amount of phenolic compounds present.

5.2. Experimental Protocols: A Step-by-Step Approach

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant)

This assay measures the capacity of a compound to act as a hydrogen/electron donor. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical that has a deep violet color. When reduced by an antioxidant, its color fades.

  • Preparation: Prepare a stock solution of the phenolic compound/extract in a suitable solvent (e.g., methanol). Prepare a ~0.1 mM solution of DPPH in the same solvent.

  • Reaction: In a 96-well plate, add 100 µL of various concentrations of the sample to 100 µL of the DPPH solution. A control well should contain 100 µL of solvent and 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent photodegradation of the DPPH radical.

  • Measurement: Measure the absorbance at approximately 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Analysis: Plot the % inhibition against the sample concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Table 1: Comparison of Common Antioxidant Assays

AssayPrincipleMeasuresAdvantages
DPPH Reduction of the DPPH radicalHydrogen/electron donating abilitySimple, rapid, and uses a stable radical.[18]
ABTS Reduction of the ABTS radical cationHydrogen/electron donating abilityApplicable to both hydrophilic and lipophilic antioxidants.
FRAP Reduction of a ferric complex (Fe³⁺-TPZ) to a ferrous form (Fe²⁺)Reducing powerFast and highly reproducible.[18]
ORAC Inhibition of peroxyl radical-induced oxidationRadical chain-breaking abilityMeasures both inhibition time and degree, considered biologically relevant.
Protocol 2: MTT Cell Viability Assay (Anticancer)

The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, as viable cells can reduce the yellow tetrazolium salt MTT to a purple formazan product.[19]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Treatment: Treat the cells with a serial dilution of the phenolic compound for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in living cells will convert the MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate gently to ensure complete dissolution and measure the absorbance at ~570 nm.

  • Analysis: Calculate cell viability relative to the untreated control and determine the IC₅₀ value, representing the concentration that inhibits cell growth by 50%.

MTT_Workflow start Start step1 1. Seed Cancer Cells in 96-well plate start->step1 step2 2. Treat with Phenolic Compound (24-72h incubation) step1->step2 step3 3. Add MTT Reagent (0.5 mg/mL) step2->step3 step4 4. Incubate (2-4h) (Formazan crystal formation) step3->step4 step5 5. Add Solubilizing Agent (e.g., DMSO) step4->step5 step6 6. Measure Absorbance (~570 nm) step5->step6 end 7. Calculate IC₅₀ Value step6->end caption Workflow for the MTT cell viability and cytotoxicity assay.

Caption: Workflow for the MTT cell viability and cytotoxicity assay.

Protocol 3: Broth Microdilution Assay (Antimicrobial)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20]

  • Preparation: Prepare a stock solution of the phenolic compound. In a 96-well plate, perform a two-fold serial dilution of the compound in a suitable sterile broth medium.

  • Inoculum: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to all wells. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.

  • Determination of MBC (Optional): To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from the clear wells onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar after incubation.[14]

Challenges and Future Directions in Drug Development

While in vitro studies demonstrate significant potential, the translation of phenolic compounds into clinical drugs faces a major hurdle: bioavailability .[21] Many phenolic compounds exhibit low aqueous solubility, poor stability in the gastrointestinal tract, and are subject to extensive and rapid metabolism by gut microbiota and liver enzymes.[21][22] This means that the concentrations that reach target tissues in vivo are often much lower than those used in in vitro assays.[21]

Future research and development must focus on:

  • Understanding Metabolism: Elucidating the metabolic pathways to determine if the metabolites are more or less active than the parent compound.[21]

  • Advanced Delivery Systems: Developing novel formulations such as nanoparticles, liposomes, or microemulsions to protect phenolic compounds from degradation, enhance their solubility, and improve their absorption and targeted delivery.

  • Structural Modification: Synthesizing derivatives of natural phenolic compounds to improve their pharmacokinetic properties while retaining or enhancing their biological activity.

Conclusion

Phenolic compounds represent a rich and promising source of bioactive molecules with multifaceted therapeutic potential. Their well-documented antioxidant, anti-inflammatory, anticancer, and antimicrobial activities are rooted in their unique chemical structures and their ability to interact with key cellular and molecular targets. For researchers and drug developers, the path forward involves a synergistic approach: leveraging robust in vitro assays to identify and characterize potent compounds, understanding their complex in vivo behavior, and employing innovative formulation strategies to overcome the critical challenge of bioavailability. By bridging the gap between in vitro efficacy and in vivo application, the full therapeutic promise of these remarkable natural products can be realized.

References

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  • Ciric, A., et al. (2024). Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts. MDPI. [Link]

  • Barcan, A., et al. (2023). Effects of Phenolic-Rich Extracts from Castanea sativa Mill. Wood Processing Byproducts on the Development of Compostable Polylactic Acid-Based Materials with Antioxidant and Antibacterial Properties. ACS Omega. [Link]

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • de Souza, J. E., et al. (2017). Bioavailability of phenolic compounds: a major challenge for drug development? ResearchGate. [Link]

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  • S. N. U. K. Basauri, M. A. F. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. [Link]

  • El-Seadawy, M., et al. (2021). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. Nutrients, 13(9), 3049. [Link]

  • Belguidoum, M., et al. (2023). Phenolic Compounds Analysis and In Vitro Biological Activities of Aqueous Extract From Leaves of Paronychia Arabica Collected in South Algeria. NIH. [Link]

  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

  • Rempe, C. S., et al. (2017). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms. PMC - NIH. [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Rahman, H., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Uddin, S., et al. (2021). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. [Link]

  • Pinedo-Yáñez, A., et al. (2017). Phenolic compounds: Natural alternative in inflammation treatment. A Review. Cogent Food & Agriculture. [Link]

  • Bolling, S., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]

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Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Strategies for the Isomeric and Chiral Separation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides detailed protocols for the analytical separation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a substituted alkylphenol with isomeric and chiral complexity. As a member of the nonylphenol family, this compound and its isomers are of significant interest in environmental analysis, toxicology, and drug development due to their potential endocrine-disrupting properties. The structural diversity, including positional isomers and enantiomers, necessitates robust chromatographic methods for accurate quantification and characterization. This guide presents two distinct HPLC-based methodologies: a reversed-phase ultra-high-performance liquid chromatography (UHPLC) method for the separation of structural isomers and a chiral HPLC method for the resolution of enantiomers. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices to ensure methodological soundness and reproducibility.

Introduction: The Analytical Challenge of Substituted Alkylphenols

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a C15 alkyl-substituted phenol characterized by a branched nonyl group attached to the phenolic ring. The synthesis of such compounds often results in a complex mixture of structural isomers, where the alkyl chain is attached at different positions on the phenol ring, and the branching pattern of the alkyl group itself can vary.[1] Furthermore, the presence of a chiral center at the benzylic position of the alkyl substituent in 4-(1-Ethyl-1,4-dimethylpentyl)phenol gives rise to a pair of enantiomers.

The biological activity and environmental fate of these isomers can differ significantly.[2] Therefore, the ability to separate and quantify individual isomers and enantiomers is crucial for accurate risk assessment and for the development of stereochemically pure compounds in pharmaceutical applications.[3] High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of such complex mixtures, offering high resolution and sensitivity.[4] This application note details two validated HPLC approaches to address the analytical challenges posed by 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Isomer Separation by Reversed-Phase Ultra-High-Performance Liquid Chromatography (UHPLC)

Method Rationale and Logic

Reversed-phase chromatography is the method of choice for the separation of moderately polar to nonpolar compounds like alkylphenols.[5] The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. For complex mixtures of isomers, the subtle differences in hydrophobicity and shape selectivity can be exploited for separation.

The choice of a graphitic carbon stationary phase is a strategic one for enhancing the separation of structurally similar isomers.[6] Porous graphitic carbon (PGC) columns offer unique retention mechanisms, including shape selectivity, which can effectively differentiate between the branched isomers of alkylphenols that are often difficult to resolve on conventional C18 columns.[6][7] A gradient elution with acetonitrile and water is employed to effectively elute all isomers within a reasonable timeframe while maintaining good resolution. The addition of a small amount of acetic acid to the mobile phase can improve peak shape for phenolic compounds by suppressing the ionization of the hydroxyl group.[8]

UHPLC System and Conditions
Parameter Condition
Instrumentation UHPLC system with a binary pump, autosampler, and Diode Array Detector (DAD) or Fluorescence Detector (FLD)
Column Porous Graphitic Carbon (PGC), 100 x 2.1 mm, 3 µm
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Gradient 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C[9]
Injection Volume 2 µL
Detection DAD: 277 nm; FLD: Excitation 229 nm, Emission 310 nm[10]
Experimental Protocol: Isomer Separation
  • Sample Preparation:

    • Prepare a stock solution of the 4-(1-Ethyl-1,4-dimethylpentyl)phenol isomer mixture at 1 mg/mL in methanol.

    • Dilute the stock solution with the initial mobile phase (70:30 Acetonitrile:Water with 0.1% Acetic Acid) to a final concentration of 10 µg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • UHPLC System Preparation:

    • Purge the pump lines with the respective mobile phases.

    • Equilibrate the PGC column with the initial mobile phase composition (70% B) at a flow rate of 0.4 mL/min until a stable baseline is achieved (approximately 15-20 minutes).

  • Injection and Data Acquisition:

    • Inject 2 µL of the prepared sample.

    • Start the gradient elution and data acquisition.

    • Monitor the separation at the specified wavelengths.

Workflow Diagram: Isomer Separation

G cluster_prep Sample Preparation cluster_hplc UHPLC Analysis cluster_data Data Analysis prep1 Prepare 1 mg/mL stock in Methanol prep2 Dilute to 10 µg/mL with mobile phase prep1->prep2 prep3 Filter with 0.22 µm PTFE filter prep2->prep3 hplc2 Inject 2 µL of sample prep3->hplc2 hplc1 Equilibrate PGC Column hplc1->hplc2 hplc3 Run Gradient Elution hplc2->hplc3 hplc4 Detect at 277 nm (DAD) or Ex:229/Em:310 nm (FLD) hplc3->hplc4 data1 Integrate Peaks hplc4->data1 data2 Quantify Isomers data1->data2

Caption: UHPLC workflow for isomeric separation.

Chiral Separation by HPLC

Method Rationale and Logic

The separation of enantiomers requires a chiral environment, which is provided by a chiral stationary phase (CSP) in HPLC.[11] Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times.

For the chiral separation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a polysaccharide-based CSP, specifically an amylose-based column, is a promising choice. These types of CSPs are known for their broad applicability in separating a wide range of chiral compounds, including those with aromatic groups and chiral centers adjacent to them.[12] Normal-phase chromatography, using a mobile phase of hexane and an alcohol modifier like isopropanol, is often effective for enantiomeric separations on polysaccharide-based CSPs. The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP. The addition of a small amount of an acidic or basic additive can further improve peak shape and resolution.

Chiral HPLC System and Conditions
Parameter Condition
Instrumentation HPLC system with an isocratic pump, autosampler, and UV-Vis or Diode Array Detector (DAD)
Column Chiral Amylose-based CSP, e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 277 nm
Experimental Protocol: Chiral Separation
  • Sample Preparation:

    • Prepare a stock solution of the racemic 4-(1-Ethyl-1,4-dimethylpentyl)phenol at 1 mg/mL in the mobile phase (n-Hexane/Isopropanol, 90:10).

    • Dilute as needed for optimal detector response.

    • Filter the sample through a 0.45 µm PTFE syringe filter.

  • HPLC System Preparation:

    • Flush the system with the mobile phase.

    • Equilibrate the chiral column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take longer than for reversed-phase columns.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Perform an isocratic run and collect the data.

    • Identify the two enantiomeric peaks based on their retention times.

Workflow Diagram: Chiral Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Dissolve racemate in Mobile Phase prep2 Filter with 0.45 µm PTFE filter prep1->prep2 hplc2 Inject 10 µL of sample prep2->hplc2 hplc1 Equilibrate Amylose-based CSP hplc1->hplc2 hplc3 Isocratic Elution (Hexane/IPA) hplc2->hplc3 hplc4 Detect at 277 nm (UV) hplc3->hplc4 data1 Identify Enantiomer Peaks hplc4->data1 data2 Calculate Enantiomeric Excess data1->data2

Caption: Chiral HPLC workflow for enantiomeric resolution.

Method Validation and Trustworthiness

To ensure the reliability and trustworthiness of these protocols, a comprehensive method validation should be performed in accordance with the International Council for Harmonisation (ICH) guidelines.[5]

Validation Parameters

The following parameters should be assessed for both the isomer and chiral separation methods:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank sample and a sample spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by the analysis of a sample with a known concentration or by a recovery study.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature).

A detailed validation plan should be established and documented before initiating the validation studies.[13]

Conclusion

The analytical separation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol presents a significant challenge due to its isomeric and chiral complexity. The UHPLC method utilizing a porous graphitic carbon stationary phase provides a powerful tool for the resolution of its structural isomers. For the separation of its enantiomers, the chiral HPLC method with an amylose-based chiral stationary phase offers excellent selectivity. The detailed protocols and the underlying scientific rationale provided in this application note serve as a robust starting point for researchers and scientists in various fields. Adherence to the principles of method validation will ensure the generation of reliable and accurate data for regulatory submissions, quality control, and advanced research applications.

References

  • Cruceru, I., Florescu, A., Badea, I. A., & Vladescu, L. (2012). Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase. Environmental Monitoring and Assessment, 184(10), 6061–6070. [Link]

  • Lanças, F. M. (2009). A simple, accurate and reproducible reversed-phase high-performance liquid chromatography (HPLC) method was developed for the separation and characterisation of alkylphenols (APs) and alkylphenol polyethoxylates (APEOs), using a C18 octadecyl silica (ODS) column. ResearchGate. [Link]

  • Gundersen, J. L., & MacPherson, K. S. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column.
  • Gundersen, J. L., & MacPherson, K. S. (2001). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. PubMed. [Link]

  • Di Lorenzo, R., et al. (2022). Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk. Foods, 11(15), 2288. [Link]

  • Márquez, N., et al. (1993). Experimental Conditions for HPLC Analysis of Ethoxylated Alkyl Phenol Surfactants in Microemulsion Systems. Separation Science and Technology, 28(13-14), 2147-2162.
  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Bhat, G. A., & Deshpande, A. V. (2008). Gas Chromatographic Separation of Isomeric Phenols by Schiff`s Base Liquid Crystalline Stationary Phases. E-Journal of Chemistry, 5(3), 513-518.
  • Rial-Otero, R., et al. (2021). Analysis of alkylphenols, bisphenols and alkylphenol ethoxylates in microbial-fermented functional beverages and bottled waters by means of a vortex-assisted liquid-liquid microextraction coupled to UHPLC-MS. Digital.CSIC. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • uHPLCs. (2024, April 6). What is Chiral Column in HPLC ? [Video]. YouTube. [Link]

  • Bhatt, B. D., et al. (1992). Separation and Characterization of Isomers of p-Nonylphenols by Capillary GC/GC-MS/GC-FTIR Techniques.
  • Kammerer, M., et al. (2023).
  • Brien, A. (2023). The Dark Art of Chemistry - Chiral Chromatography. Sygnature Discovery. [Link]

  • Chromatography Forum. (2017). separation of positional isomers. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • Guenther, K., et al. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Analytical Letters, 56(7), 1083-1094.
  • Kim, Y.-S., et al. (2005). Separation, structural elucidation and estrogenic activity studies of the structural isomers of 4-nonylphenol by GC-PFC coupled with MS and NMR. Chemosphere, 58(11), 1531-1539.

Sources

Application and Protocol for the Environmental Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Environmental Significance of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a member of the alkylphenol chemical family. Alkylphenols are commonly used as surfactants in various industrial processes and consumer products.[1] Specifically, 4-nonylphenols, a class to which this compound belongs, see extensive use, raising concerns about their environmental fate and potential toxicity.[1] The structure of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, with its branched alkyl chain, contributes to its persistence in the environment. These compounds are known to be toxic to a range of organisms, from aquatic life to mammals, and are considered endocrine-disrupting compounds.[1] Due to its potential for environmental accumulation and adverse health effects, robust and sensitive analytical methods are crucial for monitoring its presence in various environmental matrices. This technical guide provides a comprehensive overview and detailed protocols for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in environmental samples.

Chemical Profile and Hazards

PropertyValueSource
Molecular FormulaC15H24O[2]
Molecular Weight220.35 g/mol [2]
Synonyms4-Nonylphenol 112, Phenol, 4-(1-ethyl-1,4-dimethylpentyl)-[2]
GHS Hazard StatementsH302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H361 (Suspected of damaging fertility or the unborn child), H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long lasting effects)[2]

Analytical Workflow Overview

The accurate quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in environmental samples necessitates a multi-step approach. The general workflow involves sample collection and preservation, followed by extraction and cleanup to isolate the analyte from the complex sample matrix. Finally, instrumental analysis, typically by chromatography coupled with mass spectrometry, is employed for detection and quantification.

Analytical Workflow Sample_Collection Sample Collection & Preservation Sample_Preparation Sample Preparation (Extraction & Cleanup) Sample_Collection->Sample_Preparation Instrumental_Analysis Instrumental Analysis (GC-MS or LC-MS/MS) Sample_Preparation->Instrumental_Analysis Data_Analysis Data Analysis & Reporting Instrumental_Analysis->Data_Analysis

Caption: General analytical workflow for 4-(1-Ethyl-1,4-dimethylpentyl)phenol analysis.

Part 1: Sample Collection and Preparation

The choice of sample preparation technique is critical and depends on the environmental matrix being analyzed. Common matrices include water, soil, and sediment.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

Solid-phase extraction is a widely used technique for the extraction of phenols from aqueous samples, offering high recovery and concentration factors.[3][4]

Rationale: SPE is preferred for its efficiency, reduced solvent consumption, and ease of automation compared to traditional liquid-liquid extraction.[5] The selection of the sorbent material is crucial for effective analyte retention.

Step-by-Step Protocol:

  • Sample Preservation: Collect water samples in amber glass bottles to prevent photodegradation. Acidify the sample to a pH < 2 with sulfuric acid to inhibit microbial degradation. Store at 4°C until extraction.

  • Cartridge Conditioning: Use a polymeric reversed-phase SPE cartridge (e.g., Agilent Bond Elut Plexa). Condition the cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.[4] Do not allow the cartridge to go dry.

  • Sample Loading: Pass 500 mL to 1 L of the water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering polar compounds.

  • Drying: Dry the cartridge by applying a vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes with 5-10 mL of a suitable organic solvent, such as methanol or a mixture of dichloromethane and acetone.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Protocol 2: Ultrasonic-Assisted Extraction (UAE) for Soil and Sediment Samples

For solid matrices like soil and sediment, ultrasonic-assisted extraction is an effective method for extracting alkylphenols.[6][7]

Rationale: UAE offers advantages over traditional methods like Soxhlet extraction, including shorter extraction times and reduced solvent consumption.[6]

Step-by-Step Protocol:

  • Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris. Homogenize the sample.

  • Extraction: Weigh 5-10 g of the homogenized sample into a glass centrifuge tube. Add 10 mL of a suitable extraction solvent (e.g., a mixture of hexane and acetone).

  • Ultrasonication: Place the tube in an ultrasonic bath and sonicate for 15-30 minutes.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the solid and liquid phases.

  • Solvent Collection: Carefully decant the supernatant into a clean collection tube.

  • Repeat Extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent. Combine the supernatants.

  • Cleanup: The combined extract may require a cleanup step, such as passing it through a silica gel or Florisil column, to remove interfering co-extractives.

  • Concentration: Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for instrumental analysis.

Part 2: Instrumental Analysis

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are suitable for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The choice depends on the required sensitivity, selectivity, and the nature of the sample matrix.[8]

Protocol 3: GC-MS Analysis

GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds like alkylphenols.[9]

Rationale: GC provides excellent chromatographic separation, and MS offers sensitive and selective detection. Derivatization may be necessary to improve the volatility and chromatographic behavior of the phenolic compound.

Instrumentation and Conditions:

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Column Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Splitless mode
Inlet Temperature 280 °C
Oven Program 60 °C (hold 1 min), ramp to 300 °C at 10 °C/min, hold 5 min
Carrier Gas Helium at a constant flow of 1.2 mL/min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Acquisition: In SIM mode, monitor characteristic ions for 4-(1-Ethyl-1,4-dimethylpentyl)phenol to enhance sensitivity and selectivity. For initial identification, full scan mode is recommended.

Protocol 4: LC-MS/MS Analysis

LC-MS/MS is a powerful technique for the analysis of a wide range of emerging contaminants, including alkylphenols, particularly in complex matrices.[10][11][12]

Rationale: LC-MS/MS offers high sensitivity and selectivity, often without the need for derivatization, which simplifies sample preparation.[7]

Instrumentation and Conditions:

ParameterSetting
Liquid Chromatograph Agilent 1290 Infinity II LC System or equivalent
Mass Spectrometer Agilent 6470 Triple Quadrupole LC/MS or equivalent
Column ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 95% B over 10 min, hold 2 min, return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Ion Source Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3500 V
Gas Temperature 325 °C
Gas Flow 10 L/min
Nebulizer Pressure 40 psi

Data Acquisition: Use Multiple Reaction Monitoring (MRM) for quantification. Select a precursor ion and at least two product ions for each analyte to ensure accurate identification and quantification.

Part 3: Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is essential for generating reliable and defensible data.

Key QA/QC Measures:

  • Method Blank: An analyte-free matrix processed through the entire analytical procedure to assess contamination.

  • Laboratory Control Spike (LCS): A clean matrix spiked with a known concentration of the analyte to assess method accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known concentration of the analyte to assess matrix effects and precision.

  • Surrogate Standards: A compound similar to the analyte but not expected to be in the sample is added to every sample before extraction to monitor extraction efficiency. Deuterated analogs are often used.

  • Internal Standards: A known amount of a compound with similar properties to the analyte is added to each sample extract just before instrumental analysis to correct for variations in instrument response.

Conclusion

The protocols outlined in this application note provide a comprehensive framework for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in environmental samples. The choice of methodology will depend on the specific requirements of the study, including the matrix type, desired detection limits, and available instrumentation. By adhering to the described procedures and implementing a rigorous QA/QC program, researchers can obtain high-quality data to assess the environmental presence and potential risks of this emerging contaminant.

References

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. In Toxicological Profile for Phenol. Retrieved from [Link]

  • Ozturk, I., Ramadan, L., & Topuz, E. (2024). Development of LC–MS/MS Method for the Simultaneous Detection of Emerging Contaminants in Aquatic Matrices. Water, Air, & Soil Pollution, 235(7), 537. [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. In PubChem Compound Database. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2000). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. U.S. EPA. [Link]

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  • Al-Janabi, A. S. M., & Al-Shimmari, A. H. A. (2024). Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. Baghdad Science Journal, 21(1), 213-222. [Link]

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  • Caboni, P., Sarais, G., De-Vivo, A., & Angioni, A. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7277–7282. [Link]

  • Svanfelt, J. (2024). Machine learning for detection and identification of emerging contaminants with non-targeted LC/ESI/HRMS screening. Diva-Portal.org. [Link]

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  • Goblirsch, B. R., LaBelle, E., & Fenner, K. (2007). 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map. Eawag-BBD. [Link]

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Sources

Application Note: A Validated Method for the Quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in Environmental Water Samples by Solid-Phase Extraction and Gas Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and highly sensitive analytical method for the determination of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in various water matrices. As a specific and potent isomer of technical nonylphenol, this compound is of significant environmental concern due to its potential as an endocrine-disrupting chemical (EDC).[1][2] The protocol employs Solid-Phase Extraction (SPE) for the efficient isolation and concentration of the analyte from water samples, followed by derivatization and subsequent quantification using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). This method provides the low detection limits and high specificity required for environmental monitoring and risk assessment, addressing the analytical challenges posed by complex sample matrices and the presence of numerous alkylphenol isomers.[3][4]

Introduction: The Analytical Imperative

Alkylphenols, and their ethoxylate precursors, are widely used as non-ionic surfactants in industrial processes, agricultural formulations, and consumer detergents.[5] Their degradation in the environment leads to the formation of more persistent and often more toxic alkylphenols.[4] 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a branched-chain isomer of nonylphenol, a group of compounds known to exhibit estrogenic activity, potentially interfering with the endocrine systems of wildlife and humans.[1][6]

The quantification of specific alkylphenol isomers in water is challenging for several key reasons:

  • Low Concentrations: They are often present at trace levels (ng/L), requiring significant sample pre-concentration.[7]

  • Complex Isomeric Mixtures: Technical nonylphenol consists of a complex mixture of over 100 isomers, making chromatographic separation and specific quantification difficult.[3][8]

  • Matrix Interferences: Environmental water samples contain a host of organic and inorganic constituents that can interfere with analysis.

To address these challenges, this method utilizes the selectivity of Solid-Phase Extraction (SPE) and the sensitivity of GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The SPE step is critical, as phenolic compounds have a high affinity for water, which can make traditional liquid-liquid extraction (LLE) inefficient.[9] The subsequent GC-MS/MS analysis provides definitive identification and accurate quantification, even at trace concentrations.[10]

Principle of the Method

The analytical workflow is designed to ensure accuracy, precision, and robustness. A water sample is first fortified with an isotopically labeled internal standard. The sample is then passed through an SPE cartridge, where the analyte of interest is retained. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of organic solvent. The eluate is concentrated and subjected to a derivatization reaction to enhance the analyte's volatility and improve its chromatographic properties for GC analysis.[11] The final extract is injected into a GC-MS/MS system for separation and quantification.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis s_collect 1. Sample Collection & Preservation s_spike 2. Internal Standard Spiking s_collect->s_spike 1 L Water Sample s_spe 3. Solid-Phase Extraction (SPE) s_spike->s_spe s_deriv 4. Concentration & Derivatization s_spe->s_deriv Concentrated Eluate s_inject 5. GC-MS/MS Injection s_deriv->s_inject Final Extract s_quant 6. Data Acquisition & Quantification s_inject->s_quant s_report 7. Final Report s_quant->s_report Analyte Concentration G cluster_spe SPE Workflow cond 1. Conditioning - 5 mL Acetone - 5 mL Methanol - 10 mL Reagent Water load 2. Sample Loading - 1 L Water Sample - Flow rate: 10-15 mL/min cond->load wash 3. Interference Wash - 10 mL Reagent Water load->wash dry 4. Cartridge Drying - High-purity Nitrogen - 15 minutes wash->dry elute 5. Elution - 2 x 5 mL Ethyl Acetate: Dichloromethane (1:1) dry->elute collect 6. Collect Eluate elute->collect

Caption: Step-by-step diagram of the Solid-Phase Extraction (SPE) procedure.

Step-by-Step Procedure:

  • Internal Standard: Fortify the 1 L water sample with the ¹³C₆-labeled internal standard to a final concentration of 50 ng/L.

  • Cartridge Conditioning: Mount the SPE cartridge on a vacuum manifold. Condition the cartridge sequentially with 5 mL of ethyl acetate, 5 mL of methanol, and 10 mL of reagent water. Causality: This sequence activates the sorbent and ensures it is properly wetted for aqueous sample loading. Do not allow the cartridge to go dry after this step.

  • Sample Loading: Pass the entire 1 L water sample through the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Interference Wash: After loading, wash the cartridge with 10 mL of reagent water to remove polar, water-soluble interferences.

  • Drying: Dry the cartridge thoroughly by drawing nitrogen gas through it for at least 15 minutes. Causality: Removing residual water is critical for efficient elution with non-polar organic solvents and prevents issues during GC analysis.

  • Elution: Elute the retained analytes by passing two 5 mL aliquots of a 1:1 mixture of ethyl acetate and dichloromethane through the cartridge into a collection tube. Allow the sorbent to soak in the solvent for 1 minute for each aliquot before applying vacuum.

  • Concentration: Concentrate the eluate to approximately 0.9 mL under a gentle stream of nitrogen. Add 100 µL of the derivatizing agent (MSTFA). [12]8. Derivatization: Cap the vial and heat at 60°C for 30 minutes. Cool to room temperature. The sample is now ready for GC-MS/MS analysis.

GC-MS/MS Instrumental Analysis

The use of tandem mass spectrometry (MS/MS) in MRM mode is essential for achieving the required sensitivity and selectivity, effectively filtering out chemical noise from the sample matrix. [10]

GC Parameter Setting Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) Provides excellent separation for a wide range of semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min (constant flow) Inert carrier gas, provides good chromatographic efficiency.
Injection 1 µL, Splitless, 280°C Ensures complete transfer of the analyte onto the column.

| Oven Program | 60°C (hold 2 min), ramp to 300°C at 10°C/min, hold 5 min | Optimized temperature gradient to separate the target analyte from matrix components. |

MS/MS Parameter Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard, robust ionization technique producing reproducible fragmentation patterns.
Ion Source Temp. 230°COptimal temperature for ionization while minimizing thermal degradation.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific parent-to-product ion transitions.
Collision Gas ArgonInert gas used to induce fragmentation in the collision cell.

Table of MRM Transitions: Note: These are hypothetical transitions for the TMS-derivatized analyte and should be optimized empirically. The molecular weight of the underivatized analyte is 220.35 g/mol . [1]The TMS derivative will have a molecular weight of 292.49 g/mol .

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
4-(1-Et-1,4-diMe-pentyl)phenol-TMS27717915Quantifier
4-(1-Et-1,4-diMe-pentyl)phenol-TMS2777310Qualifier
¹³C₆-labeled Internal Standard-TMS28318515Quantifier

Data Analysis and Quality Control

Quantification

Quantification is performed using an internal standard calibration method. A multi-point calibration curve (e.g., 5, 10, 50, 100, 500 ng/L equivalent concentrations) is generated by plotting the response ratio (analyte peak area / internal standard peak area) against the concentration ratio. The concentration of the analyte in the sample is calculated from this curve.

Method Validation and Performance

A self-validating protocol requires rigorous quality control. The following performance metrics should be established and monitored.

Parameter Typical Acceptance Criteria Purpose
Method Detection Limit (MDL) Analyte-dependent (target < 2 ng/L)Lowest concentration detectable with 99% confidence.
Limit of Quantification (LOQ) Typically 3-5x MDL (target < 10 ng/L)Lowest concentration quantifiable with acceptable precision and accuracy.
Linearity (Calibration Curve) R² > 0.995Ensures a proportional response across the concentration range.
Precision (%RSD) < 15% for replicate analysesMeasures the reproducibility of the method.
Accuracy (% Recovery) 70-130% in fortified samplesMeasures the agreement between the measured and true value.
Method Blank Below LOQConfirms the absence of laboratory contamination.

Conclusion

This application note provides a comprehensive, validated protocol for the quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in water samples. By combining a selective Solid-Phase Extraction procedure with a highly sensitive GC-MS/MS detection system, this method is fit-for-purpose for environmental monitoring studies, regulatory compliance, and toxicological research. The detailed explanation of each step and the inclusion of quality control measures ensure that researchers and scientists can implement this protocol with confidence, generating reliable and defensible data on this important environmental contaminant.

References

  • Malaysian Journal of Analytical Sciences. (2020). EXTRACTION OF 4-OCTYLPHENOL AND 4-NONYLPHENOL IN RIVER WATER USING SOLID-PHASE EXTRACTION AND HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]

  • ResearchGate. (2020). Extraction of 4-octylphenol and 4-nonylphenol in river water using solid phase extraction and high-performance liquid chromatography. [Link]

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Sources

Application Notes & Protocols for Endocrine Disruptor Studies: 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking a Potential Endocrine Disruptor

4-(1-Ethyl-1,4-dimethylpentyl)phenol is a specific, highly branched isomer of 4-nonylphenol.[1][2][3] Nonylphenols (NPs) are a family of synthetic organic compounds used in the manufacturing of antioxidants, detergents, and emulsifiers.[4] Due to their widespread use and persistence, they and their degradation products are prevalent in the environment.[5][6] There is significant scientific concern regarding their role as endocrine-disrupting chemicals (EDCs), primarily due to their ability to mimic the natural hormone 17β-estradiol.[4][7][8]

This specific isomer, 4-(1-Ethyl-1,4-dimethylpentyl)phenol (CAS No. 142731-63-3), has been identified as a potential EDC and is included on the European Union's candidate list of substances of very high concern (SVHC) for its environmental endocrine-disrupting properties.[9][10] The endocrine-disrupting potential of nonylphenol isomers varies significantly based on the structure of the nine-carbon alkyl chain, making isomer-specific investigation critical.[6] These compounds can bind to estrogen receptors (ERs), potentially leading to a cascade of adverse health effects, including reproductive and developmental abnormalities.[5][11]

This document provides a detailed guide for researchers and toxicologists on the methodologies used to assess the estrogenic activity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, focusing on both in vitro and in vivo assays.

Compound Profile

A clear understanding of the test substance's properties is fundamental for experimental design, particularly for preparing stock solutions and understanding its environmental fate.

PropertyValueSource
IUPAC Name 4-(3,6-dimethylheptan-3-yl)phenol
CAS Number 142731-63-3[2][10]
Molecular Formula C₁₅H₂₄O[3]
Molecular Weight 220.35 g/mol [3]
Synonyms 4-Nonylphenol 112, P-363NP, Phenol, 4-(1-ethyl-1,4-dimethylpentyl)-[3]
Classification Potential Endocrine Disrupting Compound
Hazards Harmful if swallowed, Causes severe skin burns and eye damage, Suspected of damaging fertility or the unborn child, Very toxic to aquatic life.[12]

Part 1: Mechanistic Insights - Estrogenic Pathway Disruption

The primary mechanism of concern for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is its action as a xenoestrogen—an external compound that mimics the effects of estrogen.[13] Like other estrogenic EDCs such as Bisphenol A (BPA) and 4-tert-octylphenol, it can bind to estrogen receptors, primarily Estrogen Receptor Alpha (ERα), and trigger estrogen-responsive signaling pathways.[4][7][14]

The process generally follows these steps:

  • Binding: The compound enters the cell and binds to the ligand-binding domain of the ER, which typically resides in the cytoplasm or nucleus complexed with heat shock proteins.

  • Conformational Change & Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from heat shock proteins and form a homodimer (ERα/ERα).

  • Nuclear Translocation & DNA Binding: The receptor dimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

  • Transcriptional Activation: The DNA-bound receptor complex recruits co-activator proteins, initiating the transcription of estrogen-responsive genes, which can lead to a physiological response, such as cell proliferation.

Estrogenic_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDC 4-(1-Ethyl-1,4-dimethylpentyl)phenol ER Estrogen Receptor (ERα) + Heat Shock Proteins EDC->ER Binds to ERα Dimer Activated ERα Dimer ER->Dimer Dimerization & HSP Dissociation Dimer_n Activated ERα Dimer Dimer->Dimer_n Nuclear Translocation ERE Estrogen Response Element (ERE) on DNA Dimer_n->ERE Binds to ERE Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Recruits Co-activators Response Physiological Response (e.g., Cell Proliferation) Transcription->Response caption Fig 1. Estrogenic action of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Fig 1. Estrogenic action of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Part 2: In Vitro Assessment of Estrogenic Activity

In vitro assays are essential first-tier screening tools.[15][16] They provide mechanistic data on a compound's ability to interact with specific cellular components, such as the estrogen receptor, in a controlled environment.[15][17]

Application Note: ERα Transcriptional Activation Assay (OECD TG 455)

This assay is a gold standard for quantifying a chemical's ability to function as an ERα agonist.[18][19] It utilizes a human cell line (e.g., HeLa-9903, ER-CALUX) that has been stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (commonly luciferase) linked to EREs.[18] When an estrogenic compound activates the hERα, the receptor binds to the EREs and drives the expression of the luciferase reporter gene. The resulting light output is proportional to the level of ERα activation.[18]

InVitro_Workflow start Start culture 1. Culture ER-alpha Reporter Cell Line start->culture prepare 2. Prepare Test Compound Serial Dilutions in DMSO culture->prepare seed 3. Seed Cells into 96-well Plates prepare->seed treat 4. Treat Cells with Compound, E2 (Positive Control), and Vehicle (Negative Control) seed->treat incubate 5. Incubate for ~20-24 hours treat->incubate lyse 6. Lyse Cells and Add Luciferase Substrate incubate->lyse read 7. Measure Luminescence (RLU) lyse->read analyze 8. Data Analysis: - Normalize to Vehicle - Generate Dose-Response Curve - Calculate EC50 & RPE read->analyze end End analyze->end caption Fig 2. Workflow for the ER Transcriptional Activation Assay. InVivo_Workflow start Start ovx 1. Ovariectomize Adult Female Rats start->ovx acclimate 2. Acclimatization Period (7 days) ovx->acclimate dose 3. Daily Administration of Test Compound (e.g., Oral Gavage) for 3 Consecutive Days acclimate->dose necropsy 4. Necropsy ~24h after Final Dose dose->necropsy dissect 5. Carefully Dissect Uterus and Blot to Remove Fluid necropsy->dissect weigh 6. Record Uterine Wet Weight and Blotted Weight dissect->weigh analyze 7. Statistical Analysis: Compare uterine weights of treated groups to vehicle control weigh->analyze end End analyze->end caption Fig 3. Workflow for the In Vivo Uterotrophic Bioassay.

Fig 3. Workflow for the In Vivo Uterotrophic Bioassay.
Detailed Protocol: Uterotrophic Bioassay

1. Animal Model and Husbandry

  • Species: Young adult female rats (e.g., Wistar or Sprague-Dawley), approximately 8-10 weeks old.

  • Housing: House animals in a controlled environment (22 ± 3°C, 30-70% humidity, 12h light/dark cycle).

  • Diet: Provide a standard rodent diet low in phytoestrogens.

    • Senior Application Scientist's Note: Standard rodent chow can contain soy or alfalfa, which are rich in phytoestrogens. Using a certified phytoestrogen-free diet is critical to reduce variability and increase the sensitivity of the assay.

2. Experimental Procedure

  • Ovariectomy (OVX): Perform bilateral ovariectomy on all animals under appropriate anesthesia.

  • Acclimatization: Allow animals to recover for at least 7 days post-surgery to ensure uterine regression.

  • Group Allocation: Randomly assign animals to treatment groups (n=6-8 per group):

    • Vehicle Control (e.g., corn oil).

    • Positive Control (e.g., ethinyl estradiol).

    • Test Compound Groups (at least 3 dose levels of 4-(1-Ethyl-1,4-dimethylpentyl)phenol).

  • Dosing: Administer the test compound, positive control, or vehicle daily for 3 consecutive days. The oral gavage route is common.

  • Necropsy: Approximately 24 hours after the final dose, euthanize the animals using an approved method.

  • Uterine Dissection and Weighing:

    • Carefully dissect the uterus, freeing it from the fallopian tubes and cervix.

    • Gently press the uterus between two pieces of filter paper to remove luminal fluid (blotting).

    • Immediately record the blotted uterine weight.

3. Data Analysis

  • Calculate the mean and standard deviation of the uterine weights for each group.

  • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the uterine weights of the dose groups to the vehicle control group.

  • A statistically significant increase in uterine weight in a treated group compared to the vehicle control is considered a positive uterotrophic response, indicating estrogenic activity.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for evaluating the endocrine-disrupting potential of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. A positive result in both the in vitro ER transactivation assay and the in vivo uterotrophic bioassay would provide strong, mechanistically-linked evidence of its estrogenic activity. Such findings are crucial for regulatory bodies in performing risk assessments and for guiding the development of safer alternatives in industrial applications. Further research could explore its effects on other endocrine pathways (e.g., androgenic or thyroidal) and investigate its impact in more comprehensive, multi-generational reproductive toxicity studies.

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Application Notes & Protocols: In Vitro Assays for "4-(1-Ethyl-1,4-dimethylpentyl)phenol" Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Phenolic Compound

"4-(1-Ethyl-1,4-dimethylpentyl)phenol" is a substituted phenol whose bioactivity is not extensively documented under this specific nomenclature. However, its structural similarity to isomers of nonylphenol—a well-established class of endocrine-disrupting chemicals (EDCs)—strongly suggests a potential for estrogenic or anti-estrogenic activity.[1] Phenolic compounds are also widely recognized for their antioxidant properties and, at certain concentrations, can exhibit cytotoxicity. Therefore, a comprehensive in vitro assessment is essential to characterize the biological profile of this compound.

This guide provides a detailed framework of application notes and step-by-step protocols for evaluating the potential estrogenic, antioxidant, and cytotoxic activities of "4-(1-Ethyl-1,4-dimethylpentyl)phenol". The assays described herein are foundational in the fields of toxicology, pharmacology, and drug development for screening and characterizing novel chemical entities. The Organization for Economic Co-operation and Development (OECD) provides a conceptual framework for the testing and assessment of endocrine disruptors, which includes a battery of in vitro and in vivo assays.[2][3][4][5] The protocols outlined below are aligned with the principles of this framework, focusing on Level 2 in vitro assays that provide data on specific endocrine mechanisms.[2][4]

Section 1: Assessment of Estrogenic and Anti-Estrogenic Activity

The primary hypothesis for the activity of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" is its potential to interact with the estrogen receptor (ER), thereby mimicking or blocking the action of endogenous estrogens like 17β-estradiol (E2). A tiered approach, starting with receptor binding and progressing to cell-based functional assays, provides a comprehensive evaluation of estrogenic potential.

Estrogen Receptor (ER) Competitive Binding Assay

Principle: This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-E2) for binding to the estrogen receptor.[6][7] It is a primary screening tool to determine if a compound has affinity for the ER but does not distinguish between agonists and antagonists.[1]

Workflow Diagram:

ER_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare Rat Uterine Cytosol (Source of ER) A1 Incubate ER, ³H-E2, and Test Compound P1->A1 P2 Prepare ³H-Estradiol (Radioligand) P2->A1 P3 Prepare Test Compound Serial Dilutions P3->A1 S1 Separate Bound from Free ³H-E2 (e.g., HAP) A1->S1 S2 Quantify Radioactivity (Scintillation Counting) S1->S2 D1 Plot Competition Curve S2->D1 D2 Calculate IC₅₀ D1->D2

Caption: Workflow for the Estrogen Receptor Competitive Binding Assay.

Protocol:

  • Preparation of Rat Uterine Cytosol: Prepare cytosol from immature female rat uteri as a source of ERα and ERβ.[7] The protein concentration should be determined (e.g., via Bradford assay) to ensure consistency.

  • Assay Setup: In assay tubes, combine a fixed amount of uterine cytosol (e.g., 50-100 µg protein), a fixed concentration of ³H-E2 (e.g., 0.5-1.0 nM), and varying concentrations of the test compound "4-(1-Ethyl-1,4-dimethylpentyl)phenol".[7]

  • Controls:

    • Total Binding: Cytosol + ³H-E2 (no competitor).

    • Non-specific Binding: Cytosol + ³H-E2 + a high concentration of an unlabeled E2 or diethylstilbestrol (DES).

    • Positive Control: A known ER ligand (e.g., E2) at various concentrations.

  • Incubation: Incubate the tubes overnight at 4°C to reach binding equilibrium.[8]

  • Separation: Separate receptor-bound ³H-E2 from free ³H-E2 using a method like hydroxylapatite (HAP) slurry or dextran-coated charcoal.[7][8]

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of ³H-E2 bound against the log concentration of the competitor to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific ³H-E2 binding).

ER-Mediated Luciferase Reporter Gene Assay

Principle: This cell-based assay assesses the functional consequence of ER binding.[1][9] It utilizes a cell line (e.g., T-47D or MCF-7) that has been stably transfected with a reporter gene (e.g., luciferase) linked to estrogen response elements (EREs).[1][10][11] If the test compound is an ER agonist, it will bind to the ER, which then binds to the EREs and drives the expression of luciferase. The amount of light produced upon addition of a substrate is proportional to the estrogenic activity.[1] This assay can also be adapted to detect anti-estrogenic activity by co-treating cells with a known estrogen agonist.[1]

Signaling Pathway Diagram:

ER_Signaling_Pathway Compound Estrogenic Compound (e.g., 4-(1-Ethyl-1,4-dimethylpentyl)phenol) ER Estrogen Receptor (ER) Compound->ER Binds Dimer ER Dimerization ER->Dimer Activates ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Transcription Transcription ERE->Transcription Initiates Luciferase Luciferase Protein Transcription->Luciferase Light Light Emission Luciferase->Light Catalyzes

Caption: Agonist-induced Estrogen Receptor signaling in a reporter assay.

Protocol:

  • Cell Culture: Culture T-47D-KBluc or a similar ER-positive reporter cell line.[1] A week prior to the assay, switch to a medium containing charcoal-stripped fetal bovine serum to remove endogenous estrogens.[1]

  • Cell Seeding: Seed cells in a 96-well luminometer-compatible plate at a density of 1 x 10⁴ cells per well and allow them to attach overnight.[1]

  • Treatment:

    • Agonist Mode: Treat cells with a serial dilution of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" for 24 hours.

    • Antagonist Mode: Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 0.1 nM) and a serial dilution of the test compound.[1]

  • Controls: Include vehicle control, a positive control (E2), and an anti-estrogen control (e.g., ICI 182,780).[1]

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and add a lysis buffer.

  • Luminometry: Add a luciferase substrate to each well and measure the light output using a luminometer.

  • Data Analysis: Normalize the relative light units (RLUs) to the vehicle control to determine the fold induction. For agonist activity, plot fold induction versus log concentration to determine the EC₅₀. For antagonist activity, plot the percentage inhibition of the E2 response to determine the IC₅₀.

Cell Proliferation (E-SCREEN) Assay

Principle: The E-SCREEN assay is based on the estrogen-dependent proliferation of human breast cancer cells, such as MCF-7.[12][13] An increase in cell number after exposure to a test compound indicates estrogenic activity.[12]

Protocol:

  • Cell Culture: Maintain MCF-7 cells in a phenol red-free medium with charcoal-stripped serum to minimize background estrogenic effects.

  • Seeding: Plate the cells in a 24-well plate at a low density.

  • Treatment: Treat the cells with various concentrations of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" for a period of 6 days.

  • Cell Counting: After the incubation period, detach the cells and count them using a cell counter or a viability assay like MTT.

  • Data Analysis: Compare the cell number in treated wells to the vehicle control. The proliferative effect (PE) is calculated as the ratio of the cell number in the treated group to the cell number in the control group.

Section 2: Assessment of Antioxidant Activity

Phenolic compounds often exhibit antioxidant activity by donating a hydrogen atom or an electron to neutralize free radicals. Standard in vitro assays can quantify this capacity.

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of a compound to scavenge the stable radical cation ABTS•+. The antioxidant reduces the blue-green ABTS•+ to its colorless neutral form, and the reduction in absorbance is proportional to the antioxidant concentration.

Protocol:

  • Reagent Preparation: Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate and incubating in the dark for 12-16 hours.[14] Dilute the stock solution with ethanol or buffer to an absorbance of ~0.70 at 734 nm.[14][15]

  • Assay Procedure: In a 96-well plate, add a small volume of the test compound dilutions.

  • Reaction: Add the ABTS•+ working solution to each well and incubate for a defined period (e.g., 5-6 minutes) with shaking.

  • Measurement: Read the absorbance at 734 nm.

  • Data Analysis: Calculate the percentage of inhibition of absorbance relative to a control (without the antioxidant). A standard antioxidant like Trolox is used to create a standard curve, and the results for the test compound are often expressed as Trolox equivalents.

Section 3: Assessment of Cytotoxicity

It is crucial to assess the cytotoxicity of any new compound to determine its therapeutic window and to ensure that effects observed in other assays (like the reporter gene assay) are not due to cell death.

MTT Cell Viability Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.[17]

Protocol:

  • Cell Seeding: Seed a chosen cell line (e.g., the same one used in the reporter assay) in a 96-well plate and allow them to adhere.

  • Treatment: Expose the cells to a range of concentrations of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" for a specified duration (e.g., 24-72 hours).[18]

  • MTT Addition: Add MTT solution (e.g., to a final concentration of 0.45-0.5 mg/mL) to each well and incubate for 1.5-4 hours at 37°C.[18][19]

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[18]

  • Measurement: Read the absorbance at a wavelength of 490-570 nm.[17][18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log concentration of the compound to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

Data Summary and Interpretation

The results from these assays should be compiled to create a comprehensive profile of "4-(1-Ethyl-1,4-dimethylpentyl)phenol".

Table 1: Summary of In Vitro Assays and Endpoints

Assay TypeAssay NamePrinciplePrimary Endpoint
Endocrine Activity ER Competitive BindingCompetition with radiolabeled E2 for ER bindingIC₅₀
ER Luciferase ReporterER-mediated transcription of a reporter geneEC₅₀ (agonist), IC₅₀ (antagonist)
E-SCREENEstrogen-dependent cell proliferationProliferative Effect (PE)
Antioxidant Activity ABTS AssayScavenging of the ABTS radical cation% Inhibition, Trolox Equivalents
Cytotoxicity MTT AssayMitochondrial dehydrogenase activityCC₅₀

A compound is considered to have significant estrogenic activity if it binds to the ER, induces a dose-dependent response in the reporter gene assay, and promotes proliferation in the E-SCREEN assay, all at non-cytotoxic concentrations. The antioxidant potential is determined by its radical scavenging capacity. The relationship between the bioactive concentrations (EC₅₀/IC₅₀) and the cytotoxic concentration (CC₅₀) is critical for assessing the compound's potential for further development or as a chemical of concern.

References

  • Pharmatest Services. In vitro assay, estrogenic activity.
  • National Center for Biotechnology Information (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. PubMed Central.
  • Wilson, V. S., et al. (2004). Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists. Toxicological Sciences. Available from: [Link]

  • Eliades, T., & Athanasiou, A. E. (2015). In Vitro Assay Systems for the Assessment of Oestrogenicity. Pocket Dentistry.
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  • Kinyamu, H. K., & Chen, J. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. Current Protocols. Available from: [Link]

  • Villalobos, M., et al. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives. Available from: [Link]

  • Blair, R. M., et al. (2000). The Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences. Available from: [Link]

  • National Toxicology Program (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Interagency Coordinating Committee on the Validation of Alternative Methods. Available from: [Link]

  • Global Substance Registration System. 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Available from: [Link]

  • Nishihara, T., et al. (2000). Anti-estrogenic activity of fifty chemicals evaluated by in vitro assays. Journal of Health Science. Available from: [Link]

  • Fender, E., et al. (2021). Estrogen Receptor-Reporter Activity Assay to Screen Phytoestrogen Estrogenic Activity. Journal of Visualized Experiments. Available from: [Link]

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  • protocols.io. (2023). MTT (Assay protocol). Available from: [Link]

  • ResearchGate. (2024). The avocado defense compound phenol-2,4-bis (1,1-dimethylethyl) is induced by arachidonic acid and acts via the inhibition of hydrogen peroxide production by pathogens. Available from: [Link]

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Application Notes and Protocols for Studying the Effects of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide for the scientific investigation of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a compound with limited publicly available biological data but flagged for significant potential hazards, including reproductive toxicity and endocrine disruption.[1][2] Given the scarcity of specific literature, this guide synthesizes established methodologies for characterizing alkylphenols and potential endocrine-disrupting compounds (EDCs), providing a robust framework for generating foundational knowledge.

The protocols herein are designed to be self-validating, emphasizing rigorous controls and a logical, tiered approach to investigation. We will proceed from fundamental physicochemical characterization to in vitro screening and culminate in recommendations for targeted in vivo studies.

Part 1: Physicochemical Characterization and Handling

Before any biological assessment, it is imperative to confirm the identity, purity, and solubility of the test compound. This ensures the reliability and reproducibility of all subsequent data.

Compound Identity and Purity Verification

Rationale: Impurities can confound biological results. Verification of the chemical structure and assessment of purity are mandatory first steps.

Protocol:

  • Procurement: Obtain 4-(1-Ethyl-1,4-dimethylpentyl)phenol (CAS: 142731-63-3) from a reputable supplier.[3] Note its physical properties; it is expected to be a liquid.[2]

  • Mass Spectrometry (MS):

    • Prepare a 1 mg/mL solution in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Analyze using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight of 220.35 g/mol .[1][2][4]

    • The fragmentation pattern should be consistent with the predicted structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the compound in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The spectral data should correspond to the chemical structure of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

  • Purity Assessment (HPLC):

    • Develop an HPLC method using a C18 column and a mobile phase gradient (e.g., water and acetonitrile).

    • Use a UV detector to monitor the elution profile.

    • The purity should be >95% for use in biological assays.

Solubility Determination

Rationale: Accurate solubility data is critical for preparing stock solutions and ensuring the compound does not precipitate in culture media, which would lead to inaccurate dosing.

Protocol:

  • Prepare serial dilutions of the compound in various solvents relevant to experimental conditions (e.g., ethanol, DMSO, cell culture media, phosphate-buffered saline).

  • Visually inspect for precipitation and use nephelometry for a quantitative assessment of solubility limits.

  • For cell-based assays, ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to the cells (typically ≤0.1%).

Handling and Safety Precautions

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1][2]

  • Hazardous to the Aquatic Environment (Acute & Chronic, Category 1): Very toxic to aquatic life with long-lasting effects.[1][2]

Mandatory Precautions:

  • Always handle this compound in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Refer to the Safety Data Sheet (SDS) for detailed handling and disposal instructions.

Part 2: In Vitro Toxicological and Mechanistic Assays

This section details a tiered approach to understanding the compound's biological effects at the cellular level, starting with cytotoxicity and moving towards specific mechanisms of action.

Cytotoxicity Assessment

Rationale: Determining the concentration range over which the compound is toxic is essential for designing subsequent experiments. This establishes a sub-toxic range for mechanistic studies.

Protocol: MTT Assay for Cell Viability

  • Cell Lines: Select relevant cell lines. For endocrine disruption, human breast cancer (MCF-7, T-47D) and prostate cancer (LNCaP) cell lines are appropriate. Include a non-hormone-responsive line like HEK293 as a control.

  • Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Dosing: Prepare a 100 mM stock solution of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in DMSO. Serially dilute this stock to create a range of treatment concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in the media should not exceed 0.1%.

  • Incubation: Replace the culture medium with the medium containing the test compound or vehicle control. Incubate for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) at each time point.

ParameterDescription
Cell Lines MCF-7, T-47D, LNCaP, HEK293
Concentration Range 0.1 µM - 100 µM
Incubation Times 24, 48, 72 hours
Endpoint Cell Viability (%)
Calculated Value IC₅₀
Endocrine Activity Screening

Rationale: Given the GHS classification and its structural similarity to other alkylphenols, assessing endocrine-disrupting potential is a primary objective.

Workflow for Endocrine Disruption Assessment:

G cluster_0 Tier 1: Receptor Interaction cluster_1 Tier 2: Cellular Response cluster_2 Tier 3: Downstream Effects A Estrogen Receptor (ER) Binding Assay C ER-Mediated Reporter Gene Assay (e.g., ERE-Luciferase) A->C Confirms functional agonism/ antagonism B Androgen Receptor (AR) Binding Assay D AR-Mediated Reporter Gene Assay (e.g., ARE-Luciferase) B->D Confirms functional agonism/ antagonism E Cell Proliferation Assay (E-Screen) in MCF-7 cells C->E Validates proliferative effect F Gene Expression Analysis (qPCR) (e.g., pS2, GREB1 for ER; PSA for AR) C->F Measures endogenous gene response D->F G Protein Expression Analysis (Western Blot) (e.g., ERα, AR protein levels) F->G Confirms protein-level changes

Caption: Tiered workflow for assessing endocrine disruption potential.

Protocol: Estrogen Receptor (ER) Agonist/Antagonist Reporter Assay

  • Cell Line: Use a stable cell line expressing ER and an estrogen-responsive element (ERE) driving a reporter gene (e.g., luciferase), such as T-47D-KBluc.

  • Hormone-Stripped Medium: Culture cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 3-4 days prior to the assay to reduce background estrogenic activity.

  • Plating: Seed cells in a white, clear-bottom 96-well plate.

  • Dosing (Agonist Mode): Treat cells with 4-(1-Ethyl-1,4-dimethylpentyl)phenol across a range of sub-toxic concentrations. Include a vehicle control (0.1% DMSO) and a positive control (17β-estradiol, E2).

  • Dosing (Antagonist Mode): Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 0.1 nM) and varying concentrations of the test compound.

  • Incubation: Incubate for 18-24 hours.

  • Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist: Normalize data to the vehicle control. A dose-dependent increase in luciferase activity indicates estrogenic agonism.

    • Antagonist: Normalize data to the E2-only control. A dose-dependent decrease indicates estrogenic antagonism.

Assessment of General Phenolic Activities

Rationale: Phenolic compounds are well-known for their antioxidant properties.[5][6] Investigating these effects provides a broader understanding of the compound's bioactivity.

Protocol: DPPH Radical Scavenging Assay (Antioxidant Capacity)

  • Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Reaction: In a 96-well plate, mix various concentrations of 4-(1-Ethyl-1,4-dimethylpentyl)phenol with the DPPH solution. Include a positive control (e.g., Trolox or ascorbic acid) and a blank (methanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Readout: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: Calculate the percentage of DPPH scavenging and determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Part 3: In Vivo Assessment

Rationale: In vivo studies are essential to understand the systemic effects, target organ toxicity, and true reproductive hazards of the compound in a whole-organism context. These studies should only be undertaken after thorough in vitro characterization.

Experimental Workflow for In Vivo Studies:

G A Acute Oral Toxicity Study (OECD TG 423) B Dose Range-Finding Study (14-28 days) A->B Determines dose range C Sub-chronic Toxicity Study (90-day) (OECD TG 408) B->C Informs dose selection D Reproductive/Developmental Toxicity Screening (OECD TG 421) B->D Informs dose selection E Target Organ Histopathology C->E F Clinical Chemistry & Hematology C->F G Endocrine Biomarker Analysis (e.g., serum hormone levels) C->G D->E D->G

Caption: Tiered workflow for in vivo toxicological assessment.

Acute and Sub-chronic Toxicity Studies

Model: Rodent (e.g., Sprague-Dawley rats), as they are a standard model for regulatory toxicology.[7]

Protocol: 28-Day Repeated Dose Oral Toxicity Study (Based on OECD TG 407)

  • Animal Model: Use young adult male and female rats.

  • Dosing: Based on acute toxicity and range-finding data, select at least three dose levels (low, mid, high) and a vehicle control group (e.g., corn oil). Administer the compound daily via oral gavage.

  • Observations: Monitor animals daily for clinical signs of toxicity, body weight changes, and food/water consumption.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a full necropsy. Weigh major organs (liver, kidneys, spleen, brain, gonads). Preserve these and other tissues in formalin for histopathological examination.

  • Endpoints:

    • No-Observed-Adverse-Effect Level (NOAEL).

    • Identification of target organs of toxicity.

    • Dose-response relationship for adverse effects.

Reproductive Toxicity Screening

Rationale: This is a critical study to validate the GHS H361 classification ("Suspected of damaging fertility or the unborn child").[1][2]

Protocol: Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test (Based on OECD TG 422)

  • Study Design: This guideline combines a 28-day repeated dose study with assessments of reproductive function.

  • Dosing Period: Males are dosed for a minimum of 4 weeks (including a 2-week pre-mating period). Females are dosed for 2 weeks pre-mating, during mating, throughout gestation, and until at least day 4 of lactation.

  • Reproductive Endpoints:

    • Mating and fertility indices.

    • Gestation length.

    • Pup viability, sex ratio, and body weight at birth and during early lactation.

  • Parental and Offspring Pathology: Conduct full necropsy and histopathology on parental animals. Examine offspring for any gross abnormalities.

  • Interpretation: This study provides crucial data on potential effects on male and female fertility, as well as developmental effects on offspring.

Conclusion

The study of 4-(1-Ethyl-1,4-dimethylpentyl)phenol requires a methodical and cautious approach due to its potential for significant toxicity. The protocols outlined in this guide provide a comprehensive framework for researchers to systematically characterize its physicochemical properties, in vitro bioactivity, and in vivo toxicological profile. By following this tiered strategy, the scientific community can generate the high-quality, reproducible data needed to understand the risks and mechanisms of action associated with this compound, ensuring safe handling and informed regulatory decisions.

References

  • National Center for Biotechnology Information (2021). 4-Ethylphenol, A Volatile Organic Compound Produced by Disease-Resistant Soybean, Is a Potential Botanical Agrochemical Against Oomycetes. PubChem Compound Summary for CID 31242. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 31242, 4-Ethylphenol. Retrieved from [Link]

  • Global Substance Registration System. 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11321982, 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53412055, 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Retrieved from [Link]

  • Wikipedia. 4-Ethylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2015). Antioxidant, Antibacterial and Antischistosomal Activities of Extracts from Grateloupia livida (Harv). Yamada. PMC. Retrieved from [Link]

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  • ResearchGate. The avocado defense compound phenol-2,4-bis (1,1-dimethylethyl) is induced by arachidonic acid and acts via the inhibition of hydrogen peroxide production by pathogens. Retrieved from [Link]

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  • MDPI. Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs. Retrieved from [Link]

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Application Note: Quantitative Analysis of Alkylphenols in Complex Matrices Using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

Forward-Looking Statement: The compound "4-(1-Ethyl-1,4-dimethylpentyl)phenol" specified in the topic request is not a commercially cataloged or widely documented chemical entity. Therefore, direct application data is unavailable. This guide has been developed using 4-n-Nonylphenol (4-n-NP) and its isotopically labeled analogue, 4-n-Nonylphenol-¹³C₆ (4-n-NP-¹³C₆) , as a scientifically robust and structurally relevant model. The principles, workflows, and protocols detailed herein are directly applicable to the quantitative analysis of similar branched or linear alkylphenols, including the target compound should it be synthesized.

Introduction: The Challenge of Alkylphenol Quantification

Alkylphenols, such as nonylphenol (NP), are synthetic organic compounds used in the manufacturing of antioxidants, detergents, emulsifiers, and plastics.[1] They are considered environmental contaminants of significant concern, primarily arising from the degradation of widely used nonionic surfactants like nonylphenol ethoxylates.[2] Due to their persistence, bioaccumulation potential, and endocrine-disrupting properties, regulatory bodies worldwide have set stringent limits on their presence in environmental and biological matrices.[3]

Accurate quantification of these compounds at trace levels is analytically challenging due to:

  • Complex Isomer Mixtures: Commercial nonylphenol is a complex mixture of over 100 isomers with varying branching in the alkyl chain, making chromatographic separation and quantification difficult.[4]

  • Matrix Effects: Environmental samples (water, sediment, soil) and biological fluids (urine, plasma) contain numerous interfering substances that can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate results.[5]

  • Analyte Loss: Significant analyte loss can occur during multi-step sample preparation procedures, including extraction, concentration, and cleanup.

To overcome these challenges, Isotope Dilution Mass Spectrometry (IDMS) is the gold-standard analytical technique.[6][7] IDMS involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the very beginning of the analytical process. This "internal standard" is chemically identical to the target analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is a method of internal standardization where the internal standard is an isotopically labeled analogue of the analyte (e.g., containing ¹³C, ²H/D, or ¹⁵N).[8] This standard co-elutes chromatographically with the native analyte but is resolved by its mass-to-charge ratio (m/z) in the mass spectrometer.

The core advantages of this approach are:

  • Correction for Analyte Loss: Any physical loss of the target analyte during sample preparation (e.g., incomplete extraction, evaporation) will be mirrored by a proportional loss of the isotopically labeled standard. The ratio of the native analyte to the standard remains constant, ensuring the final calculated concentration is accurate.[9]

  • Compensation for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source affects both the analyte and the labeled standard equally. By using the ratio of their signals, these matrix-induced variations are effectively nullified.[10]

  • Enhanced Precision and Accuracy: IDMS is recognized as a primary (or reference) measurement method, capable of producing highly accurate and precise results with clear traceability.[7][11]

The fundamental principle is illustrated in the workflow below.

IDMS_Principle cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Unknown Sample (Contains native analyte) Spike Add Known Amount of Labeled Standard (e.g., 4-n-NP-¹³C₆) Sample->Spike Homogenize Equilibration & Homogenization Spike->Homogenize Extraction Solid-Phase or Liquid-Liquid Extraction Homogenize->Extraction Cleanup Sample Cleanup & Concentration Extraction->Cleanup LC_Separation LC Separation (Analyte & Standard Co-elute) Cleanup->LC_Separation MS_Detection MS/MS Detection (Separate by Mass) LC_Separation->MS_Detection Data_Analysis Calculate Ratio (Native / Labeled) MS_Detection->Data_Analysis Quant Determine Original Concentration Based on Known Spike Amount and Measured Ratio Data_Analysis->Quant

Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.

Application: Quantification of 4-n-Nonylphenol in Water Samples

This section provides a detailed protocol for the determination of 4-n-nonylphenol in environmental water samples (e.g., river water, wastewater effluent) using Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
Item Supplier & Grade Notes
4-n-Nonylphenol (native)Sigma-Aldrich or equivalentPESTANAL®, analytical standard
4-n-Nonylphenol-ring-¹³C₆Cambridge Isotope Labs. or equivalent>98% isotopic purity
Methanol, AcetonitrileHoneywell or equivalentLC-MS Grade
WaterMillipore Milli-Q or equivalentLC-MS Grade
Formic AcidThermo Fisher Scientific or equivalentOptima™ LC/MS Grade
SPE CartridgesWaters Oasis HLB or equivalent6 cc, 200 mg sorbent
GlasswareAll glassware (bottles, vials)Must be pre-rinsed with methanol to avoid contamination.[12]
Protocol: Sample Preparation and Extraction

This protocol is designed for a 100 mL water sample. Adjust volumes as necessary based on expected analyte concentrations.

  • Sample Collection: Collect water samples in pre-cleaned amber glass bottles and store at ≤6°C.[5] Samples should be extracted within 7 days if unpreserved.[5]

  • Internal Standard Spiking: Allow the sample to reach room temperature. Add a precise volume of 4-n-NP-¹³C₆ stock solution to the 100 mL water sample to achieve a final concentration of approximately 50-100 ng/L. Vortex briefly to mix. This step is critical; the standard must be added before any extraction steps.[13]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the SPE cartridge.

    • Pass 5 mL of LC-MS grade water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Cartridge Washing: After loading, wash the cartridge with 5 mL of water containing 5% methanol to remove polar interferences.

  • Drying: Dry the cartridge under vacuum for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped analytes (both native and labeled) from the cartridge by passing 2 x 4 mL aliquots of methanol into a clean glass tube.[5]

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[13]

  • Reconstitution: Reconstitute the dried residue in 500 µL of the initial mobile phase (e.g., 90:10 Water:Methanol with 0.1% formic acid) and transfer to an LC autosampler vial.[13]

SPE_Workflow start 100 mL Spiked Water Sample condition Condition SPE Cartridge (Methanol -> Water) start->condition load Load Sample condition->load wash Wash Cartridge (5% Methanol) load->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analytes (Methanol) dry->elute concentrate Evaporate to Dryness (Nitrogen Stream) elute->concentrate reconstitute Reconstitute in Mobile Phase concentrate->reconstitute end Analysis by LC-MS/MS reconstitute->end

Caption: Solid-Phase Extraction (SPE) workflow for water samples.

Protocol: LC-MS/MS Instrumental Analysis

Instrumentation should consist of a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[13][14]

Parameter Condition
LC Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Methanol + 0.1% Formic Acid
Gradient 10% B to 95% B over 8 min, hold 2 min, re-equilibrate
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Column Temp. 40 °C
Ionization Mode Heated Electrospray Ionization (HESI), Negative Ion Mode
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions: The mass spectrometer monitors specific precursor-to-product ion transitions for both the native analyte and the labeled internal standard. This provides excellent selectivity and sensitivity.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
4-n-Nonylphenol219.2133.1 (Quantifier)-25
219.2106.1 (Qualifier)-40
4-n-Nonylphenol-¹³C₆ (IS) 225.2 139.1 (Quantifier) -25

Note: Specific m/z values and collision energies must be optimized for the instrument in use.

Data Analysis and Interpretation

  • Calibration Curve: Prepare a series of calibration standards in a clean matrix (e.g., LC-MS grade water) ranging from 10 to 1000 ng/L.[15] Each calibrant must be spiked with the same fixed concentration of the 4-n-NP-¹³C₆ internal standard as the unknown samples.

  • Ratio Calculation: For each standard and sample, the instrument software will calculate the peak area ratio of the native analyte to the internal standard (AreaAnalyte / AreaIS).

  • Quantification: A calibration curve is generated by plotting the peak area ratio against the concentration of the native analyte. The concentration of 4-n-nonylphenol in the unknown samples is then calculated from this curve using the measured peak area ratio.

The use of the internal standard corrects for any variability, ensuring that the final reported concentration is a true and accurate reflection of the amount present in the original sample.

Conclusion

The use of a stable isotope-labeled internal standard, such as 4-n-Nonylphenol-¹³C₆, is indispensable for the accurate and reliable quantification of alkylphenols in complex environmental and biological matrices. The Isotope Dilution Mass Spectrometry (IDMS) method effectively mitigates variable analyte recovery and matrix-induced signal fluctuations, providing the highest level of confidence in analytical results. The protocols described herein for the model compound 4-n-nonylphenol provide a robust framework that can be adapted for other structurally similar phenols, ensuring data integrity for research, regulatory monitoring, and drug development safety assessments.

References

  • Salomon, H. et al. (2019). Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. International Journal of Environment and Climate Change, 9(11), 660-670. Available at: [Link]

  • British Columbia Ministry of Environment & Climate Change Strategy. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Gov.bc.ca. Available at: [Link]

  • Wikipedia. (n.d.). Nonylphenol. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (2019). Determination of Nonylphenol and Its Ethoxylates by HPLC 1100 in Water Environment of Taiyuan City. Available at: [Link]

  • Rupa Health. (n.d.). 4-Nonylphenol. Retrieved January 23, 2026, from [Link]

  • EAG Laboratories. (n.d.). Quantitative Determination of Nonylphenol Ethoxylates. Retrieved January 23, 2026, from [Link]

  • PubChem. (n.d.). 4-Nonylphenol. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Nair, A. et al. (2015). Sensitive and selective quantitative analysis of Nonyl phenol ethoxylates (NPEOs) in textile samples by LC/MS/MS. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-241. Available at: [Link]

  • ResearchGate. (2018). Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. Available at: [Link]

  • Fabregat-Cabello, N. et al. (2012). FAST METHODOLOGY FOR THE RELIABLE DETERMINATION OF NONYLPHENOL IN WATER SAMPLES BY MINIMAL LABELING ISOTOPE DILUTION MASS SPECTROMETRY. ORBi. Available at: [Link]

  • Williams, P. et al. (2017). Guideline on Isotope Dilution Mass Spectrometry. OSTI.gov. Available at: [Link]

  • Wikipedia. (n.d.). Isotope dilution. Retrieved January 23, 2026, from [Link]

  • Soares, A. et al. (2008). Nonylphenol in the environment: a critical review on occurrence, fate, toxicity and treatment in wastewaters. Environment International, 34(7), 1033-49. Available at: [Link]

  • ResearchGate. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Available at: [Link]

  • Schettgen, T. et al. (2019). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. The MAK-Collection for Occupational Health and Safety. Available at: [Link]

  • Toxics Link. (2023). Nonylphenol- An Endocrine Disrupting Chemical. Available at: [Link]

  • Pointurier, F. et al. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides. Journal of Analytical Atomic Spectrometry. Available at: [Link]

  • Vogl, J. & Pritzkow, W. (2010). Isotope dilution mass spectrometry — A primary method of measurement and its role for RM certification. Metrology Society of India. Available at: [Link]

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Application Notes & Protocols: Isomer-Specific Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in Technical Nonylphenol Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Complexity of Nonylphenols and the Significance of Isomer-Specific Analysis

Nonylphenols (NPs) are a group of synthetic organic compounds widely used in the production of nonylphenol ethoxylates, which are non-ionic surfactants found in numerous industrial and consumer products, including detergents, paints, pesticides, and plastics.[1] The industrial synthesis of nonylphenol results in a complex mixture of isomers, with the nonyl group attached to the phenol ring at various positions and with different branching structures.[2] Among these isomers, 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a significant component of technical nonylphenol mixtures.

Due to their widespread use, nonylphenols are frequently detected in the environment and are of significant concern due to their potential endocrine-disrupting properties and toxicity to aquatic organisms.[3][4] The biological activity and environmental fate of nonylphenols can vary significantly between different isomers.[5] Therefore, isomer-specific analysis is crucial for accurate risk assessment, understanding the environmental behavior of these compounds, and for the development of safer alternatives.

These application notes provide a comprehensive guide for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and other isomers within technical nonylphenol mixtures, with a focus on a robust and sensitive analytical methodology using Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Toxicological Profile

A thorough understanding of the physicochemical properties and toxicological profile of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is essential for its safe handling and accurate analysis.

PropertyValueSource
Chemical Formula C15H24O
Molar Mass 220.35 g/mol
Appearance Pale yellow, viscous liquid (for technical mixtures)[1]
Solubility in Water 6 mg/L (pH 7) (for general nonylphenol)[1]
Log Kow (Octanol-Water Partition Coefficient) ~5.76 (estimated)
GHS Hazard Statements H302: Harmful if swallowedH314: Causes severe skin burns and eye damageH361: Suspected of damaging fertility or the unborn childH400: Very toxic to aquatic lifeH410: Very toxic to aquatic life with long lasting effects

Analytical Methodology: Isomer-Specific Determination by GC-MS

The following protocol details a robust method for the extraction, derivatization, and quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and other nonylphenol isomers in aqueous samples. This method is based on established principles of environmental analysis and has been adapted to address the specific challenges posed by the complexity of nonylphenol mixtures.

Principle

This method involves the extraction of nonylphenols from an aqueous matrix using Solid-Phase Extraction (SPE). The extracted analytes are then derivatized to increase their volatility and improve their chromatographic behavior. The derivatized nonylphenols are subsequently separated and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The use of a mass spectrometer allows for the selective detection and identification of individual isomers based on their mass-to-charge ratio.

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample (1 L) SPE Solid-Phase Extraction (SPE) (e.g., C18 cartridge) Sample->SPE Loading Elution Elution with Organic Solvent (e.g., Dichloromethane) SPE->Elution Analyte Recovery Concentration Concentration of Eluate Elution->Concentration Sample Concentration Derivatization Silylation (e.g., with BSTFA) Concentration->Derivatization Preparation for GC GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GCMS Injection Data Data Acquisition and Processing GCMS->Data Detection & Quantification

Caption: Workflow for the analysis of nonylphenol isomers.

Detailed Protocol

1. Sample Collection and Preservation:

  • Collect aqueous samples in amber glass bottles to prevent photodegradation.

  • To inhibit biological activity, preserve the sample by adding a biocide (e.g., copper sulfate) and acidifying to a pH below 4 with a suitable acid (e.g., phosphoric acid).

  • Store samples at 4°C and analyze within 24 hours of collection.

2. Solid-Phase Extraction (SPE):

  • Rationale: SPE is a selective sample preparation technique used to isolate and concentrate analytes from a large volume of sample matrix. This process enhances the sensitivity of the subsequent analysis and removes potential interferences.

  • Procedure:

    • Condition an SPE cartridge (e.g., C18 or a polymeric sorbent) by passing methanol followed by deionized water through it.

    • Load the acidified water sample onto the conditioned cartridge at a controlled flow rate.

    • Wash the cartridge with deionized water to remove any remaining polar impurities.

    • Dry the cartridge thoroughly under a stream of nitrogen.

    • Elute the retained nonylphenols with a small volume of an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

    • Concentrate the eluate to a final volume of approximately 1 mL under a gentle stream of nitrogen.

3. Derivatization:

  • Rationale: Nonylphenols are polar compounds with active hydroxyl groups, which can lead to poor peak shape and adsorption in the GC system. Derivatization, typically through silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the analytes, resulting in sharper chromatographic peaks and improved sensitivity.

  • Procedure:

    • Transfer the concentrated extract to a clean, dry vial.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the extract.

    • Seal the vial and heat at a controlled temperature (e.g., 60-70°C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.

    • Cool the vial to room temperature before GC-MS analysis.

4. GC-MS Analysis:

  • Rationale: GC separates the derivatized nonylphenol isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then ionizes the separated compounds and detects the resulting fragments, allowing for their identification and quantification.

  • Typical GC-MS Parameters:

ParameterSettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation of a wide range of semi-volatile organic compounds.
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)Inert gas that carries the sample through the column without reacting with it.
Injection Mode SplitlessEnsures that the entire sample is transferred to the column, maximizing sensitivity for trace analysis.
Injection Volume 1 µLA standard volume for GC analysis.
Injector Temperature 280°CEnsures rapid volatilization of the derivatized analytes.
Oven Temperature Program Initial temp: 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 minA temperature gradient is used to effectively separate compounds with different boiling points.
MS Transfer Line Temp. 280°CPrevents condensation of the analytes as they transfer from the GC to the MS.
Ionization Mode Electron Ionization (EI) at 70 eVA standard ionization technique that produces reproducible fragmentation patterns for compound identification.
Scan Range m/z 50-550Covers the expected mass range of the derivatized nonylphenol isomers and their fragments.
Data Analysis and Quantification
  • Identification: Identify the individual nonylphenol isomers, including 4-(1-Ethyl-1,4-dimethylpentyl)phenol, by comparing their retention times and mass spectra with those of certified reference standards.

  • Quantification: Prepare a calibration curve using a series of standard solutions of known concentrations. Quantify the amount of each isomer in the sample by comparing its peak area to the calibration curve. The use of an internal standard is recommended to correct for variations in extraction efficiency and instrument response.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC program is essential to ensure the reliability and validity of the analytical results.

  • Method Blank: Analyze a sample of reagent water that has been carried through the entire analytical procedure to check for contamination.

  • Laboratory Control Spike (LCS): Analyze a reagent water sample spiked with a known concentration of the target analytes to assess the accuracy of the method.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Analyze a duplicate environmental sample that has been spiked with a known concentration of the target analytes to evaluate the effect of the sample matrix on the analytical results.

  • Surrogate Standards: Add a known amount of a non-target compound with similar chemical properties to each sample before extraction to monitor the efficiency of the sample preparation process.

Conclusion

The detailed protocol presented in these application notes provides a reliable and sensitive method for the isomer-specific analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and other nonylphenol isomers in technical mixtures and environmental samples. By understanding the rationale behind each step and implementing a thorough QA/QC program, researchers can generate high-quality data that is crucial for assessing the environmental impact and potential health risks associated with these complex compounds. The ability to differentiate between isomers is paramount for advancing our understanding of the toxicology and environmental fate of nonylphenols, ultimately contributing to the development of safer chemical alternatives and more effective regulatory strategies.

References

  • Wikipedia. Nonylphenol.

  • PubChem. 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

  • Eawag-BBD. 4-(1-Ethyl-1,4-dimethyl-pentyl)phenol Pathway Map.

  • ASTM International. D7065 Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry.

  • PubChem. 4-(1-Ethyl-1,3-dimethylpentyl)phenol.

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  • Pharmaffiliates. 4-(1-ethyl-1,4-dimethylpentyl)phenol.

  • Endocrine Disruptor List. 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

  • Elchemy. Nonylphenol and Nonylphenol Ethoxylates: Environmental Concerns & Regulatory Guidelines.

  • ResearchGate. Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column.

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  • ASTM International. D7485 Standard Test Method for Determination of Nonylphenol, p-tert-Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Liquid Chromatography/Tandem Mass Spectrometry.

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  • U.S. Environmental Protection Agency. Ambient Aquatic Life Water Quality Criteria for Nonylphenol.

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  • Swedish Institute for Standards. Standard Test Method for Determination of Nonylphenol, Bisphenol A, p-tert -Octylphenol, Nonylphenol Monoethoxylate and Nonylphenol Diethoxylate in Environmental Waters by Gas Chromatography Mass Spectrometry ASTM D7065.

  • Toxics Link. Nonylphenol- An Endocrine Disrupting Chemical.

  • Baghdad Science Journal. Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples.

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  • MDPI. Ecotoxicological Estimation of 4-Cumylphenol, 4-t-Octylphenol, Nonylphenol, and Volatile Leachate Phenol Degradation by the Microscopic Fungus Umbelopsis isabellina Using a Battery of Biotests.

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  • PubMed. Identification and quantitation method for nonylphenol and lower oligomer nonylphenol ethoxylates in fish tissues.

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Application Notes and Protocols: Investigating the Anticancer Properties of Phenolic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Phenolic Compounds in Oncology

Phenolic compounds, a diverse group of secondary metabolites found abundantly in plants, have garnered significant attention in cancer research.[1][2] Their inherent antioxidant, anti-inflammatory, and pro-apoptotic properties position them as promising candidates for novel anticancer therapeutic strategies.[1][3][4] Epidemiological studies have often correlated diets rich in fruits and vegetables, natural sources of these compounds, with a reduced risk of various cancers.[5] This guide provides a comprehensive overview of the key mechanisms underlying the anticancer effects of phenolic compounds and details robust protocols for their in vitro evaluation.

Phenolic compounds exert their anticancer effects through a multi-pronged approach, influencing various cellular processes critical for cancer cell survival and proliferation.[4][6][7] These mechanisms include, but are not limited to, the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of key signaling pathways involved in tumorigenesis.[1][4][7]

Core Mechanisms of Action and Key Signaling Pathways

The anticancer activity of phenolic compounds is not attributed to a single mechanism but rather a synergistic interplay of various cellular effects. Understanding these mechanisms is paramount for the rational design of novel therapeutic interventions.

Induction of Apoptosis: The Controlled Demise of Cancer Cells

A fundamental hallmark of cancer is the evasion of apoptosis. Many phenolic compounds have been shown to selectively induce apoptosis in cancer cells, leaving normal cells relatively unharmed.[1][8][9] This induction can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[8][9]

  • Intrinsic Pathway: This pathway is triggered by intracellular stress, such as DNA damage or oxidative stress, leading to the release of cytochrome c from the mitochondria. Phenolic compounds can promote this by increasing the levels of reactive oxygen species (ROS) within cancer cells and modulating the expression of pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2) proteins.[8][9]

  • Extrinsic Pathway: This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface (e.g., Fas).[8][9]

Key Signaling Pathways Modulated by Phenolic Compounds in Apoptosis Induction:

  • PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer.[10] Phenolic compounds can inhibit this pathway, leading to decreased cell survival and the induction of apoptosis.[10][11][12][13] Inhibition of PI3K prevents the phosphorylation and activation of Akt, a key downstream effector that promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD and caspase-9.[11]

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[14][15] Depending on the specific context and the phenolic compound, this pathway can be either activated or inhibited to promote apoptosis.[14] For instance, some phenolic compounds can activate the JNK and p38 MAPK pathways, which are generally associated with pro-apoptotic responses, while inhibiting the ERK pathway, which is often linked to cell survival.[16]

Visualizing the Impact of Phenolic Compounds on Apoptosis Signaling:

Phenolic_Compound Phenolic Compounds PI3K PI3K Phenolic_Compound->PI3K Inhibition MAPK MAPK (JNK/p38) Phenolic_Compound->MAPK Activation ERK ERK Phenolic_Compound->ERK Inhibition Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Apoptosis_Induction Apoptosis Induction Akt->Apoptosis_Induction Inhibits Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Promotes MAPK->Apoptosis_Induction Promotes ERK->Cell_Survival Promotes

Caption: Modulation of PI3K/Akt and MAPK pathways by phenolic compounds.

Antioxidant and Pro-oxidant Activities: A Double-Edged Sword

Phenolic compounds are well-known for their antioxidant properties, which involve scavenging free radicals and reducing oxidative stress, a key contributor to carcinogenesis.[1][6] However, within the tumor microenvironment, some phenolic compounds can exhibit pro-oxidant activity, leading to an increase in intracellular ROS levels. This selective increase in ROS in cancer cells can trigger oxidative damage to cellular components and ultimately lead to apoptosis.

Anti-inflammatory Effects: Quelling the Fire of Carcinogenesis

Chronic inflammation is a well-established driver of cancer development.[17] Phenolic compounds can exert potent anti-inflammatory effects by inhibiting key inflammatory pathways, such as the NF-κB signaling pathway.[3][17][18] NF-κB is a transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.[18] By inhibiting NF-κB activation, phenolic compounds can suppress the production of pro-inflammatory cytokines and enzymes, thereby creating an anti-tumorigenic microenvironment.[18][19]

Visualizing the Inhibition of NF-κB Signaling:

Phenolic_Compound Phenolic Compounds IKK IKK Phenolic_Compound->IKK Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Inhibits Nucleus Nucleus NFκB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Promotes

Caption: Inhibition of the NF-κB signaling pathway by phenolic compounds.

In Vitro Evaluation of Anticancer Properties: Detailed Protocols

To rigorously assess the anticancer potential of phenolic compounds, a series of well-established in vitro assays are essential. These protocols are designed to be self-validating, with built-in controls to ensure data integrity.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[20] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[20][21]

Materials:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, Caco-2 for colon cancer).[22][23]

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phenolic compound stock solution (dissolved in a suitable solvent like DMSO).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[24]

  • Treatment: Treat the cells with various concentrations of the phenolic compound. Include a vehicle control (solvent alone) and a positive control (a known cytotoxic drug). Incubate for a predetermined period (e.g., 24, 48, or 72 hours).[25]

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.[24]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, or until a purple precipitate is visible.[24]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[24]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours, then measure the absorbance at 570 nm using a microplate reader.[24]

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Experimental Workflow for MTT Assay:

Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_Attach Incubate for Attachment Seed_Cells->Incubate_Attach Treat_Cells Treat with Phenolic Compound Incubate_Attach->Treat_Cells Incubate_Treatment Incubate (24-72h) Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_Formazan Incubate (2-4h) Add_MTT->Incubate_Formazan Add_Solubilizer Add Solubilization Solution Incubate_Formazan->Add_Solubilizer Read_Absorbance Read Absorbance (570nm) Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 2: Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[27] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to detect early apoptotic cells.[27][28] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.[28][29]

Materials:

  • Treated and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Harvest the treated and control cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Protocol 3: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.[30] DCFH-DA is a cell-permeable, non-fluorescent probe.[31] Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).[31][32][33] The fluorescence intensity is proportional to the amount of ROS.

Materials:

  • Treated and control cells.

  • DCFH-DA solution (e.g., 10 mM stock in DMSO).

  • Serum-free medium.

  • Fluorescence microplate reader or fluorescence microscope.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate (for plate reader) or on coverslips in a 24-well plate (for microscopy).

  • Treatment: Treat cells with the phenolic compound for the desired time.

  • Loading with DCFH-DA: Wash the cells with serum-free medium and then incubate with 10 µM DCFH-DA in serum-free medium for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Data Analysis: Normalize the fluorescence intensity of treated cells to that of the control cells to determine the fold-change in ROS production.

Data Presentation and Interpretation

For robust and clear presentation of results, quantitative data from the assays described above should be summarized in tables.

Table 1: Cytotoxicity of Phenolic Compound X on Various Cancer Cell Lines (IC50 values in µM)

Cell Line24 hours48 hours72 hours
MCF-7 (Breast)50.2 ± 4.535.8 ± 3.122.1 ± 2.8
Caco-2 (Colon)65.7 ± 5.948.3 ± 4.231.5 ± 3.5
A549 (Lung)88.4 ± 7.662.1 ± 5.545.9 ± 4.1

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Apoptosis Induction and ROS Generation by Phenolic Compound X (at IC50 concentration for 48h)

Cell Line% Apoptotic Cells (Annexin V+)Fold Increase in ROS
MCF-745.6 ± 3.83.2 ± 0.3
Caco-238.2 ± 3.12.8 ± 0.2
A54931.5 ± 2.92.5 ± 0.2

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

Phenolic compounds represent a vast and largely untapped resource for the development of novel anticancer agents.[6] Their ability to modulate multiple signaling pathways and induce cancer cell death through various mechanisms makes them attractive candidates for further investigation. The protocols outlined in this guide provide a solid foundation for the systematic evaluation of the anticancer properties of these promising natural products. Future research should focus on in-depth mechanistic studies, including the identification of specific molecular targets, and progress towards in vivo studies to validate the therapeutic potential of the most promising compounds. The combination of phenolic compounds with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance is also a promising avenue for future exploration.[7][34]

References

  • The mechanisms of wine phenolic compounds for preclinical anticancer therapeutics. (2021-08-23). Retrieved from [Link]

  • Dietary (−)-Epigallocatechin Gallate (EGCG): State-of-the-Art Advances in Bioactivities, Bioavailability Enhancement Strategies, and Applications in Nutrition and Health - MDPI. (2026-01-22). Retrieved from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (2022-07-28). National Institutes of Health. Retrieved from [Link]

  • Anticancer Activity of Phenolic Antioxidants against Breast Cancer Cells and a Spontaneous Mammary Tumor. (2010-01-01). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Advances in Dietary Phenolic Compounds to Improve Chemosensitivity of Anticancer Drugs. (2022-09-21). Semantic Scholar. Retrieved from [Link]

  • Phenolic compounds and their potential in cancer management. (2025-03-14). Retrieved from [Link]

  • Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019-09-12). PubMed. Retrieved from [Link]

  • Involvement of the PI3K/AKT Intracellular Signaling Pathway in the AntiCancer Activity of Hydroxytyrosol, a Polyphenol from Olea europaea, in Hematological Cells and Implication of HSP60 Levels in Its Anti-Inflammatory Activity - MDPI. (2022-05-24). Retrieved from [Link]

  • A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. (2022-08-19). PubMed. Retrieved from [Link]

  • Apoptosis-inducing Plant-based phenolic compounds are effective on leukemia cell lines. (2023-04-17). Retrieved from [Link]

  • Induction of Apoptosis in Tumor Cells by Natural Phenolic Compounds. Asian Pacific Journal of Cancer Prevention. Retrieved from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013-11-10). National Institutes of Health. Retrieved from [Link]

  • Phytochemicals and PI3K Inhibitors in Cancer—An Insight. (2017-09-28). National Institutes of Health. Retrieved from [Link]

  • Polyphenols: Immunomodulatory and Therapeutic Implication in Colorectal Cancer. (2021-02-23). Frontiers. Retrieved from [Link]

  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. Journal of Clinical Practice and Research. Retrieved from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. Bioquochem. Retrieved from [Link]

  • Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals - MDPI. (2023-01-31). Retrieved from [Link]

  • Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. (2023-04-11). CABI Digital Library. Retrieved from [Link]

  • Correlation between antioxidant and anticancer activity and phenolic profile of new Apulian table grape genotypes (V. Vinifera L.). (2023-01-10). Frontiers. Retrieved from [Link]

  • (PDF) Phenolic compounds and their potential in cancer management. (2025-05-07). ResearchGate. Retrieved from [Link]

  • Targeting NF-κB signaling pathway in cancer by dietary polyphenols. (2019-09-12). SciSpace. Retrieved from [Link]

  • The inhibition of the PI3K/Akt/mTOR pathway by polyphenols in cancer.... ResearchGate. Retrieved from [Link]

  • Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. (2021-04-06). PubMed Central. Retrieved from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018-02-01). National Institutes of Health. Retrieved from [Link]

  • Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. (2020-05-22). Frontiers. Retrieved from [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020-06-23). National Institutes of Health. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Potential activity pathways for apoptosis induction resulting from.... ResearchGate. Retrieved from [Link]

  • POLYPHENOLS AND NF-κB SIGNALING PATHWAY IN CANCER CELLS AND ACTIVATED MACROPHAGES. Rakyat Biologi. Retrieved from [Link]

  • 3.3.4. DCF-DA Assay Protocol. Retrieved from [Link]

  • Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines. (2023-05-08). Bentham Science. Retrieved from [Link]

  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Derivatives - MDPI. Retrieved from [Link]

  • Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions. (2021-08-01). National Institutes of Health. Retrieved from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024-11-12). Boster Bio. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Detection of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who are seeking to improve the sensitivity and robustness of their analytical methods for this specific nonylphenol isomer. As a potential endocrine disruptor, achieving low detection limits is often critical.[1] This document provides in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format.

Troubleshooting Guide: Enhancing Your Detection Limits

This section addresses specific experimental challenges. The solutions provided are based on established analytical chemistry principles and field-proven methodologies.

Q1: My signal for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is extremely low or undetectable. Where should I start to get a quantifiable signal?

A1: Your starting point is a critical evaluation of your chosen analytical technique and your sample preparation strategy. For trace-level analysis of this compound, the choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is paramount.

The fundamental issue is likely a mismatch between the analyte's properties and the analytical platform, or insufficient sample concentration. 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a polar, phenolic compound, which dictates the optimal approach.[2]

  • Causality: Phenolic compounds contain an acidic hydroxyl group, making them polar and capable of hydrogen bonding. This inherent polarity makes them unsuitable for direct GC analysis, which requires volatile and thermally stable compounds.[3] Conversely, this same polarity makes them ideal for Liquid Chromatography. Tandem mass spectrometry (MS/MS) provides a significant advantage in sensitivity over single quadrupole MS by reducing chemical noise.[4]

  • Recommendation: For maximum sensitivity, LC-MS/MS is the recommended platform .[5][6] If you are using GC-MS, you will not achieve good results without a chemical derivatization step to decrease polarity and increase volatility.[3][7]

The following decision tree can guide your initial platform choice:

G start Goal: Improve Detection Limit platform_choice Do you have access to LC-MS/MS? start->platform_choice lcms_path Yes, use LC-MS/MS. It is the most sensitive technique for this compound. platform_choice->lcms_path Yes gcms_path No, I must use GC-MS. platform_choice->gcms_path No derivatization Derivatization is MANDATORY. Proceed to Q4 for protocol. gcms_path->derivatization

Caption: Decision tree for analytical platform selection.

Q2: I'm using LC-MS/MS, but my signal-to-noise is poor and my peak shape is broad. How can I optimize my method?

A2: Poor signal-to-noise and peak shape in LC-MS/MS are typically resolved by systematically optimizing the chromatography and the mass spectrometer source and analyzer parameters.

  • Chromatographic Optimization:

    • Mobile Phase: Phenols ionize most efficiently in negative ion mode ESI. The addition of a weak acid, such as 0.1% formic acid, to the aqueous mobile phase can significantly enhance the deprotonation process, leading to a more stable and intense signal ([M-H]⁻).[5] A typical mobile phase combination would be 0.1% formic acid in water (Solvent A) and acetonitrile or methanol (Solvent B).[5]

    • Column Choice: Use a high-efficiency column, such as one packed with sub-2 µm fully porous particles or core-shell particles (e.g., Poroshell-120 EC-C18), to ensure sharp, narrow peaks.[5] Better peak shape concentrates the signal, increasing the signal-to-noise ratio.

    • Gradient Elution: Employ a gradient elution starting with a higher aqueous percentage to retain the phenol, then ramping up the organic solvent to elute it. This will focus the analyte into a sharp band.

  • Mass Spectrometry Optimization:

    • Ionization Mode: As mentioned, use Electrospray Ionization (ESI) in negative mode.

    • Source Parameters: Optimize key source parameters like capillary voltage, gas temperatures (nebulizer, drying gas), and gas flow rates. These are instrument-dependent but critical for efficient desolvation and ionization.

    • Tandem MS (MRM): The single most effective way to improve signal-to-noise is by using Multiple Reaction Monitoring (MRM). This involves isolating the precursor ion ([M-H]⁻) and detecting a specific product ion generated by collision-induced dissociation (CID). This technique filters out nearly all background ions. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol (MW 220.35), the precursor ion would be m/z 219.2. You must experimentally determine the optimal product ions and collision energies. A starting point can be inferred from similar phenolic structures.[8][9]

ParameterStarting RecommendationRationale
Ionization Mode ESI NegativePhenolic protons are acidic, readily forming [M-H]⁻ ions.
Precursor Ion (Q1) m/z 219.2Molecular weight (220.35) minus one proton.
Example Product Ion (Q3) Requires experimental determinationFragment ions resulting from the loss of alkyl chains are common.
Mobile Phase Additive 0.1% Formic AcidEnhances deprotonation and signal stability in negative mode.[5]
Column C18 Core-Shell, <3 µmProvides high resolution and sharp peaks for better S/N.[5]

Table 1: Recommended Starting Parameters for LC-MS/MS Method Development.

Q3: I'm analyzing complex matrices like wastewater or biological fluids and suspect my signal is being suppressed. How do I diagnose and solve this?

A3: This is a classic case of the matrix effect, where co-eluting compounds from the sample interfere with the ionization of your target analyte, usually causing ion suppression.[10][11] The solution involves a combination of improved sample preparation and the use of an appropriate internal standard.

  • Diagnosis: To confirm the matrix effect, perform a post-extraction spike experiment. Compare the signal intensity of the analyte spiked into a clean solvent against the signal of the analyte spiked at the same concentration into an extracted blank matrix sample. A significant decrease in signal in the matrix sample confirms suppression.

  • Solution 1: Advanced Sample Preparation: The goal is to remove interfering matrix components before analysis.[12]

    • Solid Phase Extraction (SPE): This is the most effective and widely used technique for cleaning up and concentrating phenols from complex samples.[13][14] A reversed-phase sorbent like a modified polystyrene-divinylbenzene copolymer is ideal for retaining the phenol while allowing more polar interferences to be washed away.[13]

    Workflow: Solid Phase Extraction (SPE) for Phenol Analysis

    G cluster_0 SPE Protocol start 1. Condition Cartridge (e.g., Methanol then Water) load 2. Load Sample (Aqueous, pH adjusted if needed) start->load wash 3. Wash Cartridge (e.g., Water/Methanol mix to remove interferences) load->wash elute 4. Elute Analyte (e.g., Methylene Chloride or Acetonitrile) wash->elute concentrate 5. Evaporate & Reconstitute (In mobile phase) elute->concentrate analyze Inject into LC-MS/MS concentrate->analyze

    Caption: General workflow for Solid Phase Extraction.

  • Solution 2: Use an Isotope-Labeled Internal Standard (IS): This is the gold standard for correcting matrix effects. An ideal IS co-elutes with the analyte and experiences the same degree of ion suppression or enhancement. Because it is chemically identical but mass-different, the ratio of the analyte peak area to the IS peak area remains constant, providing accurate quantification.

    • Recommendation: Use a stable isotope-labeled version of your analyte, such as 4-(1,4-Dimethyl-1-ethylpentyl) phenol (ring-¹³C₆) .[15] This IS will have a precursor ion of m/z 225.2, making it easily distinguishable by the mass spectrometer.

Q4: I have to use GC-MS. My compound shows severe peak tailing or doesn't elute at all. What am I doing wrong?

A4: You are observing the expected behavior of an underivatized phenol in a GC system. The polar hydroxyl group interacts strongly with active sites in the injector and column, causing poor chromatography. You must perform a chemical derivatization to block this polar site. [3][7]

  • Causality: Derivatization replaces the active hydrogen on the phenolic hydroxyl group with a nonpolar, bulky group. This reaction increases the compound's volatility and thermal stability while eliminating the problematic hydrogen bonding capability.[3]

  • Recommended Protocol: Silylation Silylation is a robust and widely used derivatization technique for phenols.[3][7] The following is a general protocol using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    Step-by-Step Silylation Protocol:

    • Dry Down: Evaporate your sample extract to complete dryness under a gentle stream of nitrogen. The presence of water will consume the derivatizing reagent.

    • Add Reagent: To the dry residue, add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). For sterically hindered phenols, adding 1% TMCS (trimethylchlorosilane) to the BSTFA as a catalyst can improve reaction efficiency.[7]

    • React: Cap the vial tightly and heat at 70°C for 30-60 minutes.

    • Cool: Allow the vial to cool to room temperature.

    • Analyze: Inject an aliquot of the derivatized sample directly into the GC-MS. The resulting trimethylsilyl (TMS) ether of your compound will be much more amenable to GC analysis.

TechniqueProsConsBest For
LC-MS/MS Highest sensitivity & selectivity; No derivatization needed.[4][5]More susceptible to matrix effects; higher equipment cost.[10]Trace quantification in complex matrices.
GC-MS Robust; excellent chromatography for volatile compounds.Requires derivatization for phenols ; less sensitive for this compound class without it.[3]Screening and when LC-MS/MS is unavailable.

Table 2: Comparison of Primary Analytical Techniques.

Frequently Asked Questions (FAQs)

FAQ1: What are the key chemical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to consider? This compound is an isomer of technical nonylphenol.[16] It has a molecular weight of 220.35 g/mol and a chemical formula of C₁₅H₂₄O.[1][17] Its key feature is the phenolic hydroxyl group, which makes it acidic and polar, dominating its chromatographic and ionization behavior.

FAQ2: Which technique, GC-MS or LC-MS/MS, is definitively better for the lowest detection limits? For this specific compound, LC-MS/MS is superior . It directly analyzes the polar molecule with high efficiency and the use of MRM provides unparalleled sensitivity and selectivity by filtering out chemical noise.[4] While GC-MS can be used post-derivatization, it generally will not achieve the same low limits of detection as a modern triple quadrupole LC-MS/MS system.

FAQ3: How do I choose an appropriate internal standard if the exact isotope-labeled analog isn't available? If the ¹³C-labeled analog is not an option, the next best choice is a structurally similar compound that is not present in your samples. Look for another alkylphenol with a different chain length or a halogenated phenol that will have similar extraction and chromatographic properties but a distinct mass. However, be aware that these structural analogs cannot fully compensate for matrix effects, and an isotope-labeled standard is always the preferred choice for the most accurate quantification.[10]

References

  • K. M. de Oliveira, et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules. Available at: [Link]

  • T. Arnhard, et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. Available at: [Link]

  • M. A. K. Abdel-Aaty, et al. (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. Available at: [Link]

  • J. Wang, et al. (2021). Simultaneous Quantification of Trace and Micro Phenolic Compounds by Liquid Chromatography Tandem-Mass Spectrometry. Molecules. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11321982, 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Available at: [Link]

  • S. Wongpadungkiat. (2018). Improving chromatographic analysis of phenolic compounds. Chulalongkorn University. Available at: [Link]

  • K. Cammann, et al. (1995). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry. Available at: [Link]

  • P. Caboni, et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • G. D. Foster, et al. (2002). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Chromatographic Science. Available at: [Link]

  • T. Kuchler, et al. (2005). Identification of isomeric 4-nonylphenol structures by gas chromatography-tandem mass spectrometry combined with cluster analysis. Journal of Mass Spectrometry. Available at: [Link]

  • L. G. D. A. Sobrinho, et al. (2023). Evaluation of matrix effect in one-dimensional and comprehensive two-dimensional liquid chromatography for the determination of the phenolic fraction in extra virgin olive oils. Journal of Separation Science. Available at: [Link]

  • Pharmaffiliates. 4-(1-ethyl-1,4-dimethylpentyl)phenol. Available at: [Link]

  • Agilent Technologies. (2021). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Available at: [Link]

  • P. Caboni, et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. ResearchGate. Available at: [Link]

  • U.S. Environmental Protection Agency. (1999). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Available at: [Link]

  • A. C. Pereira, et al. (2018). Determination of Phenolic Content in Different Barley Varieties and Corresponding Malts by Liquid Chromatography-diode Array Detection-Electrospray Ionization Tandem Mass Spectrometry. Beverages. Available at: [Link]

  • T. Arnhard, et al. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. ResearchGate. Available at: [Link]

  • D. Stoll. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]

  • K. Khoddami, et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Available at: [Link]

  • Agilent Technologies. (2011). Analysis of ethyl derivatives of alkylphenols. Available at: [Link]

  • M. C. Zafra-Gómez, et al. (2008). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

  • M. A. Al-Omar, et al. (2024). Casein/Albumin Silver/Zinc Oxide Nanoparticles for Efficient Dispersive Solid-Phase Microextraction of Phenolic Compounds from Aqueous Solutions Followed by UV–Visible Spectrometry. ACS Omega. Available at: [Link]

  • Shimadzu. (2015). A High Sensitivity Method for Quantitative Determination of Ten Phenols in Surface Water on LC/MS/MS with APCI Interface. Available at: [Link]

  • Bioanalysis Zone. (2015). Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis. YouTube. Available at: [Link]

  • Agilent Technologies. (2013). Sample Preparation Fundamentals for Chromatography. Available at: [Link]

  • Global Substance Registration System (GSRS). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Available at: [Link]

  • N. Pawar, et al. (2022). Biochemical Characterization and LC-MS/MS Analysis of Phenolic Compounds in Ginger Wine. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • U.S. Environmental Protection Agency. (2000). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

Sources

Technical Support Center: Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for common challenges encountered during the quantitative analysis of this compound, with a particular focus on mitigating matrix effects. As a branched alkylphenol, 4-(1-Ethyl-1,4-dimethylpentyl)phenol can present unique analytical challenges, especially in complex matrices. This resource provides in-depth, field-proven insights to ensure the accuracy and reliability of your experimental results.

Understanding the Challenge: Matrix Effects in Phenol Analysis

The accurate quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a member of the alkylphenol family, is often complicated by the sample matrix.[1] Matrix effects, particularly ion suppression or enhancement in liquid chromatography-mass spectrometry (LC-MS), are a primary concern and can lead to inaccurate and unreliable results.[2] These effects arise from co-eluting endogenous or exogenous components in the sample that interfere with the ionization of the target analyte in the mass spectrometer's ion source.[2][3]

This guide will walk you through a systematic approach to identifying, understanding, and mitigating these matrix effects to develop a robust and validated analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing poor sensitivity and inconsistent results for 4-(1-Ethyl-1,4-dimethylpentyl)phenol in my LC-MS/MS analysis. What could be the cause?

A1: Poor sensitivity and inconsistent results are classic symptoms of matrix effects, specifically ion suppression.[2] This is especially common when analyzing complex samples such as wastewater, soil extracts, or biological fluids. The co-eluting matrix components compete with your analyte for ionization, reducing its signal.

Troubleshooting Workflow:

To diagnose and address this, a systematic approach is necessary. The following workflow can help you pinpoint the source of the issue.

cluster_0 Troubleshooting Workflow for Poor Sensitivity A Initial Observation: Poor sensitivity & inconsistent results B Hypothesis: Matrix-induced ion suppression A->B C Experiment 1: Post-column infusion study B->C D Result: Dip in analyte signal at retention time? C->D E Yes: Ion Suppression Confirmed D->E Yes F No: Investigate other issues (e.g., instrument performance, standard stability) D->F No G Action 1: Optimize Sample Preparation E->G H Action 2: Improve Chromatographic Separation E->H I Action 3: Utilize an Internal Standard E->I J Re-evaluate with post-column infusion G->J H->J I->J K Issue Resolved J->K

Caption: A logical workflow for diagnosing and resolving poor sensitivity in the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Expert Insight: Before assuming matrix effects, always verify the basics: ensure your instrument is performing optimally, your mobile phases are correctly prepared, and your analytical standards are not degraded.

Q2: How can I definitively confirm that ion suppression is affecting my analysis?

A2: A post-column infusion experiment is a standard and effective method to visualize and confirm ion suppression. This technique involves infusing a constant flow of your analyte solution into the LC eluent after the analytical column, while injecting a blank matrix sample. A dip in the analyte's signal at its expected retention time indicates the presence of co-eluting matrix components that are suppressing its ionization.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for 4-(1-Ethyl-1,4-dimethylpentyl)phenol?

A3: The goal of sample preparation is to remove interfering matrix components while efficiently recovering your analyte. For alkylphenols like 4-(1-Ethyl-1,4-dimethylpentyl)phenol, Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are common and effective techniques.

Technique Principle Advantages Considerations
Solid Phase Extraction (SPE) Differential partitioning of the analyte and matrix components between a solid sorbent and the liquid sample.High recovery and concentration factor, good for cleaner extracts.Requires method development to select the appropriate sorbent and elution solvents.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Simple and cost-effective.Can be less selective and may require larger volumes of organic solvents.

Experimental Protocol: Solid Phase Extraction (SPE) for Water Samples

This protocol is a general guideline and should be optimized for your specific sample matrix.

  • Cartridge Selection: For alkylphenols, reversed-phase sorbents like C18 or polymeric sorbents are often suitable.

  • Conditioning: Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load the water sample (e.g., 100 mL, acidified to pH 3-4) onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Elution: Elute the analyte with a small volume of a strong organic solvent, such as methanol or acetonitrile (e.g., 2 x 2 mL).

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis (e.g., 500 µL of mobile phase).

Q4: Can I improve my results by optimizing the chromatography?

A4: Absolutely. Improving chromatographic separation is a powerful tool to mitigate matrix effects. By separating the analyte from interfering components, you can reduce ion suppression.

Strategies for Chromatographic Optimization:

  • Gradient Modification: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.

  • Column Chemistry: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) to alter the selectivity of the separation.

  • Mobile Phase Additives: While some additives can cause ion suppression, others, like small amounts of formic acid or ammonium formate, can improve peak shape and ionization efficiency for phenolic compounds.

Q5: What is the role of an internal standard, and how do I choose one?

A5: An internal standard (IS) is a compound that is added to all samples, standards, and blanks at a constant concentration. It is used to correct for variations in sample preparation, injection volume, and instrument response, including ion suppression.

The ideal internal standard is an isotopically labeled version of the analyte, such as ¹³C- or ²H-labeled 4-(1-Ethyl-1,4-dimethylpentyl)phenol. These standards have nearly identical chemical and physical properties to the analyte and will therefore experience similar matrix effects. This co-elution and similar ionization behavior allow for accurate correction of signal suppression or enhancement.

If an isotopically labeled standard is unavailable, a structurally similar compound that is not present in the samples can be used. However, it is crucial to validate that this structural analog experiences the same degree of matrix effect as the analyte.

Q6: I'm still facing issues. Are there any alternative analytical techniques I should consider?

A6: If LC-MS/MS with electrospray ionization (ESI) is proving problematic, consider the following:

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is often less susceptible to matrix effects than ESI, particularly for less polar compounds.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable compounds like some phenols, GC-MS can be a robust alternative.[5] Derivatization is often employed to improve the volatility and chromatographic behavior of phenols in GC analysis.[5][6]

Derivatization for GC-MS Analysis of Phenols:

Derivatization can significantly enhance the sensitivity and selectivity of GC-MS analysis for phenolic compounds.[5][6]

cluster_0 Derivatization Workflow for GC-MS A Extracted Analyte (4-(1-Ethyl-1,4-dimethylpentyl)phenol) B Add Derivatizing Agent (e.g., BSTFA, MSTFA) A->B C Reaction (Heating may be required) B->C D Formation of Volatile Derivative (e.g., Trimethylsilyl ether) C->D E GC-MS Analysis D->E

Caption: A simplified workflow for the derivatization of 4-(1-Ethyl-1,4-dimethylpentyl)phenol for GC-MS analysis.

Method Validation: Ensuring Trustworthy Results

A thoroughly validated analytical method is crucial for generating reliable and defensible data.[7] Key validation parameters, in accordance with guidelines such as those from the ICH and Eurachem, include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • National Center for Biotechnology Information. (n.d.). Table 7-2, Analytical Methods for Determining Phenol in Environmental Samples. Retrieved from [Link]

  • PubMed. (2015). Determination of alkylphenols in water samples using liquid chromatography-tandem mass spectrometry after pre-column derivatization with dansyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of alkylphenols by GC/negative-ion chemical-ionization MS. Retrieved from [Link]

  • MDPI. (n.d.). SPE–UPLC–MS/MS for Determination of 36 Monomers of Alkylphenol Ethoxylates in Tea. Retrieved from [Link]

  • ResearchGate. (n.d.). Simultaneous determination of alkylphenol ethoxylates and their biotransformation products by liquid chromatography/electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • Publisso. (n.d.). Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Method 528 - Determination of Phenols in Drinking Water by Solid Phase Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). LC-MS/MS analytical procedure to quantify tris(nonylphenyl)phosphite, as a source of the endocrine disruptors 4-nonylphenols, in food packaging materials. Retrieved from [Link]

  • Baghdad Science Journal. (2024). Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. Retrieved from [Link]

  • PubMed. (2016). Study of ion suppression for phenolic compounds in medicinal plant extracts using liquid chromatography-electrospray tandem mass spectrometry. Retrieved from [Link]

  • Shimadzu. (n.d.). LC-MS Application Data Sheet No. 037 Analysis of Alkylphenols using LC-MS. Retrieved from [Link]

  • Government of British Columbia. (2017). Nonylphenols and Ethoxylates in Water by LC/MS/MS. Retrieved from [Link]

  • VELP Scientifica. (n.d.). Phenols Determination in Drinking Water and Industrial Wastes. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Alkylphenol (AP) Contamination in the Different Characterized Environmental Matrices in Water Treatment Effluent Outlets of the Marseille Coastal Area, France. Retrieved from [Link]

  • LCGC International. (n.d.). Ion Suppression: A Major Concern in Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • University of Waterloo. (n.d.). Ion Suppression and ESI | Mass Spectrometry Facility. Retrieved from [Link]

  • Theseus. (2010). DETERMINATION OF PHENOLS IN WATER BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY WITH A UV-DETECTOR. Retrieved from [Link]

  • Taylor & Francis Online. (2023). Full article: Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Retrieved from [Link]

Sources

Technical Support Center: Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol by LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the complexities of LC-MS analysis for this compound and related alkylphenols.

Introduction to the Challenge: Signal Suppression

4-(1-Ethyl-1,4-dimethylpentyl)phenol, a branched isomer of nonylphenol, presents a significant analytical challenge in complex matrices due to its susceptibility to signal suppression in liquid chromatography-mass spectrometry (LC-MS). The "matrix" refers to all components in a sample other than the analyte of interest.[1] These components can interfere with the ionization process, leading to a decrease in the analyte's signal intensity, a phenomenon known as ion suppression.[1] This can compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[1]

This guide provides a comprehensive overview of the causes of signal suppression for 4-(1-Ethyl-1,4-dimethylpentyl)phenol and offers practical, field-proven strategies to mitigate these effects and ensure high-quality, reliable data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the LC-MS analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Q1: Why is my signal for 4-(1-Ethyl-1,4-dimethylpentyl)phenol so low, even at high concentrations?

A1: Low signal intensity is a classic symptom of ion suppression. This occurs when co-eluting matrix components compete with the analyte for ionization in the MS source.[1] For phenolic compounds like 4-(1-Ethyl-1,4-dimethylpentyl)phenol, common culprits include phospholipids from biological matrices (e.g., plasma, serum), salts, and other endogenous materials.[2][3]

Q2: What is the best ionization mode for analyzing 4-(1-Ethyl-1,4-dimethylpentyl)phenol?

A2: For phenolic compounds, negative ion electrospray ionization (ESI) is generally the preferred mode.[4][5][6] The phenolic hydroxyl group readily deprotonates to form a [M-H]⁻ ion, leading to a strong and specific signal. Atmospheric Pressure Chemical Ionization (APCI) can also be used, particularly for less polar compounds, but ESI often provides better sensitivity for phenols.[7][8]

Q3: Should I use a derivatizing agent for my analysis?

A3: While not always necessary, derivatization can significantly enhance the sensitivity of alkylphenol analysis, sometimes by up to 1000 times.[9] Derivatizing agents like dansyl chloride can improve ionization efficiency and chromatographic behavior.[9] However, this adds an extra step to your sample preparation and should be carefully validated.

Q4: Is a stable isotope-labeled internal standard really necessary?

A4: Yes, for accurate and precise quantification in complex matrices, a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for reliable correction of signal suppression.[4] For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a ¹³C₆-labeled analog is commercially available and would be an excellent choice.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting workflows for common issues encountered during the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Troubleshooting Workflow: Poor Peak Shape and Tailing

Poor peak shape, particularly tailing, can compromise resolution and integration accuracy. This workflow helps diagnose and resolve this common issue.

Caption: Troubleshooting workflow for poor peak shape.

In-depth Explanation:

  • Column Overload: Injecting too much analyte can saturate the stationary phase, leading to peak tailing. Diluting the sample is a simple and effective solution.

  • Secondary Interactions: The phenolic hydroxyl group can have secondary interactions with active sites on the silica-based column packing, causing tailing. Using a highly deactivated column or adding a competitive agent to the mobile phase can mitigate this.

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the injection, resulting in peak fronting.

Troubleshooting Workflow: High Signal Variability (Poor Precision)

High variability in signal intensity between injections is often a sign of inconsistent matrix effects or system instability.

Caption: Troubleshooting workflow for high signal variability.

In-depth Explanation:

  • Carryover: The hydrophobic nature of 4-(1-Ethyl-1,4-dimethylpentyl)phenol can lead to adsorption onto surfaces in the autosampler and flow path. A rigorous needle wash with a solvent like isopropanol can help minimize carryover.

  • Inconsistent Sample Preparation: Variability in sample preparation, such as inconsistent vortexing times or evaporation to dryness, can lead to differing levels of matrix components in the final extract.

  • Co-eluting Interferences: If a significant matrix component co-elutes with the analyte, even small shifts in retention time can lead to large variations in the degree of ion suppression. Optimizing the chromatography to separate the analyte from the main matrix components is crucial.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows to reduce signal suppression.

Protocol 1: Solid-Phase Extraction (SPE) for Biological Fluids (Plasma/Serum)

Solid-phase extraction is a highly effective technique for removing interfering matrix components prior to LC-MS analysis.[10][11]

Objective: To remove phospholipids and other matrix components that cause ion suppression.

Materials:

  • Mixed-mode solid-phase extraction cartridges (e.g., polymeric reversed-phase with strong anion exchange)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium hydroxide (LC-MS grade)

  • Internal Standard: ¹³C₆-4-(1-Ethyl-1,4-dimethylpentyl)phenol

Procedure:

  • Sample Pre-treatment:

    • To 100 µL of plasma or serum, add 10 µL of the ¹³C₆-labeled internal standard solution.

    • Add 300 µL of 1% formic acid in water and vortex for 30 seconds.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove moderately polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

Expected Recovery: Based on data for similar alkylphenols, recoveries are expected to be in the range of 70-110%.[10][11]

Protocol 2: LC-MS/MS Method Parameters

These are starting parameters that should be optimized for your specific instrument and application.

Liquid Chromatography:

ParameterRecommended SettingRationale
Column C18, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for alkylphenols.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation for positive ion mode if needed, but is also compatible with negative ion mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier for reversed-phase chromatography.
Gradient 50% B to 95% B over 10 minA gradient elution is necessary to effectively separate the analyte from matrix components.[4]
Flow Rate 0.3 mL/minA moderate flow rate is suitable for a 2.1 mm ID column.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 5 µLA small injection volume helps to minimize column overload.

Mass Spectrometry (Triple Quadrupole):

ParameterRecommended SettingRationale
Ionization Mode Negative Ion Electrospray (ESI)Phenols readily form [M-H]⁻ ions in negative ESI.[4][6]
Capillary Voltage -3.5 kVA typical starting voltage for negative ESI.
Source Temp. 150°COptimizing source temperature is crucial for efficient desolvation.
Desolvation Temp. 400°CHigher temperatures aid in desolvation of the mobile phase.
MRM Transitions Analyte: 219.2 > 133.1, 219.2 > 107.1These are common fragments for nonylphenol isomers and should be confirmed by infusion.[4][10]
IS: 225.2 > 139.1, 225.2 > 113.1The +6 Da mass shift of the ¹³C₆-labeled standard is reflected in the precursor and fragment ions.[4]

Part 4: Data Presentation and Visualization

Table 1: Impact of Sample Preparation on Signal Intensity

This table illustrates the typical improvement in signal-to-noise ratio (S/N) for 4-(1-Ethyl-1,4-dimethylpentyl)phenol in human plasma with different sample preparation techniques.

Sample Preparation MethodAnalyte Peak Area (Arbitrary Units)Signal-to-Noise Ratio (S/N)
Protein Precipitation 50,00050
Liquid-Liquid Extraction 150,000200
Solid-Phase Extraction (SPE) 450,000800

Data are representative and will vary depending on the specific matrix and LC-MS system.

Diagram: The Mechanism of Ion Suppression and Mitigation

This diagram illustrates how matrix components interfere with the ionization of the target analyte and how effective sample preparation can mitigate this effect.

Caption: Mechanism of ion suppression and the role of SPE.

References

Sources

Technical Support Center: Optimizing GC-MS Parameters for 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for Gas Chromatography-Mass Spectrometry (GC-MS) applications involving this and structurally similar branched alkylphenols.

Part 1: Core Method Development (FAQs)

This section addresses the fundamental questions that arise during the initial stages of method development for 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Q1: What are the key chemical properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol that influence GC-MS analysis?

Understanding the physicochemical properties of your analyte is the cornerstone of successful method development. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, the following are of particular importance:

  • Molecular Weight: 220.35 g/mol .[1][2][3][4] This informs the mass range setting on your mass spectrometer.

  • Structure: A phenolic hydroxyl group attached to a benzene ring with a bulky, branched alkyl substituent. The polar hydroxyl group can lead to peak tailing, while the nonpolar alkyl chain governs its retention on nonpolar GC columns.

  • Polarity: The phenolic hydroxyl group introduces polarity, making the molecule susceptible to interactions with active sites in the GC system.[5] This is a primary cause of peak tailing.[5][6]

Q2: What type of GC column is recommended for analyzing 4-(1-Ethyl-1,4-dimethylpentyl)phenol?

The choice of GC column is critical for achieving good separation and peak shape. For branched alkylphenols like the one , a nonpolar or low-polarity column is generally the best choice.

  • Stationary Phase: A 5% phenyl-methylpolysiloxane stationary phase is a robust and versatile option for the analysis of alkylphenols.[7] This phase provides good selectivity for a wide range of compounds and is thermally stable.

  • Column Dimensions: A standard column of 30 meters in length, 0.25 mm internal diameter, and a 0.25 µm film thickness is a good starting point.[7][8] This configuration offers a good balance between resolution and analysis time.

Q3: What is a suitable starting point for the GC oven temperature program?

A well-designed temperature program is essential for separating the analyte from other matrix components and achieving a good peak shape.

Table 1: Example GC Oven Temperature Program

ParameterValueRationale
Initial Temperature50 °CA lower initial temperature can help focus the analytes at the head of the column, leading to sharper peaks, especially in splitless injection mode.[9]
Hold Time1 minuteEnsures the entire sample is transferred to the column before the temperature ramp begins.
Ramp Rate10-20 °C/minuteA moderate ramp rate provides a good balance between analysis time and resolution.[8]
Final Temperature300 °CA high final temperature is necessary to elute the high-boiling analyte and bake out any less volatile matrix components from the column.[8][10]
Final Hold Time3-5 minutesEnsures complete elution of all compounds and prepares the column for the next injection.[8]
Q4: What are the optimal injector and transfer line temperatures?

Proper injector and transfer line temperatures are crucial to prevent sample discrimination and analyte degradation.

  • Injector Temperature: A starting point of 250-260 °C is recommended.[8][10] This should be hot enough to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

  • Transfer Line Temperature: The transfer line temperature should be set high enough to prevent condensation of the analyte as it moves from the GC to the MS, typically around 300 °C.[8]

Q5: What are the recommended MS parameters for this analysis?

The mass spectrometer settings will determine the sensitivity and selectivity of your analysis.

  • Ionization Mode: Electron Ionization (EI) is the most common and robust ionization technique for general GC-MS analysis.

  • Scan Range: A scan range of m/z 40-400 will encompass the molecular ion and major fragment ions of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

  • Ion Source Temperature: An ion source temperature of around 250 °C is a good starting point.[8][11]

  • Acquisition Mode:

    • Full Scan: Ideal for method development and identifying unknown compounds in the sample.

    • Selected Ion Monitoring (SIM): For quantitative analysis, SIM mode offers significantly higher sensitivity and selectivity by monitoring only a few characteristic ions of the target analyte.

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the GC-MS analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Scenario 1: Poor Peak Shape (Tailing)

Q: My peak for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is tailing. What are the likely causes and how can I fix it?

Peak tailing is a common issue when analyzing polar compounds like phenols.[5][6] It is often caused by unwanted interactions between the analyte and active sites within the GC system.[6]

Potential Causes and Solutions:

  • Active Sites in the Inlet Liner: The glass inlet liner can have active silanol groups that interact with the phenolic hydroxyl group.

    • Solution: Use a deactivated liner. Regularly replace the liner, especially when analyzing dirty samples.

  • Column Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites.

    • Solution: Trim 10-20 cm from the front of the column.[9]

  • Improper Column Installation: A poor column cut or incorrect installation depth in the injector can cause turbulence in the gas flow, leading to peak tailing.[5][9]

    • Solution: Ensure the column is cut cleanly and squarely.[12] Verify the correct installation depth for your instrument.

  • Chemical Interactions: The inherent polarity of the phenol group can lead to interactions with the stationary phase.

    • Solution: Consider derivatization to block the polar hydroxyl group.[13]

Caption: Troubleshooting workflow for peak tailing.

Scenario 2: Poor Resolution and Co-elution

Q: My target analyte is co-eluting with another peak. How can I improve the separation?

Co-elution can compromise the accuracy of your quantitative results. Here are some strategies to improve resolution:

  • Optimize the Temperature Program: A slower oven ramp rate (e.g., 5 °C/minute) can often improve the separation of closely eluting compounds.

  • Use a Longer GC Column: Increasing the column length (e.g., to 60 meters) will increase the number of theoretical plates and improve resolution, albeit at the cost of longer analysis times.

  • Select a Different Stationary Phase: If co-elution persists, a stationary phase with a different selectivity (e.g., a more polar column) may be necessary to resolve the interfering compound.

Scenario 3: Low Sensitivity or Poor Signal-to-Noise

Q: The signal for my analyte is weak. How can I increase the sensitivity?

Low sensitivity can be due to a variety of factors, from system issues to the inherent properties of the analyte.

  • Check for Leaks: Leaks in the GC system can significantly reduce the amount of analyte reaching the detector. Perform a leak check of the injector and column connections.

  • Clean the Ion Source: Over time, the ion source can become contaminated, leading to a decrease in sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

  • Optimize Injection Parameters: For trace-level analysis, a splitless injection will introduce more of the sample onto the column, thereby increasing the signal.

  • Consider Derivatization: Derivatizing the phenol can improve its chromatographic behavior and, in some cases, lead to better ionization efficiency in the mass spectrometer.[11]

Part 3: Advanced Topic - Derivatization

Q: Should I consider derivatizing 4-(1-Ethyl-1,4-dimethylpentyl)phenol? If so, what reagent is recommended?

Derivatization is a chemical modification of the analyte to improve its analytical properties.[13] For phenols, derivatization is often beneficial.[13]

Benefits of Derivatization:

  • Improved Peak Shape: By converting the polar hydroxyl group to a less polar derivative, interactions with active sites are minimized, resulting in sharper, more symmetrical peaks.[13]

  • Increased Volatility: Derivatization can increase the volatility of the analyte, allowing it to be analyzed at lower temperatures.[13]

  • Enhanced Sensitivity: Some derivatizing agents can introduce moieties that enhance the ionization efficiency of the analyte, leading to a stronger signal in the mass spectrometer.[11]

Recommended Derivatizing Agent:

  • Silylation Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used silylating agents that react with the hydroxyl group to form a trimethylsilyl (TMS) ether.[13] These reagents are highly effective and the resulting TMS derivatives are generally stable.[13]

Basic Derivatization Protocol (Silylation):

  • Evaporate the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA (with 1% TMCS as a catalyst, if needed).

  • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Cool to room temperature before injecting into the GC-MS.

Note: This is a general protocol. Optimization of reaction time, temperature, and reagent volumes may be necessary.

References

  • Determination of alkylphenols by GC/negative-ion chemical-ionization MS. (2006). ResearchGate. [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (2018). MDPI. [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms). OIV. [Link]

  • 4-(1-Ethyl-1,4-dimethylpentyl)phenol. PubChem. [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]

  • Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. [Link]

  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. Agilent. [Link]

  • Optimization and Simultaneous Determination of Alkyl Phenol Ethoxylates and Brominated Flame Retardants in Water After SPE and Heptafluorobutyric Anhydride Derivatization Followed by GC/MS. PubMed. [Link]

  • Measuring Alkylphenols in Textiles with Gas Chromatography / Mass Spectrometry. PE Polska. [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. [Link]

  • 4-(1-Ethyl-1,2-dimethylpentyl)phenol. PubChem. [Link]

  • Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). International Organisation of Vine and Wine. [Link]

  • The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. LCGC. [Link]

  • 4-(1-ethyl-1,4-dimethylpentyl)phenol. Pharmaffiliates. [Link]

  • Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. ResearchGate. [Link]

  • Phenols Analysis of ethyl derivatives of alkylphenols. Agilent. [Link]

  • Rapid Derivatization of Phenolic and Oxime Hydroxyl with Isonicotinoyl Chloride under Aqueous Conditions and Its Application in LC–MS/MS Profiling Multiclass Steroids. ACS Publications. [Link]

  • 4-(1-Ethyl-1,3-dimethylpentyl)phenol. PubChem. [Link]

  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. [Link]

  • GC Column Troubleshooting Guide. Phenomenex. [Link]

  • Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Global NEST Journal. [Link]

  • GC Troubleshooting—Tailing Peaks. YouTube. [Link]

  • Chemical Properties of Phenol, 4-(1-ethyl-3,4-dimethylpentyl). Cheméo. [Link]

  • Phenol, 4-ethyl-. NIST WebBook. [Link]

Sources

Technical Support Center: Synthesis of Specific Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of specific nonylphenol isomers. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these challenging compounds. Here, we address common issues encountered in the laboratory, providing in-depth, field-proven insights in a comprehensive question-and-answer format. Our focus is on the causality behind experimental choices to empower you with the knowledge to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs): The Fundamentals of Nonylphenol Synthesis

Q1: What is the standard industrial method for synthesizing nonylphenols, and why does it result in a complex mixture of isomers?

A1: The primary industrial route for producing nonylphenols is the acid-catalyzed alkylation of phenol with a mixture of nonenes.[1] This is a classic example of a Friedel-Crafts alkylation reaction. The complexity of the final product arises from two main factors:

  • The Alkylating Agent: The "nonene" used is not a single, pure compound but a complex mixture of branched-chain C9 alkenes. This mixture is typically derived from the trimerization of propylene.

  • The Reaction Mechanism: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or ion-exchange resins) promotes the formation of carbocation intermediates from the various nonene isomers.[2] These carbocations can undergo rearrangements to more stable forms before alkylating the phenol ring. Alkylation can occur at either the ortho or para position relative to the hydroxyl group, with the para position being generally favored.[2]

The combination of a complex starting alkene mixture and carbocation rearrangements leads to the production of a technical nonylphenol product that can contain over 100 different constitutional isomers and congeners.[3][4]

Q2: What are the predominant isomers in a typical technical nonylphenol mixture?

A2: While the exact composition varies, the vast majority (around 90%) of the isomers in technical nonylphenol are 4-nonylphenols (para-substituted).[3][5] The nonyl group itself is typically a highly branched chain. The specific branching pattern of the nonyl group has a significant impact on the compound's physical, chemical, and biological properties, including its estrogenic activity and biodegradability.[4][6]

Troubleshooting Guide: Isomer Selectivity and Purity

Q3: My reaction is producing a wide array of nonylphenol isomers, but I need to synthesize a specific one. How can I improve regioselectivity?

A3: Achieving high selectivity for a single nonylphenol isomer is a significant synthetic challenge that often cannot be met by the standard Friedel-Crafts alkylation of phenol with mixed nonenes. Here are some strategies to consider:

  • Use a Defined Alkylating Agent: Instead of a nonene mixture, use a specific, purified nonene isomer or, more reliably, a specific nonyl alcohol or nonyl bromide. This is a common strategy in research settings for producing analytical standards.[6][7]

  • Consider a Multi-Step, Directed Synthesis: For obtaining a single, structurally defined isomer, a directed synthesis is often necessary. A common approach involves the following steps:

    • Synthesis of a Specific Nonyl Precursor: Prepare a specific tertiary nonanol via a Grignard reaction.[7]

    • Alkylation: Couple the synthesized nonanol (or its corresponding bromide) with phenol or a protected phenol derivative (like anisole) using a Friedel-Crafts alkylation.[6][7]

    • Deprotection (if necessary): If a protected phenol was used, the final step is deprotection to yield the desired nonylphenol isomer.[6]

  • Catalyst Selection: While traditional acid catalysts offer poor selectivity, research into alternative catalysts is ongoing. For instance, some patents claim that using alkaline ionic liquids as catalysts can improve the selectivity and yield of the reaction under milder conditions.[2]

Workflow for Synthesizing a Specific Branched para-Nonylphenol Isomer

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Ketone Coupling cluster_2 Step 3: Friedel-Crafts Alkylation start Bromoalkane + Mg Turnings grignard Grignard Reagent (R-MgBr) start->grignard in dry ether coupling Coupling Reaction grignard->coupling ketone Appropriate Ketone ketone->coupling nonanol Specific Tertiary Nonanol coupling->nonanol Acidic Workup alkylation Friedel-Crafts Reaction nonanol->alkylation Acid Catalyst phenol Phenol (or Anisole) phenol->alkylation product Specific Nonylphenol Isomer alkylation->product Purification

Caption: Directed synthesis of a specific nonylphenol isomer.

Q4: My final product has low purity, with significant amounts of binonylphenol and residual phenol. What are the likely causes and how can I fix this?

A4: Low purity is a common issue. The formation of dinonylphenol (or binonylphenol) and the presence of unreacted phenol are typical problems.

Troubleshooting Low Purity Issues:

ProblemLikely Cause(s)Recommended Solutions
High levels of unreacted phenol - Incorrect stoichiometry (insufficient nonene).- Low reaction temperature or short reaction time.- Inefficient catalyst.- Adjust the molar ratio of phenol to nonene. An excess of phenol can sometimes be used to suppress dialkylation, but it must be removed later.[8]- Optimize reaction temperature and time based on catalyst and reactants.- Ensure the catalyst is active and not poisoned.
High levels of binonylphenol - Molar ratio favoring dialkylation (excess nonene).- High reaction temperature promoting further alkylation.- Highly active catalyst.- Carefully control the phenol to nonene molar ratio. A higher ratio of phenol to nonene generally disfavors dialkylation.[8]- Lower the reaction temperature to reduce the rate of the second alkylation.- Consider a less active catalyst or reduce the catalyst loading.
Product Discoloration - High reaction temperatures causing degradation.- Oxidation of phenol or product.- Impurities in starting materials.- Reduce the reaction temperature.[2]- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the purity of your phenol and nonene starting materials.

Purification Strategy: A multi-step purification process is typically required:

  • Catalyst Removal: Filter or wash to remove the catalyst.

  • Removal of Excess Phenol: This is often achieved through vacuum distillation.

  • Fractional Distillation: To separate the desired monononylphenol from the higher-boiling binonylphenol and other byproducts.[8]

Characterization and Analysis of Nonylphenol Isomers

Q5: How can I confirm the identity and isomeric distribution of my synthesized nonylphenol product?

A5: Due to the structural similarity of the isomers, their separation and identification are challenging. A single analytical technique is often insufficient.

  • Standard Techniques (for bulk analysis):

    • GC-MS (Gas Chromatography-Mass Spectrometry): This is a workhorse technique. While a standard GC column may not resolve all isomers, it can provide a good overview of the product distribution and identify major components by their mass spectra.[7]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of a purified, single isomer.[6][7] It is generally not suitable for analyzing the complex technical mixture.

  • Advanced Techniques (for isomer-specific analysis):

    • Comprehensive Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GCxGC-TOF-MS): This powerful technique offers significantly higher resolution than conventional GC-MS, allowing for the separation and identification of a much larger number of individual isomers within a complex mixture.[9] It is considered a state-of-the-art method for isomer-specific analysis of nonylphenols.[9][10]

Logical Flow for Isomer Analysisdot

G cluster_0 Initial Synthesis & Workup cluster_1 Preliminary Analysis cluster_2 Detailed Isomer-Specific Analysis cluster_3 Structural Confirmation of Purified Isomers synthesis Synthesized Product Mixture gcms GC-MS Analysis synthesis->gcms gcxgc GCxGC-TOF-MS Analysis synthesis->gcxgc purification Isolate Single Isomer (e.g., via HPLC) synthesis->purification gcms_result Identify Major Components & Byproducts gcms->gcms_result gcxgc_result Resolve and Identify Individual Isomers gcxgc->gcxgc_result nmr NMR (1H, 13C) Analysis purification->nmr nmr_result Confirm Covalent Structure nmr->nmr_result

Sources

Technical Support Center: Ensuring the Integrity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "4-(1-Ethyl-1,4-dimethylpentyl)phenol" analytical standards. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to help you maintain the integrity and reliability of your experimental results. This resource is structured in a question-and-answer format to directly address the challenges you may encounter.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of 4-(1-Ethyl-1,4-dimethylpentyl)phenol standards.

Q1: What are the primary degradation pathways for 4-(1-Ethyl-1,4-dimethylpentyl)phenol that I should be aware of?

A1: Based on the chemistry of phenolic compounds and related alkylphenols like nonylphenol, the primary degradation pathways for 4-(1-Ethyl-1,4-dimethylpentyl)phenol are oxidation and photodegradation.[1]

  • Oxidation: The phenol group is susceptible to oxidation, which can be initiated by exposure to air (autoxidation), light, or trace metal contaminants. This process can lead to the formation of colored quinone-type compounds, which will compromise the integrity of your standard. The presence of a tertiary carbon atom alpha to the aromatic ring may also be a site for oxidative cleavage under certain conditions.

  • Photodegradation: Exposure to UV light, including ambient laboratory light over extended periods, can induce photochemical reactions. Nonylphenols, a structurally similar class of compounds, are known to undergo photodegradation in the presence of sunlight.[1] This can lead to the cleavage of the alkyl chain or modification of the phenol ring, resulting in the formation of various byproducts.

Q2: What are the ideal storage conditions for 4-(1-Ethyl-1,4-dimethylpentyl)phenol standards?

A2: Proper storage is critical to prevent degradation. Recommendations can vary slightly between suppliers, but the following conditions are generally advised:

Storage ConditionRecommendationRationale
Temperature 2-8°C is recommended for neat material or solutions in non-volatile solvents. Some suppliers suggest room temperature for solutions in methanol, but refrigeration is a safer general practice.Lower temperatures slow down the rate of chemical reactions, including oxidation.
Light Store in amber vials or in the dark.Protects the compound from photodegradation.
Atmosphere For neat material, storing under an inert atmosphere (e.g., argon or nitrogen) is ideal, though not always practical. For solutions, ensure vials are tightly sealed.Minimizes exposure to oxygen, thereby reducing the risk of oxidation.
Moisture Keep in a dry environment.Moisture can facilitate certain degradation reactions.

Q3: What is the recommended solvent for preparing stock solutions of 4-(1-Ethyl-1,4-dimethylpentyl)phenol?

A3: Methanol or acetonitrile are common and appropriate solvents for preparing stock solutions of 4-(1-Ethyl-1,4-dimethylpentyl)phenol for use in reversed-phase chromatography. For other applications, the choice of solvent should be guided by the experimental requirements and the solubility of the compound. It is crucial to use high-purity, HPLC-grade or equivalent solvents to avoid introducing contaminants that could catalyze degradation.

Q4: How long can I expect my stock and working solutions of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to be stable?

A4: The stability of your solutions will depend on the storage conditions and the solvent used.

  • Stock Solutions (in a suitable solvent, stored at 2-8°C in the dark): When prepared with high-purity solvents and stored correctly, stock solutions can be stable for several months. However, it is best practice to prepare fresh stock solutions every 3-6 months or as indicated by your internal quality control procedures.

  • Working Solutions (often at lower concentrations): Working solutions are more susceptible to degradation due to their lower concentration and potentially more frequent handling. It is strongly recommended to prepare fresh working solutions daily from your stock solution.

Always monitor your solutions for any signs of degradation, such as discoloration or the appearance of extraneous peaks in your chromatograms.

Section 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues that may arise during the use of 4-(1-Ethyl-1,4-dimethylpentyl)phenol standards in analytical experiments, particularly in chromatography.

Issue 1: Gradual or Sudden Decrease in Analytical Signal (Peak Area/Height)
Possible Cause Troubleshooting Steps
Degradation of the Standard 1. Prepare a fresh working solution from your stock solution and re-inject. If the signal is restored, your previous working solution had likely degraded. 2. Prepare a fresh stock solution from the neat material. If this resolves the issue, your old stock solution has degraded. 3. Visually inspect the neat material and solutions for any color change (e.g., yellowing or browning), which can indicate oxidation.
Adsorption to Surfaces 1. Ensure all vials and containers are made of inert materials (e.g., amber glass or polypropylene). 2. Consider using silanized glass vials to minimize adsorption of the phenolic group to active sites on the glass surface. 3. Check for and clean any potential sources of contamination in your analytical system that could lead to active sites.
Instrumental Issues 1. Verify injector performance by injecting a stable, well-characterized compound. 2. Check for leaks in the flow path. 3. Ensure the detector is functioning correctly (e.g., lamp intensity for UV detectors).
Issue 2: Appearance of Unexpected Peaks in the Chromatogram
Possible Cause Troubleshooting Steps
Formation of Degradation Products 1. Analyze a freshly prepared standard to see if the extraneous peaks are present. If not, this points to degradation of your older standard. 2. Review the storage conditions of the degraded standard. Was it exposed to light or elevated temperatures? 3. Consider the possibility of solvent-induced degradation. If you are using a reactive solvent, try preparing a fresh standard in a more inert solvent like methanol or acetonitrile.
Contamination 1. Analyze a solvent blank to rule out contamination from your solvent or sample preparation materials. 2. Ensure proper cleaning of all glassware and equipment used for standard preparation.
Carryover from Previous Injections 1. Run a blank injection after a high-concentration sample to check for carryover. 2. Optimize your injector wash procedure to ensure complete cleaning between injections.
Issue 3: Poor Peak Shape (Tailing or Fronting)
Possible Cause Troubleshooting Steps
Secondary Interactions with the Stationary Phase 1. Adjust the pH of your mobile phase. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid) can suppress the ionization of the phenolic hydroxyl group and reduce tailing. 2. Consider using a column with a different stationary phase or one that is specifically designed for the analysis of polar compounds.
Column Contamination or Degradation 1. Flush the column with a strong solvent to remove any adsorbed contaminants. 2. If the problem persists, the column may be degraded and require replacement.
Mismatched Injection Solvent 1. Ensure your injection solvent is compatible with the mobile phase. Ideally, the injection solvent should be weaker than or the same as the mobile phase.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key workflows related to the use of 4-(1-Ethyl-1,4-dimethylpentyl)phenol standards.

Protocol 1: Preparation of a Primary Stock Solution (1 mg/mL)
  • Allow the neat standard of 4-(1-Ethyl-1,4-dimethylpentyl)phenol to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Accurately weigh approximately 10 mg of the neat standard into a clean, tared 10 mL amber volumetric flask.

  • Record the exact weight.

  • Add a small volume (approximately 5 mL) of HPLC-grade methanol to the flask and gently swirl to dissolve the compound completely.

  • Once dissolved, bring the solution to the 10 mL mark with methanol.

  • Cap the flask and invert it several times to ensure a homogenous solution.

  • Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap.

  • Store the stock solution at 2-8°C.

Protocol 2: Preparation of a Working Standard Solution (e.g., 10 µg/mL)
  • Allow the primary stock solution to warm to room temperature.

  • Using a calibrated micropipette, transfer 100 µL of the 1 mg/mL primary stock solution into a clean 10 mL volumetric flask.

  • Dilute to the mark with your mobile phase or a suitable solvent.

  • Cap and invert the flask several times to mix thoroughly.

  • This working solution should be prepared fresh daily.

Section 4: Visualizations

Diagram 1: Key Factors in Preventing Degradation

G cluster_storage Storage Conditions cluster_handling Handling Practices Temperature (2-8°C) Temperature (2-8°C) Standard Integrity Standard Integrity Temperature (2-8°C)->Standard Integrity Slows Oxidation Light Protection (Amber Vials) Light Protection (Amber Vials) Light Protection (Amber Vials)->Standard Integrity Prevents Photodegradation Inert Atmosphere Inert Atmosphere Inert Atmosphere->Standard Integrity Minimizes Oxidation High-Purity Solvents High-Purity Solvents High-Purity Solvents->Standard Integrity Avoids Contaminants Inert Vials/Glassware Inert Vials/Glassware Inert Vials/Glassware->Standard Integrity Reduces Adsorption Fresh Working Solutions Fresh Working Solutions Fresh Working Solutions->Standard Integrity Ensures Accuracy

Caption: Key factors for maintaining the integrity of the standard.

Diagram 2: Troubleshooting Workflow for Reduced Analytical Signal

G Start Reduced Signal Detected Prep_Fresh_Working Prepare Fresh Working Solution Start->Prep_Fresh_Working Signal_Restored_Working Signal Restored? Prep_Fresh_Working->Signal_Restored_Working Prep_Fresh_Stock Prepare Fresh Stock Solution Signal_Restored_Stock Signal Restored? Prep_Fresh_Stock->Signal_Restored_Stock Check_Instrument Check Instrument Performance Investigate_Instrument Investigate Instrument Further Check_Instrument->Investigate_Instrument Signal_Restored_Working->Prep_Fresh_Stock No Problem_Solved Problem Solved Signal_Restored_Working->Problem_Solved Yes Signal_Restored_Stock->Check_Instrument No Signal_Restored_Stock->Problem_Solved Yes

Caption: A systematic approach to troubleshooting a reduced analytical signal.

References

  • Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

Sources

Technical Support Center: Method Development for Complex Matrices Containing 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting tips, and validated protocols for the robust quantification of this compound in complex matrices.

Introduction: The Analytical Challenge of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol, a specific isomer of octylphenol, presents unique analytical challenges due to its chemical properties and the complexity of the matrices in which it is often found. As an endocrine-disrupting chemical (EDC), its accurate quantification at low levels is critical. This guide will walk you through common issues and provide solutions grounded in established scientific principles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sample Preparation

Question 1: I'm seeing low recovery of 4-(1-Ethyl-1,4-dimethylpentyl)phenol from my aqueous samples. What are the likely causes and how can I improve it?

Answer:

Low recovery from aqueous samples is a common issue and can often be attributed to suboptimal extraction procedures. Here’s a breakdown of potential causes and solutions:

  • Inadequate Extraction Method: For aqueous matrices, Solid-Phase Extraction (SPE) is generally the most effective technique due to its ability to concentrate the analyte and remove interferences.[1][2] If you are using Liquid-Liquid Extraction (LLE), it can be less efficient and require larger volumes of organic solvents.[2]

  • Incorrect SPE Sorbent: The choice of SPE sorbent is critical. For a moderately nonpolar compound like 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a C18 sorbent is a good starting point.[2] The interaction is based on hydrophobic interactions between the octyl chain of the analyte and the C18 stationary phase.

  • Suboptimal Elution Solvent: The elution solvent must be strong enough to disrupt the hydrophobic interaction and elute the analyte from the SPE cartridge. A mixture of methanol and acetone (1:1, v/v) has been shown to be effective.[1][3]

  • Sample pH: The phenolic hydroxyl group on the analyte has a pKa of around 10. To ensure it is in its neutral, less water-soluble form for efficient extraction, the sample pH should be adjusted to be at least 2 pH units below the pKa (e.g., pH 7-8).

Troubleshooting Workflow for Low Recovery in Aqueous Samples:

start Low Recovery Observed check_method Extraction Method? start->check_method spe_optimization Optimize SPE (Sorbent, Elution Solvent, pH) check_method->spe_optimization SPE lle_optimization Optimize LLE (Solvent, Volume, pH) check_method->lle_optimization LLE check_matrix Matrix Effects? spe_optimization->check_matrix lle_optimization->check_matrix matrix_mitigation Implement Matrix Mitigation Strategies check_matrix->matrix_mitigation Yes final_check Re-evaluate Recovery check_matrix->final_check No matrix_mitigation->final_check

Sources

troubleshooting poor peak shape for "4-(1-Ethyl-1,4-dimethylpentyl)phenol" in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Support Guide for Researchers

Welcome to the technical support center for troubleshooting chromatographic issues related to 4-(1-Ethyl-1,4-dimethylpentyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve poor peak shapes encountered during their experiments. As Senior Application Scientists, we provide in-depth, evidence-based solutions to common chromatographic challenges.

Understanding the Analyte: 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Before delving into troubleshooting, it's crucial to understand the physicochemical properties of your analyte. 4-(1-Ethyl-1,4-dimethylpentyl)phenol is a highly non-polar (hydrophobic) compound, as indicated by its high LogP value of approximately 5.7.[1] It possesses a weakly acidic phenolic hydroxyl group, with an estimated pKa around 10, similar to other 4-alkylphenols.[2][3] These characteristics are pivotal in understanding its behavior in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Here are some common questions and quick answers to get you started:

Q1: Why is my peak for 4-(1-Ethyl-1,4-dimethylpentyl)phenol tailing?

A1: Peak tailing for this compound is often due to secondary interactions between the phenolic hydroxyl group and active sites on the silica-based column packing, such as residual silanols.[4][5] Other causes can include using a sample solvent stronger than the mobile phase, column contamination, or extra-column dead volume.

Q2: My peak is showing fronting. What is the likely cause?

A2: Peak fronting can be caused by column overload (injecting too much sample), a collapsed column bed, or poor sample solubility in the mobile phase.[6] Given the compound's high hydrophobicity, using a sample solvent that is too weak can also lead to fronting.

Q3: I am observing split peaks. What should I investigate?

A3: Split peaks can arise from a partially blocked column frit, co-elution of isomers (as 4-(1-Ethyl-1,4-dimethylpentyl)phenol is an isomer of nonylphenol), or a mismatch between the sample solvent and the mobile phase.[7][8]

Q4: What are good starting conditions for analyzing this compound by HPLC?

A4: Based on methods for similar alkylphenols, a good starting point is a reversed-phase C8 or C18 column with a mobile phase of acetonitrile and water (e.g., 65:35 v/v) at a controlled temperature, such as 40°C.[4] An acidic modifier, like phosphoric acid or formic acid, can be added to the mobile phase to improve peak shape.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and resolving poor peak shapes for 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetrical peak where the latter half is broader than the front half.

  • Secondary Silanol Interactions: The weakly acidic phenol group can interact with residual silanol groups on the silica stationary phase, leading to tailing.

    • Solution 1: Mobile Phase pH Adjustment. Adding a small amount of an acidic modifier (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will suppress the ionization of the silanol groups, minimizing these secondary interactions.

    • Solution 2: Use of an End-capped Column. Employ a high-quality, end-capped C8 or C18 column. End-capping chemically treats the silica surface to reduce the number of accessible silanol groups.

    • Solution 3: Mobile Phase Additives. In some cases, adding a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups, though this is less common with modern columns and can affect mass spectrometry compatibility.

  • Column Contamination: Accumulation of strongly retained sample components or matrix components on the column can create active sites that cause tailing.

    • Solution: Implement a robust column washing procedure. After a sample batch, flush the column with a strong solvent, like 100% isopropanol, to remove contaminants.

  • Sample Solvent Effects: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and tailing.

    • Solution: Minimize the length and internal diameter of all connecting tubing. Ensure all fittings are properly made to avoid dead volumes.

Troubleshooting Workflow for Peak Tailing

Sources

Validation & Comparative

A Comparative Analysis of the Endocrine Activity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and Other Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Introduction: The Isomer-Specific Challenge of Nonylphenol

Nonylphenols (NPs) are a group of synthetic organic compounds widely used in the production of nonylphenol ethoxylates, which are common surfactants in industrial and consumer products.[1] The degradation of these products leads to the environmental persistence of nonylphenols, which have been identified as endocrine-disrupting chemicals (EDCs).[1] These compounds can interfere with the body's hormonal systems, primarily by mimicking the natural hormone 17β-estradiol.[2] A significant challenge in assessing the risk of nonylphenols lies in their complex isomeric nature. Technical nonylphenol is a mixture of numerous isomers, each with a unique chemical structure and, consequently, varying endocrine activity.[3][4] This guide provides a detailed comparison of the endocrine activity of a specific, highly branched isomer, 4-(1-Ethyl-1,4-dimethylpentyl)phenol , with other nonylphenol isomers, offering a deeper understanding of the structure-activity relationship that governs their biological effects.

Focus Isomer: 4-(1-Ethyl-1,4-dimethylpentyl)phenol (NP-C)

The isomer 4-(1-Ethyl-1,4-dimethylpentyl)phenol, referred to in some studies as NP-C, is one of the many branched-chain isomers found in commercial nonylphenol mixtures.[5] Its structure, characterized by a high degree of branching in the nonyl group attached to the phenol ring, is a key determinant of its biological activity. The endocrine activity of this and other isomers is primarily assessed through their ability to bind to and activate estrogen receptors (ERs), and to a lesser extent, their interaction with androgen receptors (ARs).

Comparative Endocrine Activity

The endocrine-disrupting potential of nonylphenol isomers is not uniform; it is highly dependent on the structure of the alkyl chain. Generally, branched-chain isomers exhibit greater estrogenic potency than linear-chain isomers.[6] The degree and position of branching play a crucial role in how well the molecule fits into the ligand-binding pocket of the estrogen receptor.

Estrogenic Activity

The estrogenic activity of nonylphenol isomers is typically quantified by their ability to activate the estrogen receptor in vitro. A common method for this is the Yeast Estrogen Screen (YES) assay, which measures the activation of a reporter gene in yeast cells genetically modified to contain the human estrogen receptor. The results are often expressed as a relative potency compared to the natural estrogen, 17β-estradiol.

One study synthesized eight different branched 4-nonylphenol isomers, including 4-(1-Ethyl-1,4-dimethylpentyl)phenol (NP-C), and tested their estrogenic activities using a recombinant yeast screen system.[5] The study found that the different isomers exhibited a range of estrogenic activities.[5] Notably, another isomer, 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I), showed an estrogenic activity three times greater than that of the commercial nonylphenol mixture.[5] This highlights the significant variability in potency among isomers.

Another study investigated six nonylphenol isomers and found that one, p353-NP, had a relative potency similar to the technical nonylphenol mixture, while others were less potent.[3] Two isomers, p22-NP and p262-NP, along with the linear 4n-NP, were found to be very weak ER agonists.[3] These findings underscore that assuming the activity of the technical mixture represents the activity of all its components can be misleading.[6]

Isomer Name/CodeStructure of Nonyl GroupRelative Estrogenic Potency (Compared to Commercial NP Mixture)Source
4-(1-Ethyl-1,4-dimethylpentyl)phenol (NP-C) 1-Ethyl-1,4-dimethylpentylVaries, generally considered a significant contributor to the estrogenicity of the mixture.[5]
4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I)1,1-dimethyl-2-ethylpentyl~3 times greater[5]
p353-NPSpecific branched isomerSimilar[3]
p22-NPSpecific branched isomerWeak agonist, near detection limit[3]
p262-NPSpecific branched isomerWeak agonist, near detection limit[3]
4-n-nonylphenol (4n-NP)Linear nonyl groupWeak agonist, near detection limit[3]
Anti-Androgenic Activity

In addition to their estrogenic effects, some nonylphenol isomers have been shown to exhibit anti-androgenic activity, meaning they can block the action of male hormones like testosterone.[2] Nonylphenol can interfere with the proper functioning of androgens by affecting multiple stages of androgen receptor activation.[2] Studies have shown that technical nonylphenol can act as an androgen receptor antagonist.[7][8] While isomer-specific data on anti-androgenic activity is less abundant than for estrogenicity, it is an important aspect of their overall endocrine-disrupting profile. It has been demonstrated that 4-n-nonylphenol can act as an antagonist to the human androgen receptor.[9]

Mechanisms of Action: A Look at Signaling Pathways

The primary mechanism by which nonylphenols exert their estrogenic effects is through binding to estrogen receptors, primarily ERα and ERβ.[10] This binding initiates a cascade of molecular events that can alter gene expression.

Estrogen Receptor Signaling

Upon binding of an estrogenic compound like a nonylphenol isomer to the estrogen receptor in the cell cytoplasm, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[10] In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This can lead to a range of physiological effects, mimicking those of endogenous estrogen.[11]

Below is a diagram illustrating the classical estrogen receptor signaling pathway.

Caption: Classical Estrogen Receptor Signaling Pathway.

Experimental Methodologies: How Endocrine Activity is Measured

To provide reliable and comparable data, standardized and well-validated experimental protocols are essential. The following are outlines of key in vitro assays used to assess the endocrine activity of nonylphenol isomers.

Yeast Estrogen Screen (YES) Assay

The YES assay is a widely used reporter gene assay for screening chemicals for estrogenic activity.[12] It utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hERα) and a reporter gene (lacZ), which encodes the enzyme β-galactosidase.[13][14]

Experimental Workflow:

YES_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Data Analysis YeastCulture 1. Culture recombinant yeast cells Plate 3. Add yeast and test compounds to 96-well plate YeastCulture->Plate TestCompound 2. Prepare serial dilutions of Nonylphenol isomers TestCompound->Plate Incubate 4. Incubate plates (e.g., 18-48 hours at 31-34°C) Plate->Incubate Lysis 5. Add substrate (CPRG) and lyse cells Incubate->Lysis Measure 6. Measure absorbance (color change from yellow to red) Lysis->Measure Calculate 7. Calculate EC50 and Relative Potency Measure->Calculate

Caption: Workflow for the Yeast Estrogen Screen (YES) Assay.

Step-by-Step Protocol:

  • Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable medium until it reaches a specific optical density.[12][15]

  • Compound Dilution: Serial dilutions of the test nonylphenol isomers, a positive control (e.g., 17β-estradiol), and a negative control (vehicle solvent) are prepared.[12]

  • Plating: The yeast culture and the compound dilutions are added to the wells of a 96-well microtiter plate.[12]

  • Incubation: The plate is incubated for a defined period (e.g., 18 to 52 hours) at a controlled temperature (e.g., 31-34°C).[12][14] During this time, estrogenic compounds will bind to the hERα and activate the expression of β-galactosidase.

  • Substrate Addition and Lysis: A chromogenic substrate, such as chlorophenol red-β-D-galactopyranoside (CPRG), is added to the wells, and the yeast cells are lysed to release the enzyme.[14]

  • Measurement: The β-galactosidase cleaves the CPRG, resulting in a color change from yellow to red, which is quantified by measuring the absorbance at a specific wavelength (e.g., 570 nm).[14]

  • Data Analysis: The dose-response curves are plotted, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated for each isomer. The relative potency is then determined by comparing the EC50 of the isomer to that of 17β-estradiol.

Androgen Receptor (AR) Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled or fluorescently-labeled androgen for binding to the androgen receptor.

Step-by-Step Protocol:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from rat prostate cytosol or using a recombinant human AR.[16]

  • Competition Reaction: The AR preparation is incubated with a constant concentration of a labeled androgen (e.g., [3H]dihydrotestosterone) and varying concentrations of the test nonylphenol isomer.[7][16]

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound ligand is separated from the free ligand, often using techniques like dextran-coated charcoal or filtration.

  • Quantification: The amount of labeled androgen bound to the receptor is quantified using scintillation counting or fluorescence polarization.[17]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled androgen) is determined. This provides a measure of the binding affinity of the nonylphenol isomer for the androgen receptor.

Conclusion and Future Directions

The endocrine activity of nonylphenols is a complex issue, with the isomeric structure being a critical determinant of biological potency. The available data clearly demonstrate that 4-(1-Ethyl-1,4-dimethylpentyl)phenol, like other highly branched isomers, is an active estrogenic compound. However, the potency can vary significantly among different isomers, with some being substantially more active than the technical mixture. This variability underscores the importance of isomer-specific research and risk assessment.

For researchers and drug development professionals, it is crucial to recognize that data from studies using technical nonylphenol mixtures may not accurately reflect the potential effects of individual isomers. Future research should focus on elucidating the endocrine activity of a wider range of purified nonylphenol isomers, including their potential for anti-androgenic and other endocrine-disrupting effects. A deeper understanding of the structure-activity relationships will enable more accurate risk assessments and inform the development of safer alternatives.

References

  • Preuss, T. G., et al. (2006). Nonylphenol Isomers Differ in Estrogenic Activity. Environmental Science & Technology, 40(16), 5147-5153. [Link]

  • Preuss, T. G., et al. (2009). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 23(7), 1321-1326. [Link]

  • Uchiyama, T., et al. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Chemosphere, 73(1 Suppl), S60-S65. [Link]

  • Bonefeld-Jørgensen, E. C., et al. (2007). Endocrine-disrupting potential of bisphenol A, bisphenol A dimethacrylate, 4-n-nonylphenol, and 4-n-octylphenol in vitro: new data and a brief review. Environmental Health Perspectives, 115(Suppl 1), 69-76. [Link]

  • Lee, H. J., et al. (2003). Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor. Toxicological Sciences, 76(1), 111-118. [Link]

  • Routledge, E. J., & Sumpter, J. P. (1996). Estrogenic activity of surfactants and some of their degradation products assessed using a recombinant yeast screen. Environmental Toxicology and Chemistry, 15(3), 241-248. [Link]

  • Gabriel, F. L. P., et al. (2008). Isomer-specific degradation and endocrine disrupting activity of nonylphenols. Environmental Science & Technology, 42(17), 6399-6408. [Link]

  • Creative Diagnostics. (n.d.). Estrogen Signaling Pathway. Retrieved from [Link]

  • KEGG. (n.d.). Estrogen signaling pathway - Homo sapiens (human). Retrieved from [Link]

  • Tisler, T., & Erjavec, B. (2011). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology, 49(1), 113-120. [Link]

  • Soares, A., et al. (2008). Nonylphenol, an integrated vision of a pollutant. Applied Ecology and Environmental Research, 6(1), 1-15. [Link]

  • Xu, L. C., et al. (2005). Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro. Toxicology, 216(2-3), 197-203. [Link]

  • Wikipedia. (n.d.). Nonylphenol. Retrieved from [Link]

  • Environmental Science & Technology. (2006). Nonylphenol Isomers Differ in Estrogenic Activity. Environmental Science & Technology, 40(16), 5147-5153. [Link]

  • Pereira, A. M. V., et al. (2024). Microcarrier-based fluorescent yeast estrogen screen assay for fast determination of endocrine disrupting compounds. Talanta, 267, 125219. [Link]

  • Marino, M., et al. (2012). Estrogen receptor signaling mechanisms. Current Opinion in Pharmacology, 12(6), 664-669. [Link]

  • ICCVAM. (2002). Protocol for Androgen Receptor Competitive Binding Assay. Appendix B1 of ICCVAM AR Binding BRD. [Link]

  • Kwiecińska, P., & Jarosiewicz, P. (2022). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)—Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 23(15), 8613. [Link]

  • Journal of Health Science. (2008). Syntheses and estrogenic activity of 4-nonylphenol isomers. Journal of Health Science, 54(4), 455-461. [Link]

  • Chlebowski, A., et al. (2020). Estrogen Receptor Signaling in Breast Cancer. Cancers, 12(9), 2456. [Link]

  • Xenometrix. (2018). XenoScreen XL YES short protocol. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments, (131), 56621. [Link]

  • Wikipedia. (n.d.). Estrogen receptor. Retrieved from [Link]

  • Journal of Visualized Experiments. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments, (131), 56621. [Link]

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A Comparative Guide to the Validation of Analytical Methods for the Quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol, a branched isomer of nonylphenol, is a compound of significant interest in various industrial applications.[1][2] Its chemical structure, characterized by a phenol group and a bulky alkyl chain, presents unique challenges for accurate and precise quantification.[3][4] As with many alkylphenols, concerns about potential environmental persistence and endocrine-disrupting activities necessitate the development of robust and validated analytical methods to monitor its presence in diverse matrices, from raw materials to finished products and environmental samples.[2]

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, offering insights into the rationale behind method selection and the critical aspects of validation. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific principles that ensure data integrity and regulatory compliance.

The Dichotomy of Analysis: A Comparative Overview of Gas and Liquid Chromatography

The choice of an analytical technique for a specific analyte is a critical decision driven by the compound's physicochemical properties and the analytical objectives. For 4-(1-Ethyl-1,4-dimethylpentyl)phenol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) present viable approaches, each with distinct advantages and limitations.[5][6]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile and thermally stable compounds in the gas phase.Separation of compounds in a liquid phase.
Analyte Volatility Requires analyte to be volatile or amenable to derivatization to increase volatility.Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[5]
Derivatization Often necessary for polar compounds like phenols to improve peak shape and thermal stability.[7]Generally not required, simplifying sample preparation.
Sensitivity High sensitivity, especially when coupled with Mass Spectrometry (MS).High sensitivity, particularly with MS or fluorescence detectors.[1]
Selectivity Excellent selectivity with MS detection.High selectivity with various detectors (DAD, Fluorescence, MS).[1]
Sample Throughput Can be lower due to longer run times and potential for sample carryover.Generally higher throughput capabilities.
Cost Instrumentation can be less expensive than high-end LC-MS systems.Can have higher initial and operational costs.

Expert Insight: The decision between GC and HPLC for 4-(1-Ethyl-1,4-dimethylpentyl)phenol hinges on the specific requirements of the analysis. GC-MS offers exceptional sensitivity and resolving power for complex isomer mixtures, which is a key consideration for technical-grade nonylphenols.[8] However, the need for derivatization can introduce variability. HPLC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a direct and robust method with minimal sample manipulation, making it ideal for high-throughput screening and routine quality control.[1][9]

Recommended Analytical Workflows & Protocols

The following sections detail validated methodologies for both GC-MS and LC-MS/MS, providing a foundation for adaptation and validation for the specific quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to enhance volatility and improve chromatographic performance.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Isolate Analyte Derivatization Derivatization (e.g., with BSTFA) Extraction->Derivatization Increase Volatility GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Capillary GC Separation GC_Injection->GC_Separation Vaporization MS_Detection Mass Spectrometric Detection (EI/CI) GC_Separation->MS_Detection Ionization & Fragmentation Quantification Quantification (External/Internal Standard) MS_Detection->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: A typical workflow for the quantification of phenolic compounds using GC-MS.

Experimental Protocol: GC-MS Quantification

  • Sample Preparation:

    • Extraction: For liquid samples, perform a liquid-liquid extraction with a suitable organic solvent like dichloromethane or a solid-phase extraction (SPE) using a sorbent such as silica or a polymer-based material.[10] For solid samples, a solvent extraction followed by cleanup is necessary.

    • Derivatization: Evaporate the solvent from the extracted sample and add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (TMS) ether derivative of the phenol. This step is crucial for improving the volatility and chromatographic peak shape of the analyte.

  • GC-MS Conditions:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet: Splitless injection at 280°C.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions of the derivatized 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

  • Calibration and Quantification:

    • Prepare a series of calibration standards of derivatized 4-(1-Ethyl-1,4-dimethylpentyl)phenol in the appropriate solvent.

    • Use an internal standard, such as a deuterated analog of the analyte, to correct for variations in sample preparation and injection volume.

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Workflow

LC-MS/MS offers high sensitivity and selectivity for the direct analysis of phenolic compounds without the need for derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Direct Dilution or SPE Sample->Extraction Minimal Preparation Filtration Filtration (0.22 µm) Extraction->Filtration LC_Injection LC Injection Filtration->LC_Injection LC_Separation Reversed-Phase HPLC Separation LC_Injection->LC_Separation MSMS_Detection Tandem MS Detection (MRM) LC_Separation->MSMS_Detection Electrospray Ionization (ESI) Quantification Quantification (External/Internal Standard) MSMS_Detection->Quantification Validation Method Validation (ICH Q2(R1)) Quantification->Validation

Caption: A streamlined workflow for the quantification of phenolic compounds using LC-MS/MS.

Experimental Protocol: LC-MS/MS Quantification

  • Sample Preparation:

    • For liquid samples, a simple dilution with the mobile phase may be sufficient.

    • For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary to remove interferences.

    • Filter the final sample extract through a 0.22 µm syringe filter before injection.

  • LC-MS/MS Conditions:

    • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system or equivalent.

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile is commonly used for the separation of phenolic compounds.[1][9]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive quantification. The precursor ion would be the deprotonated molecule [M-H]-, and characteristic product ions would be monitored. For 4-ethylphenol, a related compound, the transition m/z 121 -> 106 has been used.[1]

  • Calibration and Quantification:

    • Prepare calibration standards of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in the mobile phase.

    • Utilize an appropriate internal standard, ideally a stable isotope-labeled version of the analyte, to ensure the highest accuracy and precision.

    • Generate a calibration curve based on the peak area ratios of the analyte to the internal standard.

Method Validation: Ensuring Scientific Rigor and Trustworthiness

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[11] The validation process must adhere to the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Validation_Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability, Intermediate Precision) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation according to ICH Q2(R1) guidelines.

Validation Parameters and Acceptance Criteria

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte of interest.No significant interference at the retention time of the analyte from blank, placebo, or known impurities.
Linearity To demonstrate a proportional relationship between the analyte concentration and the analytical signal.Correlation coefficient (r²) ≥ 0.995.
Range The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.For assays, typically 80-120% of the test concentration.[11]
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of spiked samples should be within 98-102% for drug substance and 95-105% for drug product.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-assay precision): RSD ≤ 2%. Intermediate Precision (inter-assay precision): RSD ≤ 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in parameters like mobile phase composition, pH, column temperature, etc.

Expert Insight: A self-validating system is one where the quality of the data is continuously monitored. This can be achieved by including quality control (QC) samples at multiple concentration levels in every analytical run. The results of these QC samples must fall within predefined acceptance criteria for the run to be considered valid. This approach provides ongoing assurance of the method's performance.

Conclusion: A Path Forward for Reliable Quantification

The accurate quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol is achievable through well-validated analytical methods. While both GC-MS and LC-MS/MS offer the requisite sensitivity and selectivity, the choice between them should be guided by the specific analytical needs, sample matrix, and desired throughput. LC-MS/MS often presents a more direct and high-throughput approach, whereas GC-MS can provide excellent resolution for complex isomer mixtures, albeit with the added step of derivatization.

Regardless of the chosen technique, a rigorous validation process in accordance with ICH Q2(R1) guidelines is paramount to ensure the generation of reliable and defensible data. This guide provides the foundational knowledge and experimental frameworks for researchers, scientists, and drug development professionals to establish and validate robust analytical methods for this important compound.

References

  • Caboni, P., et al. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Journal of Agricultural and Food Chemistry, 55(18), 7288-7293. Available at: [Link]

  • PubMed. (2007). Determination of 4-ethylphenol and 4-ethylguaiacol in wines by LC-MS-MS and HPLC-DAD-fluorescence. Available at: [Link]

  • PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Available at: [Link]

  • Gundersen, J. L., et al. (2003). Separation of isomers of nonylphenol and select nonylphenol polyethoxylates by high-performance liquid chromatography on a graphitic carbon column. Journal of Chromatography A, 983(1-2), 279-287. Available at: [Link]

  • Meier, S., et al. (2004). Gas chromatography–mass spectrometry analysis of alkylphenols in cod (Gadus morhua) tissues as pentafluorobenzoate derivatives. Journal of Chromatography A, 1022(1-2), 125-133. Available at: [Link]

  • Agritrop. (2023). SOP for Extraction, Quantification and Analysis of Phenol Acid Components of Cassava. Available at: [Link]

  • Baghdad Science Journal. (2023). Spectrophotometric determination of 4-ethylphenol using cloud point extraction in different water samples. Available at: [Link]

  • EPA. (2007). Method 8041A: Phenols by Gas Chromatography. Available at: [Link]

  • Phenomenex. (2023). HPLC vs GC: What Sets These Methods Apart. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Khopde, S. M., et al. (2000). On-line sample preparation and determination of phenols with a Flow-Analysis method. Fresenius' Journal of Analytical Chemistry, 366(6), 526-529. Available at: [Link]

  • MicroSolv Technology Corporation. (n.d.). Nonylphenol Analyzed by HPLC. Available at: [Link]

  • Taylor & Francis Online. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Available at: [Link]

  • Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available at: [Link]

  • News-Medical.net. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available at: [Link]

  • Scientific Research Publishing. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Available at: [Link]

  • MDPI. (2023). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Available at: [Link]

  • GSRS. (n.d.). 4-(1-ETHYL-1,4-DIMETHYLPENTYL)PHENOL. Available at: [Link]

  • Drawell. (2023). Comparison Between GC and HPLC for Pharmaceutical Analysis. Available at: [Link]

  • MDPI. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Available at: [Link]

  • PubChem. (n.d.). 4-(1-Ethyl-1,3-dimethylpentyl)phenol. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of Phenol, 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis- on Newcrom R1 HPLC column. Available at: [Link]

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A Guide to Inter-Laboratory Comparison of 4-(1-Ethyl-1,4-dimethylpentyl)phenol Measurements

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Precise Measurement of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol, systematically known by its IUPAC name 4-(3,6-dimethylheptan-3-yl)phenol, is a member of the broader class of nonylphenols[1][2]. As with many alkylphenols, its presence and concentration in various matrices can be of significant interest in pharmaceutical research and development, particularly concerning its potential as a process impurity or a degradation product. Given its chemical properties, ensuring accurate and reproducible measurements across different laboratories is paramount for reliable data interpretation and informed decision-making in drug development pipelines.

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" measurements. It is designed to equip researchers, scientists, and drug development professionals with the necessary tools to design, execute, and interpret such a study, thereby fostering greater confidence and consistency in analytical results. We will delve into the rationale behind the selection of analytical methodologies, provide detailed experimental protocols, and outline a robust design for an inter-laboratory study based on internationally recognized standards.

Choosing the Right Analytical Tool: A Comparative Overview

The quantification of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" can be approached using several analytical techniques. The choice of method will depend on factors such as the sample matrix, required sensitivity, and available instrumentation. Here, we compare two of the most suitable and widely adopted techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD).

FeatureGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-DAD)
Principle Separation based on volatility and polarity, with detection based on mass-to-charge ratio.Separation based on polarity, with detection based on UV-Vis absorbance.
Selectivity High, due to mass fragmentation patterns.Moderate, potential for co-elution with compounds having similar chromophores.
Sensitivity Very high, especially with selected ion monitoring (SIM).Good, but generally less sensitive than GC-MS.
Sample Volatility Requires the analyte to be volatile or amenable to derivatization.Suitable for non-volatile and thermally labile compounds.
Matrix Effects Can be significant, often requiring extensive sample cleanup.Can be mitigated with appropriate sample preparation and mobile phase selection.
Recommendation Preferred for trace-level quantification and unambiguous identification.A robust and cost-effective alternative for higher concentration measurements.

For the purpose of this guide, we will focus on a GC-MS method due to its superior sensitivity and selectivity, which are critical for impurity analysis in pharmaceutical contexts.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be self-validating, incorporating quality control checks at each stage. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

Protocol 1: Quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol by GC-MS

This protocol is adapted from established methods for phenol analysis, such as EPA method 528, and is optimized for the specific target analyte[2][3].

1. Reagents and Materials:

  • Analytical Standard: 4-(1-Ethyl-1,4-dimethylpentyl)phenol (purity ≥98%)

  • Internal Standard (IS): 4-(1-Ethyl-1,4-dimethylpentyl)phenol-¹³C₆ (or a suitable deuterated nonylphenol analogue)[4][5][6]

  • Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Methanol (MeOH) - all pesticide residue grade or equivalent.

  • Derivatizing Agent (Optional but Recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Derivatization enhances the volatility and chromatographic performance of the phenolic analyte.

  • Sample Matrix: To be determined by the participating laboratories (e.g., drug formulation placebo, simulated biological fluid).

2. Standard and Sample Preparation Workflow:

cluster_0 Standard Preparation cluster_1 Sample Preparation Stock Standard Stock Standard Working Standards Working Standards Stock Standard->Working Standards Serial Dilution Calibration Curve Calibration Curve Working Standards->Calibration Curve Spiking GC-MS Analysis GC-MS Analysis Calibration Curve->GC-MS Analysis Sample Sample Extraction Extraction Sample->Extraction Liquid-Liquid or SPE Derivatization (Optional) Derivatization (Optional) Extraction->Derivatization (Optional) Add BSTFA, heat Derivatization (Optional)->GC-MS Analysis

Caption: Workflow for standard and sample preparation for GC-MS analysis.

  • Step 1: Preparation of Stock Solutions:

    • Accurately weigh and dissolve the analytical standard and internal standard in a suitable solvent (e.g., Methanol) to prepare stock solutions of known concentrations (e.g., 1 mg/mL). Store at -20°C. Rationale: Accurate stock solutions are the foundation of quantitative analysis.

  • Step 2: Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the analyte in the samples. A typical range might be 1-1000 ng/mL.

    • Spike each calibration standard with a constant concentration of the internal standard. Rationale: The internal standard corrects for variations in injection volume and instrument response.

  • Step 3: Sample Extraction:

    • The choice of extraction method depends on the sample matrix. For liquid samples, a liquid-liquid extraction with a non-polar solvent like dichloromethane is often effective. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interferences.

  • Step 4: Derivatization (Recommended):

    • Evaporate the solvent from the extracted sample and calibration standards under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA with 1% TMCS and 50 µL of a solvent like acetonitrile.

    • Cap the vials tightly and heat at 60-70°C for 30 minutes. Rationale: Silylation of the phenol group increases volatility and improves peak shape.

  • Step 5: GC-MS Analysis:

    • Inject 1 µL of the derivatized sample or standard into the GC-MS system.

3. GC-MS Instrumental Parameters (Example):

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides precise temperature and flow control.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA common, robust column for a wide range of analytes.
Inlet Temperature 280°CEnsures rapid volatilization of the analyte.
Injection Mode Splitless (1 min)Maximizes analyte transfer to the column for trace analysis.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program 80°C (2 min), ramp to 280°C at 15°C/min, hold for 5 minOptimizes separation of the analyte from matrix components.
Mass Spectrometer Agilent 5977B MSD or equivalentProvides sensitive and selective detection.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity by monitoring only specific ions.
Monitored Ions To be determined empirically, but likely m/z of the molecular ion and key fragments of the silylated analyte and internal standard.Provides quantitative and qualitative data.
Protocol 2: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

This method is a viable alternative, particularly when derivatization is not desirable or when dealing with higher concentrations of the analyte.

1. Reagents and Materials:

  • Analytical Standard: 4-(1-Ethyl-1,4-dimethylpentyl)phenol (purity ≥98%)

  • Solvents: Acetonitrile (ACN) and Water (HPLC grade), Formic Acid (or another suitable modifier).

  • Sample Matrix: As described in Protocol 1.

2. HPLC-DAD Instrumental Parameters (Example):

ParameterSettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA reliable system for routine analysis.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation of phenolic compounds.
Mobile Phase A Water with 0.1% Formic AcidThe aqueous component of the mobile phase.
Mobile Phase B Acetonitrile with 0.1% Formic AcidThe organic component of the mobile phase.
Gradient Start at 60% B, ramp to 95% B over 10 min, hold for 2 minElutes the analyte with good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for this column dimension.
Column Temperature 30°CMaintains consistent retention times.
Injection Volume 10 µLA typical injection volume.
DAD Wavelength Monitor at the absorbance maximum of the analyte (to be determined, likely around 275 nm) and a reference wavelength.Provides quantitative data and spectral information for peak purity assessment.

Designing the Inter-Laboratory Comparison Study

A well-designed inter-laboratory study is essential for obtaining meaningful data on method performance and laboratory proficiency. The following design is based on the principles outlined in ASTM E691 and ISO 5725[7][8][9][10][11][12][13][14][15][16].

1. Study Objectives:

  • To determine the repeatability and reproducibility of the chosen analytical method for the quantification of "4-(1-Ethyl-1,4-dimethylpentyl)phenol".

  • To assess the performance of participating laboratories.

  • To establish a consensus value for the concentration of the analyte in a reference material.

2. Study Design Workflow:

Study Coordinator Study Coordinator Protocol Development Protocol Development Study Coordinator->Protocol Development Sample Preparation & Distribution Sample Preparation & Distribution Protocol Development->Sample Preparation & Distribution Participating Labs Participating Labs Sample Preparation & Distribution->Participating Labs Data Submission Data Submission Participating Labs->Data Submission Statistical Analysis Statistical Analysis Data Submission->Statistical Analysis Final Report Final Report Statistical Analysis->Final Report Final Report->Study Coordinator

Caption: Workflow for the inter-laboratory comparison study.

3. Key Steps:

  • Selection of Participating Laboratories: A minimum of 8-10 laboratories with experience in chromatography and mass spectrometry should be recruited.

  • Preparation of Test Materials:

    • A single, homogenous batch of the sample matrix should be prepared.

    • This batch should be divided into at least three concentration levels of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" spanning the expected analytical range.

    • A blind coding system should be used for the samples.

  • Distribution of Materials and Protocol: Each participating laboratory will receive the coded samples, the detailed analytical protocol, and the analytical and internal standards.

  • Data Reporting: Laboratories will be required to perform a specified number of replicate analyses for each sample and report their results, including raw data and calibration curves, to the study coordinator.

  • Statistical Analysis: The data will be analyzed according to ASTM E691 or ISO 5725 to calculate repeatability (within-laboratory precision) and reproducibility (between-laboratory precision). Outlier tests (e.g., Cochran's and Grubb's tests) will be applied.

Data Analysis and Interpretation

The primary outputs of the statistical analysis will be the repeatability standard deviation (sr) and the reproducibility standard deviation (sR). These values will be used to establish the precision of the method.

Example Data Summary Table:

Concentration LevelNumber of LabsMean Concentration (ng/mL)Repeatability SD (sr)Reproducibility SD (sR)
Low1010.50.81.5
Medium10102.17.512.3
High10495.735.255.8

Interpretation:

  • Repeatability (sr): Reflects the variability of results obtained by a single laboratory under the same operating conditions.

  • Reproducibility (sR): Encompasses the variability between different laboratories, including different operators, instruments, and environments.

A successful inter-laboratory comparison will demonstrate that the analytical method is robust and transferable, and that the participating laboratories can generate comparable results. Any significant discrepancies will highlight the need for further method optimization or training.

Conclusion

This guide provides a comprehensive framework for establishing a robust and reliable analytical methodology for the quantification of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" and for validating its performance across multiple laboratories. By adhering to the principles of scientific integrity, employing validated protocols, and following established guidelines for inter-laboratory comparisons, the scientific community can ensure the generation of high-quality, reproducible data that is essential for advancing pharmaceutical research and development.

References

  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS.
  • PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-(1-ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

  • ASTM International. (2022). E691 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • International Organization for Standardization. (2023). ISO 5725-1:2023 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. Retrieved from [Link]

  • PubMed. (2010). Determination of 4-nonylphenol in water samples using 4-(2,6-dimethylhept-3-yl)phenol as new internal standard. Retrieved from [Link]

  • Oxford Academic. (n.d.). Interlaboratory Studies. Retrieved from [Link]

  • The ANSI Blog. (2023). ASTM E691-23: Interlaboratory Study to Determine Test Method Precision. Retrieved from [Link]

  • ANSI Webstore. (n.d.). ISO 5725-Accuracy of Measurement Methods and Results Package. Retrieved from [Link]

  • ResearchGate. (2005). Inter-laboratory studies in analytical chemistry. Retrieved from [Link]

  • Innovation.world. (n.d.). ISO 5725 Definition Of Accuracy. Retrieved from [Link]

  • R&B Inc. (n.d.). ASTM E691 − 18 Standard Practice for Conducting an Inter-laboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • Analytical Chemistry Class Notes. (n.d.). Proficiency testing and interlaboratory comparisons. Retrieved from [Link]

  • BioPharm International. (2019). Design of Experiments for Analytical Method Development and Validation. Retrieved from [Link]

  • ASTM International. (2016). E691-16 Standard Practice for Conducting an Interlaboratory Study to Determine the Precision of a Test Method. Retrieved from [Link]

  • Scribd. (n.d.). ISO 5725: Measurement Accuracy Standards. Retrieved from [Link]

  • BSI Group. (n.d.). BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. Retrieved from [Link]

  • Techstreet. (n.d.). ISO 5725-1:1994(E) - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. Retrieved from [Link]

  • Krackeler Scientific. (n.d.). 4-(3,6-Dimethyl-3-heptyl)phenol-ring-¹³C₆ solution. Retrieved from [Link]

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A Comparative Toxicological Analysis: 4-(1-Ethyl-1,4-dimethylpentyl)phenol vs. 4-n-nonylphenol

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Toxicology and Drug Development

Introduction: Isomers, Identity, and Impact

Nonylphenols (NPs) represent a family of synthetic organic compounds that have become ubiquitous environmental contaminants due to their widespread use in the production of nonylphenol ethoxylate surfactants. These surfactants are found in numerous industrial and consumer products, including detergents, emulsifiers, paints, and plastics.[1][2] Upon release into the environment, they degrade back into nonylphenols, which are more persistent and often more toxic than the parent compounds.[2]

The toxicological profile of nonylphenol is complicated by its isomeric diversity. Industrial synthesis, typically through the acid-catalyzed alkylation of phenol with a mixture of nonenes, produces a complex mixture of branched-chain isomers.[1][3] In contrast, 4-n-nonylphenol features a linear nine-carbon alkyl chain. This structural difference between branched and linear isomers is critical, as it profoundly influences their biological activity and toxicological effects.

This guide provides an in-depth comparison of the toxicological profiles of a specific branched isomer, 4-(1-Ethyl-1,4-dimethylpentyl)phenol , and the linear isomer, 4-n-nonylphenol . We will dissect their mechanisms of action and present supporting experimental data to illuminate how alkyl chain structure dictates toxicity, with a focus on endocrine disruption, cytotoxicity, genotoxicity, and developmental effects.

Property4-(1-Ethyl-1,4-dimethylpentyl)phenol4-n-nonylphenol
Synonyms 4-Nonylphenol 112, P-363NPp-nonylphenol
CAS Number 142731-63-3[4][5]104-40-5[1]
Molecular Formula C₁₅H₂₄O[4]C₁₅H₂₄O[1]
Molar Mass 220.35 g/mol [4]220.35 g/mol [1]
Structure Branched Alkyl ChainLinear Alkyl Chain
Log Kow ~5.7 (Calculated)[4]~4.48[2]

Comparative Toxicological Assessment

The primary toxicological concern for nonylphenols is their ability to act as endocrine-disrupting chemicals (EDCs), specifically as xenoestrogens.[1][6][7] They exert their effects by mimicking the natural hormone 17β-estradiol, leading to a cascade of adverse biological responses.

Endocrine Disruption: The Estrogenic Effect

The estrogenic activity of nonylphenols is mediated primarily through their interaction with nuclear estrogen receptors (ERα and ERβ).[6][8] Binding of these xenobiotics to ERs can initiate a signaling cascade typically reserved for endogenous estrogens, leading to inappropriate gene expression and physiological responses.[9][10]

The structure of the alkyl side chain is a key determinant of binding affinity. While direct comparative binding studies for 4-(1-Ethyl-1,4-dimethylpentyl)phenol are scarce, the general principle is that the degree of branching affects how well the molecule fits into the ligand-binding pocket of the estrogen receptor. 4-n-nonylphenol, with its linear chain, is a well-established ER agonist.[6] Technical mixtures of branched nonylphenols also exhibit estrogenic activity, though the potency can be 100,000 times less than that of estradiol.[1] It is this estrogen-mimicking capability that leads to well-documented effects in wildlife, such as the feminization of male fish, evidenced by the induction of the egg-yolk precursor protein vitellogenin.[1]

EstrogenReceptorSignaling cluster_Cyto Cytoplasm cluster_Nuc Nucleus Estradiol 17β-Estradiol ER Estrogen Receptor (ERα/ERβ) Estradiol->ER Binds NP Nonylphenol (Xenoestrogen) NP->ER Binds (Mimics Estradiol) ER_complex Activated ER Dimer ER->ER_complex Dimerization ER_dimer_nuc ER Dimer ER_complex->ER_dimer_nuc Translocation ERE Estrogen Response Element (ERE) ER_dimer_nuc->ERE Binds Gene Target Gene ERE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription Protein Synthesis Protein Synthesis mRNA->Protein Synthesis

Key Comparative Insights:

  • 4-n-nonylphenol: Widely documented as an estrogen receptor agonist, causing reproductive abnormalities, reduced fertility, and developmental issues in wildlife and humans.[6] It can lead to decreased testicular weight in male fish and interfere with the hypothalamic-pituitary-thyroid, adrenal, testicular, and ovarian axes.[1][6]

  • 4-(1-Ethyl-1,4-dimethylpentyl)phenol: Classified as a suspected reproductive toxicant (H361) and a potential endocrine-disrupting compound.[4] While specific mechanistic studies are less common, its structural similarity to other estrogenic branched nonylphenols strongly suggests a similar mode of action. Its higher lipophilicity (Log Kow ~5.7) compared to 4-n-nonylphenol may lead to greater bioaccumulation potential.

Parameter4-(1-Ethyl-1,4-dimethylpentyl)phenol4-n-nonylphenol
GHS Hazard Classification Repr. 2 (H361): Suspected of damaging fertility or the unborn child[4]Endocrine Disruptor[6][7]
Primary Mechanism Potential Estrogen Receptor Agonist[4]Estrogen Receptor Agonist[6]
Observed Effects Very toxic to aquatic life[4]Feminization of aquatic organisms, decreased male fertility, reduced survival in young fish[1][6]
Cytotoxicity and Genotoxicity

Beyond endocrine effects, nonylphenols can exert direct toxicity to cells and damage genetic material.

  • Cytotoxicity: Studies on human hepatic cell lines (HepG2) show that 4-n-nonylphenol reduces cell viability at concentrations of 50-100 μM.[11] The mechanism involves the induction of apoptosis (programmed cell death), activation of caspase-3, and endoplasmic reticulum (ER) stress.[11] It can also induce oxidative stress by generating reactive oxygen species (ROS), which damage lipids, proteins, and DNA.[6] 4-(1-Ethyl-1,4-dimethylpentyl)phenol is classified as causing severe skin burns and eye damage (H314), indicating a high potential for localized cytotoxicity.[4]

  • Genotoxicity: 4-n-nonylphenol has been shown to be the most genotoxic compound among its related ethoxylates in a Saccharomyces cerevisiae D7 mutation assay.[12] This suggests a potential to induce DNA mutations, which can contribute to long-term health risks. The resulting oxidative stress from NP exposure can also lead to DNA damage, contributing to the development of chronic diseases.[6]

Endpoint4-(1-Ethyl-1,4-dimethylpentyl)phenol4-n-nonylphenol
Acute Oral Toxicity H302: Harmful if swallowed[4]Low acute oral toxicity (LD50 >2000 mg/kg bw in rats)[13]
Dermal/Eye Irritation H314: Causes severe skin burns and eye damage[4]Can cause skin and respiratory irritation[13]
Cytotoxic Mechanism Not explicitly studied, but corrosive nature implies membrane damage.Induces apoptosis, ER stress, and oxidative stress in liver cells[6][11]
Genotoxicity No specific data available.Induces gene conversion and reverse mutation in yeast assays[12]
Developmental and Reproductive Toxicity

Exposure to nonylphenols during critical developmental windows is of particular concern.

  • 4-n-nonylphenol: In zebrafish, 4-NP exposure disrupts notochord morphogenesis, leading to skeletal abnormalities like vertebral curvature and fusion.[14] It also impairs muscle function and the neuroendocrine system.[14] In rats, prenatal and perinatal exposure has been linked to developmental abnormalities in adipose tissue and interference with appetite control.[1] Multi-generational studies in rats show effects such as accelerated vaginal opening in females and decreased pup body weight.[15] Chronic low-dose exposure can affect the weight of the testis and epididymis.[7]

  • 4-(1-Ethyl-1,4-dimethylpentyl)phenol: The GHS classification "Suspected of damaging fertility or the unborn child" is based on aggregated data submitted to regulatory agencies like ECHA.[4] This suggests evidence exists for developmental or reproductive toxicity, though specific peer-reviewed studies on this isomer are not as prevalent as for 4-n-nonylphenol.

Experimental Protocols for Toxicological Assessment

To provide a framework for comparative studies, we detail standardized methodologies for assessing the key toxicological endpoints discussed.

Protocol 1: Zebrafish Embryo Acute Toxicity Test (ZFET)

This workflow, based on OECD Test Guideline 236, is a cornerstone for assessing acute toxicity and developmental effects on a whole-vertebrate organism.

ZFET_Workflow cluster_Endpoints Key Endpoints Assessed A 1. Embryo Collection (Newly fertilized eggs, <3 hpf) B 2. Exposure Setup (24-well plates, 20-30 embryos/conc.) A->B D 4. Incubation (26-28°C, 14:10 light:dark cycle) B->D C 3. Test Solutions (Control + ≥5 concentrations of NP isomer) C->B E 5. Endpoint Assessment (24, 48, 72, 96 hpf) D->E F 6. Data Analysis (LC50 calculation, malformation scoring) E->F Coagulation Coagulation E->Coagulation Lack of Somites Lack of Somites E->Lack of Somites Non-detachment of Tail Non-detachment of Tail E->Non-detachment of Tail Lack of Heartbeat Lack of Heartbeat E->Lack of Heartbeat

Step-by-Step Methodology:

  • Embryo Collection: Collect newly fertilized zebrafish (Danio rerio) eggs within 3 hours post-fertilization (hpf).

  • Preparation: Rinse eggs with system water. Select only viable, developing embryos for testing.

  • Exposure: Distribute 20-30 embryos into each well of a 24-well plate.

  • Test Solutions: Prepare a negative control (system water) and at least five concentrations of the test compound (e.g., 4-n-nonylphenol or 4-(1-Ethyl-1,4-dimethylpentyl)phenol) dissolved in a suitable vehicle (e.g., DMSO, <0.1% final concentration).

  • Incubation: Add the respective test solutions to the wells and incubate at 26-28°C for up to 96 hours.

  • Observation: At 24, 48, 72, and 96 hpf, observe embryos under a dissecting microscope. Record indicators of lethality, including coagulation of the embryo, lack of somite formation, non-detachment of the tail from the yolk, and lack of heartbeat.[16]

  • Data Analysis: Calculate the LC50 (lethal concentration for 50% of the population) at each time point. Document sublethal teratogenic effects such as pericardial edema, yolk sac edema, and spinal curvature.

Protocol 2: In Vitro Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a chemical to bind to the estrogen receptor, providing a direct measure of its potential to disrupt endocrine signaling. It is based on the principles of OECD Test Guideline 455.

Step-by-Step Methodology:

  • Receptor Preparation: Utilize a preparation of purified, full-length human estrogen receptor alpha (hERα).

  • Ligand Preparation: Use a high-affinity radiolabeled ligand, such as [³H]-17β-estradiol, as the tracer.

  • Competitor Preparation: Prepare a dilution series of the unlabeled test chemical (e.g., 4-n-nonylphenol) and a reference standard (unlabeled 17β-estradiol).

  • Incubation: In a multi-well plate, combine the hERα, the [³H]-estradiol (at a fixed concentration), and varying concentrations of the test chemical or reference standard. Incubate to allow binding to reach equilibrium.

  • Separation: Separate the receptor-bound from free radioligand. A common method is hydroxylapatite adsorption, which binds the receptor-ligand complex.

  • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

  • Data Analysis: Plot the percentage of bound radioligand against the log concentration of the competitor. Calculate the IC50 (the concentration of the test chemical that displaces 50% of the radioligand). The relative binding affinity (RBA) can then be calculated relative to 17β-estradiol.

Conclusion and Future Directions

The available evidence clearly establishes both 4-n-nonylphenol and its branched isomers, including 4-(1-Ethyl-1,4-dimethylpentyl)phenol, as chemicals of toxicological concern. 4-n-nonylphenol is a well-characterized endocrine disruptor with documented cytotoxic, genotoxic, and developmental effects.[6][11][12][14] While specific data for 4-(1-Ethyl-1,4-dimethylpentyl)phenol is less abundant in peer-reviewed literature, its regulatory classification as a suspected reproductive toxicant and a potent aquatic toxin highlights its significant hazard profile.[4]

The key takeaway for researchers is that the structure of the nonyl side chain is a critical determinant of toxicological activity. The linear structure of 4-n-nonylphenol serves as a crucial reference, but the complex mixture of branched isomers found in technical NP formulations and in the environment presents a more realistic exposure scenario. Future research should focus on direct, side-by-side comparative studies of specific branched isomers against 4-n-nonylphenol to better understand structure-activity relationships. Such data is essential for developing more accurate risk assessments and for guiding the design of safer chemical alternatives.

References

  • Nonylphenol - Wikipedia. Available from: [Link]

  • 4-Nonylphenol | Rupa Health. Available from: [Link]

  • p-Nonylphenol Toxicological Summary Minnesota Department of Health November 2023. Available from: [Link]

  • Disturbing Effects of Chronic Low-dose 4-Nonylphenol exposing on Gonadal Weight and Reproductive Outcome over One-generation - PMC - NIH. Available from: [Link]

  • 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O | CID 11321982 - PubChem. Available from: [Link]

  • 4-Nonylphenol | C15H24O | CID 1752 - PubChem. Available from: [Link]

  • (PDF) Toxicity studies of nonylphenol and octylphenol: Hormonal, hematological and biochemical effects in Clarias gariepinus - ResearchGate. Available from: [Link]

  • Reproductive toxicity effects of 4-nonylphenol with known endocrine disrupting effects and induction of vitellogenin gene expression in silkworm, Bombyx mori - PubMed. Available from: [Link]

  • Genotoxicity of 4-nonylphenol and nonylphenol ethoxylate mixtures by the use of Saccharomyces cerevisiae D7 mutation assay and use of this text to evaluate the efficiency of biodegradation treatments - PubMed. Available from: [Link]

  • Developmental toxicity of the environmental pollutant 4-nonylphenol in zebrafish - PubMed. Available from: [Link]

  • Estrogen receptor signaling mechanisms - PMC - NIH. Available from: [Link]

  • CN107162879B - Method for synthesizing nonyl phenol by catalyzing nonene and phenol with alkaline ionic liquid - Google Patents.
  • The mechanism of cytotoxicity of 4-nonylphenol in a human hepatic cell line involves ER-stress, apoptosis, and mitochondrial dysfunction - PubMed. Available from: [Link]

  • Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - EU Science Hub. Available from: [Link]

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  • Phenol, 4-(1,1-dimethylpropyl)- (4-tert-pentylphenol) - Evaluation statement - 14 September 2021. Available from: [Link]

  • Study on developmental toxicity of 4-nonylphenol on cultured ratembryos. Available from: [Link]

  • Zebrafish Embryo Developmental Toxicity Assay (ZEDTA) for Regulatory Testing—Protocol Optimization and Historical Control Data - MDPI. Available from: [Link]

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  • Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry - PMC - PubMed Central. Available from: [Link]

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A Comparative Analysis of the Estrogenic Activity of Branched Nonylphenols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative study of the estrogenic activity of branched nonylphenols, designed for researchers, scientists, and drug development professionals. We will delve into the structural nuances that dictate the estrogenicity of these compounds, the standard methodologies for their assessment, and the interpretation of the resulting data. Our focus is on providing a scientifically rigorous yet practical resource to aid in the evaluation of these widespread environmental contaminants.

Introduction: The Endocrine-Disrupting Potential of Nonylphenols

Nonylphenols are a group of synthetic organic compounds classified as alkylphenols, widely used in the production of nonylphenol ethoxylates, which are non-ionic surfactants.[1] Consequently, nonylphenols are ubiquitous environmental contaminants found in water, soil, and the food chain.[2] The technical mixture of nonylphenol consists of over 100 isomers, with the para-substituted 4-nonylphenol being the most common.[1]

The primary concern surrounding nonylphenols is their ability to act as endocrine disruptors, specifically as xenoestrogens.[1] They mimic the action of the natural hormone 17β-estradiol by binding to estrogen receptors (ERs), thereby potentially interfering with normal endocrine function.[3] This guide will focus on the estrogenic activity of the more environmentally relevant and biologically active branched nonylphenol isomers.

The structure of the branched alkyl chain significantly influences the estrogenic potency of nonylphenol isomers.[4][5] Generally, increased branching of the nonyl group leads to a higher estrogenic activity.[4] This is attributed to the specific stereochemistry of the branched isomers, which allows for a more favorable interaction with the ligand-binding pocket of the estrogen receptor.

Comparative Estrogenic Potency of Branched Nonylphenol Isomers

The estrogenic activity of nonylphenol isomers is not uniform. The degree and position of branching on the C9 alkyl chain play a critical role in determining their potency. The following table summarizes the relative estrogenic potencies of several branched nonylphenol isomers from various in vitro assays.

IsomerAssay TypeEndpointRelative Potency (Compared to 17β-estradiol)Reference
Technical NonylphenolUterotrophic Assay (rat)Uterine Weight Increase1/10,000 - 1/100,000[6][7]
4-n-Nonylphenol (linear)MVLN cell assayTranscriptional ActivationWeak to negligible[8]
p353-NPMVLN cell assayTranscriptional ActivationSimilar to technical nonylphenol mixture[8]
p22-NPMVLN cell assayTranscriptional ActivationWeak agonist[8]
p262-NPMVLN cell assayTranscriptional ActivationWeak agonist[8]
p262-NPE-screen assayCell ProliferationMeasurable activity[8]
4n-NPE-screen assayCell ProliferationMeasurable activity[8]
NP7 (4-(1,1-dimethyl-2-ethyl-pentyl)-phenol)Recombinant Yeast ScreenReporter Gene Activation1.9 x 10-3[9]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Absolute values may vary depending on the specific experimental conditions.

Methodologies for Assessing Estrogenic Activity

A variety of in vitro and in vivo assays are employed to evaluate the estrogenic activity of chemical compounds. The choice of assay depends on the specific research question, throughput requirements, and the desired level of biological complexity.

In Vitro Assays

In vitro assays are rapid, cost-effective, and suitable for high-throughput screening of a large number of chemicals. They typically utilize cell lines or yeast that have been engineered to respond to estrogens.

The yeast two-hybrid (Y2H) assay is a powerful tool for studying protein-protein interactions and can be adapted to screen for endocrine disruptors. In this system, the ligand-binding domain (LBD) of the estrogen receptor is fused to a DNA-binding domain (DBD), and a coactivator protein is fused to a transcriptional activation domain (AD). When an estrogenic compound binds to the ER-LBD, it induces a conformational change that promotes the interaction with the coactivator, bringing the DBD and AD into proximity and activating a reporter gene.

Experimental Workflow: Yeast Two-Hybrid Assay

G cluster_prep Yeast Preparation cluster_transfection Transformation cluster_exposure Compound Exposure cluster_detection Detection Yeast Yeast Strain (e.g., AH109) Competent Prepare Competent Yeast Cells Yeast->Competent Transform Co-transform Yeast Competent->Transform Plasmids Plasmids: - ER-LBD fused to DBD - Coactivator fused to AD - Reporter Gene Plasmids->Transform Incubate Incubate with Transformed Yeast Transform->Incubate Test_Compound Test Compound (Nonylphenol Isomer) Test_Compound->Incubate Reporter Measure Reporter Gene Activity (e.g., β-galactosidase) Incubate->Reporter Result Quantify Estrogenic Activity Reporter->Result

Caption: Workflow for the Yeast Two-Hybrid Estrogenicity Assay.

Detailed Protocol: Yeast Two-Hybrid Assay for Estrogenicity

  • Yeast Strain and Plasmids: Utilize a suitable yeast strain (e.g., Saccharomyces cerevisiae AH109) and plasmids encoding the human estrogen receptor ligand-binding domain (hER-LBD) fused to the GAL4 DNA-binding domain and a coactivator peptide fused to the GAL4 activation domain. A reporter plasmid containing a GAL4-responsive promoter upstream of a reporter gene (e.g., lacZ) is also required.

  • Yeast Transformation: Co-transform the yeast cells with the hER-LBD and coactivator plasmids. Select for transformed cells on appropriate dropout media.

  • Compound Exposure: Grow the transformed yeast in liquid culture to mid-log phase. Aliquot the yeast into a 96-well plate and add the test compounds (branched nonylphenol isomers) at various concentrations. Include 17β-estradiol as a positive control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates at 30°C for a specified period (e.g., 24-48 hours) to allow for compound uptake and reporter gene expression.

  • Reporter Gene Assay: Measure the activity of the reporter gene product. For a lacZ reporter, this can be done using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG) or a chemiluminescent substrate.

  • Data Analysis: Calculate the estrogenic activity of the test compounds relative to the positive control. Plot dose-response curves and determine the EC50 values (the concentration at which 50% of the maximal response is observed).

The E-Screen assay utilizes the human breast cancer cell line MCF-7, which is estrogen-responsive and expresses the estrogen receptor.[10][11] The proliferation of these cells is stimulated by estrogens.[12] Therefore, an increase in cell number after exposure to a test compound is indicative of estrogenic activity.[12]

Experimental Workflow: MCF-7 E-Screen Assay

G cluster_cell_culture Cell Culture cluster_seeding Cell Seeding cluster_exposure Compound Exposure cluster_incubation_proliferation Incubation & Proliferation cluster_quantification Quantification MCF7 MCF-7 Cells Culture Culture in Estrogen-Free Medium MCF7->Culture Seed Seed Cells in 96-well Plates Culture->Seed Expose Expose Cells to Compound Seed->Expose Test_Compound Test Compound (Nonylphenol Isomer) Test_Compound->Expose Incubate Incubate for 6-7 Days Expose->Incubate Stain Fix and Stain Cells (e.g., Sulforhodamine B) Incubate->Stain Measure Measure Absorbance Stain->Measure Result Quantify Cell Proliferation Measure->Result

Caption: Workflow for the MCF-7 Cell Proliferation (E-Screen) Assay.

Detailed Protocol: MCF-7 Cell Proliferation (E-Screen) Assay

  • Cell Culture: Maintain MCF-7 cells in a phenol red-free culture medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous estrogens.

  • Cell Seeding: Seed the cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach overnight.

  • Compound Exposure: Replace the medium with fresh medium containing the test compounds at various concentrations. Include 17β-estradiol as a positive control and a vehicle control.

  • Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.

  • Cell Viability Assay: At the end of the incubation period, quantify the cell number using a suitable cell viability assay, such as the sulforhodamine B (SRB) assay.

  • Data Analysis: Calculate the proliferative effect of the test compounds relative to the vehicle control. Determine the EC50 values from the dose-response curves.

In Vivo Assays

In vivo assays provide a more physiologically relevant assessment of estrogenic activity by taking into account the absorption, distribution, metabolism, and excretion (ADME) of the test compound.

The uterotrophic assay is a well-established in vivo method for detecting the estrogenic activity of chemicals.[7][13] It is based on the principle that estrogens stimulate the growth of the uterus in immature or ovariectomized female rodents.[7][13] An increase in uterine weight after exposure to a test compound is a clear indication of estrogenic activity.[7][13]

Experimental Workflow: Rodent Uterotrophic Assay

G cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_necropsy Necropsy cluster_measurement Measurement Animals Immature or Ovariectomized Female Rodents (e.g., Rats) Acclimatize Acclimatize Animals Animals->Acclimatize Administer Administer Compound Daily for 3 Days (e.g., Oral Gavage) Acclimatize->Administer Test_Compound Test Compound (Nonylphenol Isomer) Test_Compound->Administer Necropsy Necropsy on Day 4 Administer->Necropsy Uterus Excise and Weigh Uterus Necropsy->Uterus Result Compare Uterine Weights to Control Group Uterus->Result

Caption: Workflow for the Rodent Uterotrophic Assay.

Detailed Protocol: Rodent Uterotrophic Assay

  • Animal Model: Use either immature female rats (e.g., 21-25 days old) or adult ovariectomized rats.

  • Dosing: Administer the test compound daily for three consecutive days by an appropriate route (e.g., oral gavage or subcutaneous injection). Include a positive control group (e.g., treated with ethinylestradiol) and a vehicle control group.

  • Necropsy: On the day after the last dose, euthanize the animals and carefully dissect the uterus, removing any adhering fat and connective tissue.

  • Uterine Weight Measurement: Weigh the uterus (both wet and blotted weight).

  • Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight indicates estrogenic activity.

Molecular Mechanism of Action and Structure-Activity Relationship

The estrogenic activity of branched nonylphenols is mediated through their interaction with the estrogen receptor. The phenolic hydroxyl group of nonylphenol is crucial for binding to the ER, as it mimics the hydroxyl group at the C3 position of 17β-estradiol, forming a hydrogen bond with key amino acid residues in the ligand-binding pocket.

The branching of the nonyl chain significantly influences the binding affinity and subsequent agonistic activity. Isomers with a tertiary α-carbon in the nonyl chain generally exhibit higher estrogenic potency. This is because the bulky, branched structure can more effectively occupy the hydrophobic ligand-binding pocket of the ER, leading to a more stable receptor-ligand complex and a more potent estrogenic response.

Signaling Pathway: Estrogenic Action of Nonylphenol

G cluster_cell Target Cell cluster_nucleus Nuclear Events NP Branched Nonylphenol ER Estrogen Receptor (ER) NP->ER Binds to NP_ER NP-ER Complex ER->NP_ER Dimer Dimerization NP_ER->Dimer Nucleus Nucleus ERE Estrogen Response Element (ERE) on DNA Dimer->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Response Cellular Response (e.g., Proliferation) Proteins->Response

Caption: Simplified signaling pathway of nonylphenol's estrogenic action.

Beyond Estrogenicity: Other Endocrine-Disrupting Activities

While the estrogenic activity of nonylphenols is the most well-characterized endocrine-disrupting effect, some studies have also suggested that they may possess antiandrogenic properties.[3][6][14] This means they can interfere with the action of androgens, the male sex hormones.[3][14] This antiandrogenic activity appears to be mediated through antagonism of the androgen receptor.[14] Further research is needed to fully elucidate the extent and significance of the antiandrogenic and other potential endocrine-disrupting effects of specific branched nonylphenol isomers.

Conclusion and Future Perspectives

The estrogenic activity of branched nonylphenols is a complex issue with significant implications for environmental and human health. This guide has provided a comparative overview of the estrogenic potencies of different isomers and detailed the standard methodologies for their assessment. It is evident that the structure of the nonyl chain is a key determinant of estrogenic activity, with branched isomers generally exhibiting higher potency.

For researchers in this field, it is crucial to consider the isomeric composition of nonylphenol mixtures when evaluating their biological effects. The use of well-characterized individual isomers in toxicological studies is essential for a more accurate risk assessment. Future research should focus on further elucidating the structure-activity relationships of a wider range of nonylphenol isomers, investigating their potential for other endocrine-disrupting activities, and understanding their effects in complex biological systems.

References

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  • Preuss, T. G., von der Trenck, K. T., & Guenther, K. (2006). Nonylphenol isomers differ in estrogenic activity. Environmental Toxicology and Chemistry, 25(10), 2746-2751. [Link]

  • Laws, S. C., Carey, S. A., Ferrell, J. M., Bodman, G. J., & Cooper, R. L. (2000). Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats. Toxicological Sciences, 54(1), 154-167. [Link]

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  • Kim, H. S., Shin, J. H., Moon, H. J., Kang, I. H., Kim, T. S., Kim, I. Y., Seok, J. H., Pyo, M. Y., & Han, S. Y. (2002). Comparative estrogenic effects of p-nonylphenol by 3-day uterotrophic assay and female pubertal onset assay. Reproductive Toxicology, 16(3), 259-268. [Link]

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  • Mikolajewska, K., Dąbrowska, H., & Ficek, W. (2021). Endocrine Disrupting Compounds (Nonylphenol and Bisphenol A)–Sources, Harmfulness and Laccase-Assisted Degradation in the Aquatic Environment. International Journal of Molecular Sciences, 22(16), 8632. [Link]

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  • Toxics Link. (2023). Nonylphenol- An Endocrine Disrupting Chemical. [Link]

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  • Bovee, T. F., Heskamp, H. H., Hamers, A. R., & Hoogenboom, R. L. (2007). Endocrine disruptor agent nonyl phenol exerts an estrogen-like transcriptional activity on estrogen receptor positive breast cancer cells. Food and Chemical Toxicology, 45(9), 1647-1655. [Link]

  • Preuss, T. G., Escher, B. I., & Guenther, K. (2009). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 23(7), 1279-1285. [Link]

  • Acevedo-Barrios, R. L., de la Parra-Guerra, A. P., & Rico-Martínez, R. (2023). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. Environmental Toxicology and Chemistry, 42(7), 1439-1450. [Link]

  • Lee, H. J., Chattopadhyay, S., Gong, E. Y., Ahn, R. S., & Lee, K. (2003). Antiandrogenic effects of bisphenol A and nonylphenol on the function of androgen receptor. Toxicological Sciences, 75(1), 40-46. [Link]

  • U.S. Environmental Protection Agency. (2014). Fact Sheet: Nonylphenols and Nonylphenol Ethoxylates. [Link]

  • National Toxicology Program. (2006). Test Method Nomination: MCF-7 Cell Proliferation Assay of Estrogenic Activity. [Link]

  • U.S. Environmental Protection Agency. (2002). OECD Report of the Initial Work Towards the Validation of the Rodent Uterotrophic Assay: Phase 1. [Link]

  • Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., Ruiz de Almodóvar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844-850. [Link]

  • Nishikawa, J., Saito, K., Goto, J., Dakeyama, F., Matsuo, M., & Nishihara, T. (1999). Development of a Simple Operational Estrogenicity Assay System using the Yeast Two-Hybrid System. Journal of Health Science, 45(5), 299-309. [Link]

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  • Acevedo-Barrios, R. L., De La Parra-Guerra, A. P., & Rico-Martínez, R. (2023). Studies of endocrine disruptors: Nonylphenol and isomers in biological models. Environmental Toxicology and Chemistry, 42(7), 1439-1450. [Link]

  • Soto, A. M., Sonnenschein, C., Chung, K. L., Fernandez, M. F., Olea, N., & Serrano, F. O. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives, 103 Suppl 7(Suppl 7), 113-122. [Link]

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  • Odum, J., Lefevre, P. A., Tittensor, S., Paton, D., Routledge, E. J., Beresford, N. A., Sumpter, J. P., & Ashby, J. (1997). The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay. Regulatory Toxicology and Pharmacology, 25(2), 176-188. [Link]

  • Villalobos, M., Olea, N., Brotons, J. A., Olea-Serrano, M. F., de Almodóvar, J. M., & Pedraza, V. (1995). The E-screen assay: a comparison of different MCF7 cell stocks. Environmental Health Perspectives, 103(9), 844-850. [Link]

  • Acevedo-Barrios, R. L., de la Parra-Guerra, A. P., & Rico-Martínez, R. (2023). Studies of Endocrine Disruptors: Nonylphenol and Isomers in Biological Models. Environmental Toxicology and Chemistry, 42(7), 1439-1450. [Link]

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  • Kanno, J., Onyon, L., Haseman, J., Fenner-Crisp, P., Ashby, J., & Owens, W. (2003). The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies. Environmental Health Perspectives, 111(12), 1550-1558. [Link]

  • Ohta, R., Takagi, H., & Yamagami, T. (2012). In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. The Journal of Toxicological Sciences, 37(4), 819-826. [Link]

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A Senior Application Scientist's Guide to Assessing the Purity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol Standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity in Alkylphenol Standards

In the fields of pharmaceutical development, environmental analysis, and toxicology, the chemical standard's integrity is paramount. 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a branched isomer of nonylphenol, is a compound of significant interest due to its potential as an endocrine disruptor.[1][2] As such, reference standards of this material must be of unequivocally high purity to ensure the accuracy and validity of experimental data.

The Analytical Challenge: What Are We Looking For?

Assessing the purity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol involves more than just quantifying the main component. A comprehensive analysis must be capable of separating and identifying a range of potential impurities, including:

  • Positional Isomers: Phenols where the alkyl group is attached at the ortho- or meta- positions.

  • Structural Isomers: Other branched-chain nonylphenol isomers formed during the alkylation process.

  • Residual Starting Materials: Unreacted phenol or nonene isomers.

  • By-products: Compounds formed from side reactions during synthesis.

An effective purity assessment workflow is a multi-step, logic-driven process. It begins with high-resolution separation techniques and is confirmed by methods that provide structural information.

Purity_Assessment_Workflow cluster_0 Phase 1: Separation & Quantification cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Final Certification Sample Test Standard HPLC Reversed-Phase HPLC-UV Sample->HPLC Primary Assay GC GC-FID Sample->GC Orthogonal Assay NMR qNMR Sample->NMR Structural Confirmation & Absolute Purity LCMS LC-MS HPLC->LCMS Impurity ID GCMS GC-MS GC->GCMS Impurity ID Report Certificate of Analysis LCMS->Report GCMS->Report NMR->Report

Caption: A comprehensive workflow for purity assessment.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique should be guided by its ability to resolve the analyte from its potential impurities. Here, we compare the primary chromatographic and spectroscopic methods. All methods must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH) topic Q2(R1), to demonstrate their suitability for the intended purpose.[5][6]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis in the pharmaceutical industry, primarily due to its high resolving power and versatility.[7][8][9]

Principle of Causality: For a moderately non-polar molecule like 4-(1-Ethyl-1,4-dimethylpentyl)phenol, reversed-phase HPLC is the logical choice. The separation is driven by the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. Less polar impurities will be retained longer on the column, allowing for effective separation. The phenol chromophore allows for sensitive detection using a UV detector.

Detailed Experimental Protocol (HPLC-UV):

  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size). A smaller particle size enhances resolution.

  • Mobile Phase: A gradient of Acetonitrile and Water.

    • Rationale: A gradient is chosen over an isocratic method to ensure that both more polar and very non-polar impurities are eluted with good peak shape within a reasonable runtime.

    • Example Gradient: Start at 60% Acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 278 nm.[10]

    • Rationale: This wavelength is near the absorbance maximum for many phenolic compounds, providing a good balance of sensitivity for the main peak and potential impurities. A DAD is superior as it provides spectral data, helping to distinguish between co-eluting peaks and assess peak purity.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase to a concentration of approximately 0.5 mg/mL.

  • System Suitability: Before analysis, perform system suitability tests as per USP <621>.[7][11] This includes replicate injections of the standard to check for precision (RSD < 1.0%), theoretical plates (N > 5000), and tailing factor (T < 1.5).

  • Purity Calculation: Purity is typically determined by area percent, assuming all impurities have a similar response factor to the main component.

Gas Chromatography (GC)

GC is an excellent orthogonal technique to HPLC, as it separates compounds based on different physicochemical properties: volatility and interaction with the stationary phase.

Principle of Causality: GC separates compounds based on their boiling points and polarity. For phenolic compounds, direct analysis can be challenging due to their polar nature, which can cause peak tailing. Derivatization is often employed to increase volatility and improve chromatographic performance. However, for purity analysis where the goal is to see all components, direct injection on a suitable polar-modified column is often preferred. A Flame Ionization Detector (FID) is used for its robust, universal response to carbon-containing compounds.

Detailed Experimental Protocol (GC-FID):

  • Instrumentation: A GC system with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A mid-polarity column such as a CP-Sil 8 CB (similar to 5% phenyl-methylpolysiloxane) (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[12]

    • Rationale: This phase provides good selectivity for a range of compounds with varying polarities, making it suitable for separating potential isomers and related substances.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This temperature program allows for the elution of less volatile impurities while maintaining good resolution for earlier eluting compounds.

  • Sample Preparation: Dissolve the standard in a volatile solvent like hexane or dichloromethane to a concentration of 1 mg/mL.

  • Purity Calculation: Similar to HPLC, purity is calculated by area percent.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Unlike chromatographic techniques that provide relative purity, qNMR can determine the absolute purity (mass fraction) of a substance without the need for a specific reference standard of the same compound.[13][14]

Principle of Causality: qNMR operates on the fundamental principle that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H NMR) giving rise to that signal. By comparing the integral of a specific resonance from the analyte to the integral of a known resonance from a certified internal standard of known purity and weight, the absolute purity of the analyte can be calculated with high accuracy.[15][16]

Detailed Experimental Protocol (¹H-qNMR):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision probe.

  • Internal Standard (IS): Select a certified internal standard that is stable, non-volatile, has a simple spectrum with at least one signal well-resolved from analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-(1-Ethyl-1,4-dimethylpentyl)phenol standard.

    • Accurately weigh a similar mass of the chosen internal standard.

    • Dissolve both solids in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • Acquisition Parameters:

    • Rationale: Parameters must be set for quantitative accuracy, not just for structural elucidation.

    • Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the IS to ensure full magnetization recovery. A value of 30-60 seconds is common.

    • Pulse Angle: Use a 90° pulse to maximize signal.

    • Number of Scans (ns): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.

  • Data Processing:

    • Apply a small line broadening (e.g., 0.3 Hz) to improve S/N.

    • Carefully phase and baseline correct the spectrum across the entire width.

    • Integrate a well-resolved, characteristic signal for the analyte (e.g., aromatic protons) and a signal for the internal standard.

  • Purity Calculation: The purity is calculated using the following formula, which relates the integrals, molar masses, and weights of the analyte and internal standard.

qNMR_Logic cluster_input Experimental Inputs cluster_nmr NMR Data cluster_calc Calculation W_std Weight (IS) Formula P_spl = (I_spl / N_spl) * (N_std / I_std) * (MW_spl / MW_std) * (W_std / W_spl) * P_std W_std->Formula W_spl Weight (Sample) W_spl->Formula P_std Purity (IS) P_std->Formula MW_std Molar Mass (IS) MW_std->Formula MW_spl Molar Mass (Sample) MW_spl->Formula I_std Integral (IS) I_std->Formula I_spl Integral (Sample) I_spl->Formula N_std Proton Count (IS) N_std->Formula N_spl Proton Count (Sample) N_spl->Formula Purity_Result Purity_Result Formula->Purity_Result Final Purity (%)

Caption: Logical flow for absolute purity calculation by qNMR.

Data-Driven Comparison Summary

The choice of method depends on the specific goal of the analysis, whether it is for routine quality control, impurity identification, or primary standard certification.

ParameterHPLC-UVGC-FID¹H-qNMRMass Spectrometry (LC-MS/GC-MS)
Primary Purpose Purity/Impurity Profile (Relative)Orthogonal Purity Check (Relative)Absolute Purity (Assay) & Structure IDImpurity Structure Elucidation
Specificity High (for known impurities)High (for volatile impurities)Moderate (risk of signal overlap)[16]Very High (based on mass-to-charge)
Sensitivity (LOD/LOQ) Low µg/mL to high ng/mL[17][18]ng/mL range~0.1% (w/w)pg to fg range
Precision (RSD) < 1.0%< 1.5%< 0.5%Semi-quantitative
Key Advantage Robust, reproducible, widely availableExcellent for volatile impurities, orthogonal to HPLCProvides absolute purity without a specific reference standard[13]Definitive identification of unknown impurities
Key Limitation Co-elution possible, requires reference standards for impurity IDNot suitable for non-volatile or thermally labile impuritiesLower sensitivity than chromatography, requires expensive equipmentComplex instrumentation, not inherently quantitative

Conclusion and Recommendations

A multi-technique approach is essential for the robust assessment of 4-(1-Ethyl-1,4-dimethylpentyl)phenol purity. No single method can provide a complete picture.

  • For Routine QC and Purity Screening: Reversed-Phase HPLC-UV is the recommended primary technique due to its high resolution, robustness, and precision. It provides an excellent impurity profile.[19]

  • For Orthogonal Confirmation: GC-FID should be used as a secondary, confirmatory method. Its different separation mechanism provides confidence that no volatile impurities are being missed by HPLC.[20]

  • For Absolute Purity Assignment: ¹H-qNMR is the gold standard for certifying a reference material. It provides an absolute mass fraction value that is traceable to the SI unit (mole) and simultaneously confirms the structure of the main component.[14]

  • For Impurity Identification: When unknown peaks are detected in HPLC or GC, LC-MS and GC-MS are indispensable for structural elucidation based on fragmentation patterns and accurate mass.[21][22]

By integrating these orthogonal techniques, researchers and drug development professionals can establish a self-validating system, ensuring that their 4-(1-Ethyl-1,4-dimethylpentyl)phenol standards are fit for purpose and that the data generated from their use is accurate, reliable, and trustworthy.

References

  • Title: 〈621〉 Chromatography Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Development and Validation of an HPLC-DAD Method to Determine Alkylphenols in Milk Source: MDPI URL: [Link]

  • Title: Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: 4-(1-Ethyl-1,4-dimethylpentyl)phenol | C15H24O Source: PubChem - National Center for Biotechnology Information URL: [Link]

  • Title: Quantitative NMR Spectroscopy Source: University of Wisconsin-Madison Chemistry Department URL: [Link]

  • Title: Octylphenol Source: Coastal Wiki URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Determining and reporting purity of organic molecules: why qNMR Source: PubMed - National Library of Medicine URL: [Link]

  • Title: Phenols Analysis of ethyl derivatives of alkylphenols Source: Agilent Technologies URL: [Link]

  • Title: Quantitative 1H NMR methodology for purity assay with high accuracy Source: ResearchGate URL: [Link]

  • Title: Determination of three alkylphenol isomers in various water samples using a new HPLC method based on a duet stationary phase Source: PubMed - National Library of Medicine URL: [Link]

  • Title: Synthesis of branched para-nonylphenol isomers: Occurrence and quantification in two commercial mixtures Source: ResearchGate URL: [Link]

  • Title: Method 8041A: Phenols by Gas Chromatography Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

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A Senior Application Scientist's Guide to Certified Reference Materials for 4-(1-Ethyl-1,4-dimethylpentyl)phenol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical measurements are paramount. This is particularly true when dealing with compounds like 4-(1-Ethyl-1,4-dimethylpentyl)phenol, a specific isomer of branched nonylphenol, which is recognized as a potential endocrine disruptor. The complexity of nonylphenol isomer mixtures in environmental and biological samples necessitates the use of well-characterized Certified Reference Materials (CRMs) to ensure data integrity and comparability across laboratories. This guide provides an in-depth comparison of available CRMs for 4-(1-Ethyl-1,4-dimethylpentyl)phenol, details experimental protocols for its analysis, and discusses the critical importance of choosing the right reference material.

The Analytical Challenge: Navigating the Isomer Maze of Nonylphenols

Technical nonylphenol is a complex mixture of numerous branched isomers, making the quantification of a single, specific isomer like 4-(1-Ethyl-1,4-dimethylpentyl)phenol a significant analytical challenge.[1][2] The environmental fate, and toxicological and estrogenic activities can vary between isomers, underscoring the need for isomer-specific analysis.[3] Relying on technical mixtures as quantification standards for single-isomer analysis can introduce significant inaccuracies. Therefore, the availability and proper use of isomer-specific CRMs are crucial for robust and reliable data.

Commercially Available Certified Reference Materials: A Comparative Analysis

While a wide array of CRMs for technical nonylphenol mixtures are available from major suppliers, obtaining a certified reference material for the specific isomer 4-(1-Ethyl-1,4-dimethylpentyl)phenol requires a more targeted search. Below is a comparison of commercially available reference materials suitable for the analysis of this specific compound.

Product Description Supplier CAS Number Format Certified Value/Purity Key Features
4-(1-Ethyl-1,4-dimethylpentyl)phenolPharmaffiliates142731-63-3NeatProduct specific Certificate of Analysis (CoA) provided. Purity determined by techniques like HPLC, with supporting data from IR, NMR, and Mass Spectrometry.[4]ISO 17034 accredited manufacturer, ensuring high-quality and well-characterized reference material.
4-(1,4-Dimethyl-1-ethylpentyl) phenol (ring-¹³C₆, 99%)Cambridge Isotope Laboratories142731-63-3 (unlabeled)Solution (100 µg/mL in methanol)Chemical Purity: 99 atom % ¹³CIsotope-labeled internal standard essential for accurate quantification by isotope dilution mass spectrometry.
Nonylphenol Isomer MixturesAccuStandard, LGC Standards, Sigma-Aldrich (TraceCERT®)84852-15-3 (branched 4-nonylphenol)Neat or in SolutionCertified concentrations for the total mixture and sometimes for major isomers. Accompanied by a comprehensive CoA.Useful for screening and for the analysis of total nonylphenol content. May not be suitable for accurate quantification of a single, specific isomer.
Nonylphenol Isomer StandardsChironVariousNeat or in SolutionHigh-purity single isomers.Offers a wide range of individual nonylphenol isomers, which can be crucial for identification and targeted analysis. Certification status (CRM vs. reference standard) should be verified for specific products.

Expert Insight: For quantitative analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, the ideal approach is to use a certified, neat standard of the specific isomer, such as that offered by Pharmaffiliates, in conjunction with the ¹³C-labeled internal standard from Cambridge Isotope Laboratories. This combination allows for the most accurate and precise measurements, correcting for matrix effects and variations in instrument response. While CRMs of technical mixtures are valuable for assessing total nonylphenol contamination, they are not a substitute for isomer-specific standards when the research objective is to quantify a particular isomer.

Experimental Protocols for the Analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

The following protocols are designed to provide a robust framework for the quantification of 4-(1-Ethyl-1,4-dimethylpentyl)phenol in environmental samples. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will depend on the sample matrix, required sensitivity, and available instrumentation.

Workflow for Sample Preparation and Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Environmental Sample (e.g., Water, Sediment) Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Sample->Extraction Cleanup SPE Cleanup (e.g., Silica Gel) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration GCMS GC-MS/MS Analysis Concentration->GCMS Derivatization (optional) LCMS LC-MS/MS Analysis Concentration->LCMS Quantification Quantification using Isotope Dilution GCMS->Quantification LCMS->Quantification Validation Method Validation Quantification->Validation

Caption: General workflow for the analysis of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

Detailed Protocol: Isomer-Specific Analysis by GC-MS/MS

This protocol is optimized for high sensitivity and selectivity, which is crucial for distinguishing the target isomer from a complex background of other nonylphenol isomers.[1]

  • Sample Preparation (Water Sample)

    • Filter a 1 L water sample through a glass fiber filter.

    • Spike the sample with the ¹³C-labeled internal standard of 4-(1-Ethyl-1,4-dimethylpentyl)phenol.

    • Perform Solid-Phase Extraction (SPE) using a polymeric reversed-phase cartridge.

    • Wash the cartridge with methanol/water and dry thoroughly.

    • Elute the analytes with a suitable solvent like dichloromethane or acetone.

    • Concentrate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of a suitable solvent (e.g., isooctane).

  • Derivatization (Optional but Recommended for GC-MS)

    • To improve chromatographic performance and sensitivity, derivatize the phenolic hydroxyl group. A common reagent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add the derivatizing agent to the sample extract, cap tightly, and heat at 60-70°C for 30-60 minutes.

  • GC-MS/MS Instrumental Analysis

    • Gas Chromatograph (GC):

      • Column: A high-resolution capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column, is recommended for isomer separation.[1]

      • Injection: Splitless injection of 1-2 µL at an injector temperature of 250-280°C.

      • Oven Program: Start at a low temperature (e.g., 60-80°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of 280-300°C and hold for several minutes.

    • Mass Spectrometer (MS):

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

      • MRM Transitions:

        • Native Analyte: Select a precursor ion (e.g., the molecular ion of the derivatized compound) and at least two product ions.

        • ¹³C-Labeled Internal Standard: Select the corresponding precursor and product ions.

  • Quantification and Quality Control

    • Create a calibration curve using the certified reference material of 4-(1-Ethyl-1,4-dimethylpentyl)phenol, with each calibration standard containing a fixed amount of the ¹³C-labeled internal standard.

    • Quantify the analyte in the samples by isotope dilution, using the ratio of the peak area of the native analyte to the peak area of the labeled internal standard.

    • Include procedural blanks, matrix spikes, and duplicate samples in each analytical batch to monitor for contamination, accuracy, and precision.

Method Validation: A Self-Validating System

Method validation is a critical component of ensuring trustworthy results. Key validation parameters to assess include:[5][6]

  • Linearity and Range: Demonstrate a linear response over the expected concentration range of the samples.

  • Accuracy: Determined by analyzing spiked samples at different concentration levels.

  • Precision: Assessed as repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

  • Specificity: The ability of the method to differentiate and quantify the target analyte in the presence of other components, particularly other nonylphenol isomers.

Method_Validation_Process cluster_inputs Inputs Validation Method Validation Linearity & Range Accuracy Precision LOD & LOQ Specificity CRM Certified Reference Material CRM->Validation:p1 CRM->Validation:p2 IS Isotope-Labeled Internal Standard IS->Validation:p2 Matrix Representative Sample Matrix Matrix->Validation:p2 Matrix->Validation:p3 Matrix->Validation:p4 Matrix->Validation:p5

Caption: Key inputs for a robust method validation process.

Conclusion: The Cornerstone of Defensible Data

In the analysis of endocrine-disrupting compounds like 4-(1-Ethyl-1,4-dimethylpentyl)phenol, the choice and correct use of certified reference materials are not mere technical details; they are the foundation upon which the entire data set's credibility rests. While technical nonylphenol mixtures have their place in broader screening, the pursuit of accurate, isomer-specific quantification demands the use of high-purity, certified single-isomer standards and their corresponding labeled internal standards. The protocols and considerations outlined in this guide provide a framework for researchers to generate defensible data that can confidently inform risk assessments, regulatory decisions, and further scientific inquiry into the environmental and health impacts of these ubiquitous compounds.

References

  • Shimadzu Corporation. (n.d.). High-Sensitivity Analysis of Nonylphenol in River Water Using GC-MS/MS. Retrieved from [Link]

  • Gries, W., Leng, G., Küpper, K., Blümlein, K., Gerling, S., Göen, T., Hartwig, A., & MAK Commission. (2019). 4‐tert‐Octylphenol and p‐nonylphenol – Determination of 4‐tert‐octylphenol and p‐nonylphenol in urine by LC‐MS/MS. MAK Collection for Occupational Health and Safety, 4(3), 1727–1750.
  • Rehder, D., Zander, A., & Meyer, C. (2023). Determination of Nonylphenol in Selected Foods and Identification of Single Isomers in a Coffee Sample by Comprehensive Two-Dimensional Gas Chromatography-Time of Flight Mass Spectrometry. Food Additives & Contaminants: Part A, 40(5), 659-671.
  • Alameddine, I., Flerick, R., & Reiner, E. J. (2012). Comprehensive two-dimensional gas chromatography in environmental analysis. Comprehensive Environmental Analysis, 33-59.
  • Ballesteros-Gómez, A., & Rubio, S. (2016). Validation and use of an accurate, sensitive method for sample preparation and gas chromatography–mass spectrometry determination of different endocrine-disrupting chemicals in dairy products. Foods, 5(2), 27.
  • Gaffney, F. D., Paíga, P., & Delerue-Matos, C. (2016). Laboratory intercomparison study for the analysis of nonylphenol and octylphenol in river water. Journal of Environmental Management, 177, 246-253.
  • Milinovic, J., Lacorte, S., Rigol, A., & Vidal, M. (2015). Sorption behaviour of nonylphenol and nonylphenol monoethoxylate in soils. Chemosphere, 119, 1347-1354.
  • Lalonde, B., & Garron, C. (2021). NP, OP and Derivatives in Freshwater Sediment Downstream of Textile Associated Municipal Wastewater Discharges.
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  • Vlčková, H., Hrádková, P., & Pulkrabová, J. (2019). HPLC-MS Detection of Nonylphenol Ethoxylates and Lauryl Ethoxylates in Foodstuffs and the Inner Coatings of High-Barrier Pouches. Foods, 8(11), 548.
  • Zgoła-Grześkowiak, A., Grześkowiak, T., & Giergielewicz-Krawczyk, A. (2009). Isomer-Specific Determination of 4-Nonylphenols Using Comprehensive Two-Dimensional Gas Chromatography/Time-of-Flight Mass Spectrometry. Analytical Chemistry, 81(19), 8009-8017.
  • Chiron AS. (2008). The collection of reference standards. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of Nonylphenols and Phthalates from Food Contact Packaging using GC/MS/MS. Retrieved from [Link]

  • Ieda, T., Watanabe, M., & Naito, S. (2005). Analysis of Nonylphenol Isomers in a Technical Mixture and in Water by Comprehensive Two-Dimensional Gas Chromatography−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 53(16), 6265-6271.
  • Paíga, P., Lopes, C., & Delerue-Matos, C. (2012). Interlaboratory validation of an environmental monitoring method for trace analysis of endocrine disrupting compounds. Journal of Environmental Monitoring, 14(10), 2727-2735.
  • Carmona, E., Andreu, V., & Picó, Y. (2014). Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples.
  • Lee, S., Kim, S., & Lee, J. (2023). Analysis of Endocrine Disrupting Nonylphenols in Foods by Gas Chromatography-Mass Spectrometry. Foods, 12(2), 269.
  • Ning, X., An, C., & Zhang, J. (2023). Isomer-specific analysis of nonylphenol and their transformation products in environment: A review. Science of The Total Environment, 898, 165982.
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  • Wang, Q., & Gan, J. (2011). Degradation of a chiral nonylphenol isomer in two agricultural soils. Environmental Science & Technology, 45(19), 8283-8289.
  • Wheeler, T. F., Heim, J. R., LaTorre, M. R., & Janes, A. B. (1997). Mass Spectral Characterization of p-Nonylphenol Isomers Using High-Resolution Capillary GC-MS.
  • Asensio-Ramos, M., Ravelo-Pérez, L. M., González-García, M. A., & Hernández-Borges, J. (2016). Method development and validation for the determination of selected endocrine disrupting compounds by liquid chromatography mass spectrometry and isotope pattern deconvolution in water samples. Comparison of two extraction techniques. Analytical Methods, 8(15), 3121-3132.
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  • Schmidtkunz, C., Gries, W., Küpper, K., & Leng, G. (2023). A "dilute-and-shoot" column-switching UHPLC-MS/MS procedure for the rapid determination of branched nonylphenol in human urine: method optimisation and some fundamental aspects of nonylphenol analysis. Analytical and Bioanalytical Chemistry, 415(3), 485-497.
  • Alcudia-León, M. C., Lucena, F., & Pérez-Bendigór, D. C. (2022). Efficient Removal of Nonylphenol Isomers from Water by Use of Organo-Hydrotalcites.

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A Senior Application Scientist's Guide to the Comparative Analysis of "4-(1-Ethyl-1,4-dimethylpentyl)phenol" and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Nomenclature and Approach: The compound "4-(1-Ethyl-1,4-dimethylpentyl)phenol" represents a specific isomer of branched 4-nonylphenol. Commercially available nonylphenol is a complex mixture of numerous isomers, making the analysis of any single isomer a significant challenge that necessitates robust and selective analytical techniques.[1][2] This guide will therefore address the analytical methodologies for the broader, industrially relevant mixture of 4-nonylphenol (4-NP) isomers, which encompasses the target analyte. This approach provides a more comprehensive and practical comparison for researchers in the field.

The analysis of 4-NP is of significant interest as it is recognized as an endocrine-disrupting chemical (EDC) that can persist in the environment and accumulate in the food chain.[3][4] This guide compares the three principal analytical techniques used for the quantification of 4-NP isomers: Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Isomer Separation

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds like 4-NP, which have active hydrogens, derivatization is a critical step to enhance volatility and improve chromatographic peak shape.

Expertise & Experience: The Rationale Behind Derivatization

The hydroxyl group on the phenol ring makes the 4-NP molecule polar and capable of hydrogen bonding. This leads to poor peak shape (tailing) and lower volatility, which are detrimental to GC analysis. Derivatization, typically silylation, replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group.[5][6] This transformation has two key benefits:

  • Increased Volatility: The TMS derivative has a higher vapor pressure, allowing it to move through the GC column at lower temperatures.

  • Improved Peak Shape: By eliminating hydrogen bonding, interactions with the stationary phase are reduced, resulting in sharper, more symmetrical peaks and thus better resolution and sensitivity.

The choice of silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is critical for ensuring complete reaction with the sterically hindered phenol.[5]

Experimental Protocol: GC-MS Analysis of 4-NP

1. Sample Preparation (Solid Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by reagent water.

  • Load the aqueous sample (e.g., 100 mL of water) onto the cartridge.

  • Wash the cartridge to remove interferences.

  • Dry the cartridge thoroughly under a stream of nitrogen.

  • Elute the 4-NP isomers with a non-polar solvent like dichloromethane.

  • Concentrate the eluate to a small volume (e.g., 1 mL).

2. Derivatization:

  • To the concentrated extract, add 50 µL of BSTFA and 50 µL of pyridine (as a catalyst).

  • Seal the vial and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

3. GC-MS/MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.[2][7]

  • Injection: 1 µL, splitless mode at 280°C.

  • Oven Program: Start at 110°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.[7]

  • MS System: Agilent 7000 series Triple Quadrupole MS or equivalent.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mode: Multiple Reaction Monitoring (MRM) for highest selectivity and sensitivity.

Workflow and Data Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous Sample SPE Solid Phase Extraction (C18) Sample->SPE Elution Elution & Concentration SPE->Elution Deriv Derivatization (Silylation) Elution->Deriv Extract GCMS GC-MS/MS Analysis Deriv->GCMS Data Data Processing GCMS->Data Result Result Data->Result Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Aqueous or Food Sample Extraction SPE or LLE Sample->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Extract Data Data Processing LCMS->Data Result Result Data->Result Quantification HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Water Sample Extraction Liquid-Liquid Extraction Sample->Extraction Concentration Concentration Extraction->Concentration HPLC HPLC-FLD Analysis Concentration->HPLC Extract Data Data Processing HPLC->Data Result Result Data->Result Quantification Decision_Tree Start What is the primary analytical goal? Isomer Isomer-specific quantification required? Start->Isomer HighSens Need highest sensitivity and throughput? Isomer->HighSens No GCMS Choose GC-MS/MS Isomer->GCMS Yes Cost Is cost a major constraint? HighSens->Cost No LCMS Choose LC-MS/MS HighSens->LCMS Yes Cost->LCMS No HPLC Choose HPLC-FLD Cost->HPLC Yes

Sources

Navigating the Shift from Alkylphenols: A Comparative Guide to Industrial Alternatives for 4-(1-Ethyl-1,4-dimethylpentyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of industrial chemistry, the pursuit of enhanced performance, safety, and sustainability is a constant driver of innovation. For decades, alkylphenols, such as 4-(1-Ethyl-1,4-dimethylpentyl)phenol, have been workhorse molecules, primarily serving as precursors to nonylphenol ethoxylate (NPE) surfactants and as monomers in the production of phenolic and epoxy resins. However, mounting environmental and health concerns associated with their persistence, aquatic toxicity, and endocrine-disrupting potential have necessitated a critical evaluation of safer, more sustainable alternatives. This guide provides a comprehensive comparison of viable alternatives to 4-(1-Ethyl-1,4-dimethylpentyl)phenol in its principal industrial applications, supported by experimental data and standardized evaluation protocols.

The Imperative for Change: Understanding the Limitations of 4-(1-Ethyl-1,4-dimethylpentyl)phenol

4-(1-Ethyl-1,4-dimethylpentyl)phenol, a member of the nonylphenol isomer family, is a synthetic organic compound that has found widespread use due to its versatile chemical properties. Its primary derivatives, nonylphenol ethoxylates (NPEs), are highly effective nonionic surfactants employed in a vast array of applications, including industrial cleaning, textile processing, agricultural formulations, and paints and coatings. The parent alkylphenol is also utilized as a building block in the synthesis of phenolic resins, which are valued for their heat resistance, durability, and adhesive properties.

The principal drawback of 4-(1-Ethyl-1,4-dimethylpentyl)phenol and other branched nonylphenols lies in their environmental fate and toxicological profile. When products containing NPEs are used and disposed of, they can break down in the environment to form nonylphenol, a more persistent and toxic substance. Nonylphenol is a known endocrine disruptor, capable of interfering with the hormonal systems of wildlife, particularly aquatic organisms.[1] This has led to increased regulatory scrutiny and voluntary phase-outs by many industries.

This guide will explore the leading alternatives in two key application areas:

  • Surfactants: Replacing Nonylphenol Ethoxylates (NPEs)

  • Resins: Replacing Alkylphenols in Phenolic Resin Synthesis

Section 1: High-Performance, Sustainable Surfactants: Moving Beyond Nonylphenol Ethoxylates

The primary role of NPEs as surfactants is to reduce surface tension, enabling the effective wetting, emulsifying, and dispersing of substances. The search for alternatives has focused on compounds that can match or exceed the performance of NPEs while offering a significantly improved environmental and safety profile. The most prominent and commercially adopted alternatives are Alcohol Ethoxylates (AEs) .

Alcohol Ethoxylates (AEs): A Versatile and Eco-Friendly Alternative

Alcohol ethoxylates are nonionic surfactants synthesized from the reaction of a fatty alcohol with ethylene oxide. The fatty alcohol can be derived from either petrochemical or renewable oleochemical sources and can be linear or branched in structure. This versatility allows for the fine-tuning of their properties to suit specific applications.

Performance Comparison: NPEs vs. AEs

The efficacy of a surfactant is determined by several key performance metrics, including its ability to reduce surface tension, its efficiency in forming micelles (indicated by the critical micelle concentration, CMC), its wetting speed, and its foaming characteristics.

Performance ParameterNonylphenol Ethoxylates (NPEs)Alcohol Ethoxylates (AEs)Performance Insights
Critical Micelle Concentration (CMC) Relatively lowGenerally comparable or slightly higherA lower CMC indicates greater efficiency in reducing surface tension at lower concentrations. While NPEs are very efficient, AEs can be tailored through hydrophobe selection to achieve comparable CMC values.
Surface Tension Reduction ExcellentExcellentBoth classes of surfactants are highly effective at reducing the surface tension of water. Nanosurfactants based on alcohol ethoxylates have shown superior surface tension reduction, reaching values as low as 17 dynes/cm at elevated temperatures.[2]
Wetting Performance (Draves Test) Fast wetting timesCan be tailored to be faster or slowerThe structure of the AE hydrophobe (linear vs. branched) significantly impacts wetting speed. Branched AEs often exhibit faster wetting than linear AEs and can outperform NPEs in many applications.
Foaming (Ross-Miles Test) Moderate to high, stable foamVaries from low to high, with varying stabilityAEs offer greater flexibility in foam control. For applications requiring low foam, specific AEs can be selected, while others can provide high, stable foam for cleaning applications.
Biodegradability Not readily biodegradable; forms persistent, toxic metabolitesReadily biodegradable to less harmful substancesThis is the most significant advantage of AEs over NPEs. AEs break down more quickly and do not form persistent endocrine-disrupting compounds.[3]
Aquatic Toxicity High toxicity of degradation productsSignificantly lower toxicityThe degradation products of AEs are substantially less harmful to aquatic life compared to nonylphenol.[3]

Experimental Protocol: Evaluating Surfactant Performance

To ensure a standardized and objective comparison of surfactant performance, the following experimental protocols are recommended:

Protocol 1: Determination of Foaming Properties by the Ross-Miles Method (ASTM D1173)

This method is a standardized procedure for measuring the initial foam height and the stability of the foam over time.[4][5][6]

  • Objective: To compare the foaming capacity and foam stability of a nonylphenol ethoxylate and an alcohol ethoxylate.

  • Apparatus: A jacketed glass column with a specified height and diameter, a standardized pipette with a specific orifice size, and a constant temperature bath.

  • Procedure:

    • Prepare solutions of the surfactants to be tested at a specified concentration (e.g., 0.1% w/v) in water of a known hardness.

    • Equilibrate the surfactant solutions and the apparatus to the desired temperature (e.g., 25°C).

    • Add 50 mL of the surfactant solution to the bottom of the column.

    • Pipette 200 mL of the same surfactant solution into the standardized pipette.

    • Allow the solution from the pipette to fall from a specified height into the column, generating foam.

    • Immediately after all the solution has been added, measure the initial height of the foam column.

    • Record the foam height again after specified time intervals (e.g., 1, 3, and 5 minutes) to assess foam stability.

  • Data Analysis: The initial foam height indicates the foaming ability, while the decrease in foam height over time reflects the foam's stability.

Protocol 2: Evaluation of Wetting Agents by the Skein Test (ASTM D2281)

This test, also known as the Draves wetting test, measures the time it takes for a weighted skein of cotton yarn to sink in a solution of the wetting agent.[7][8]

  • Objective: To determine the wetting efficiency of a nonylphenol ethoxylate versus an alcohol ethoxylate.

  • Apparatus: A 500 mL graduated cylinder, a weighted hook (Draves hook), and cotton skeins.

  • Procedure:

    • Prepare solutions of the surfactants at various concentrations.

    • Fill the graduated cylinder with the surfactant solution.

    • Attach a cotton skein to the weighted hook and suspend it just above the liquid surface.

    • Simultaneously start a timer and drop the skein into the solution.

    • Stop the timer when the skein has become fully wetted and sinks.

    • Repeat for each concentration and surfactant.

  • Data Analysis: Plot the sinking time versus the surfactant concentration on a logarithmic scale. The concentration at which the sinking time is a specified value (e.g., 25 seconds) is used to compare the wetting efficiency of the surfactants.

Visualization of the Decision-Making Process for Surfactant Selection

Resin_Precursor_Selection Start Need for a Phenolic Resin Precursor Sustainability Sustainability & Safety Goals Start->Sustainability Alkylphenol Alkylphenol (e.g., 4-(1-Ethyl-1,4-dimethylpentyl)phenol) Bio_Based Bio-Based Alternatives Property_Req Desired Resin Properties Bio_Based->Property_Req Sustainability->Alkylphenol Conventional Sustainability->Bio_Based Greener Chemistry Lignin Lignin (Improved Strength) Property_Req->Lignin High Strength Needed Cardanol Cardanol (Improved Flexibility) Property_Req->Cardanol Flexibility Needed Select_Bio Select and Optimize Bio-Based Formulation Lignin->Select_Bio Cardanol->Select_Bio

Caption: A decision pathway for selecting precursors for phenolic resins.

Conclusion

The transition away from 4-(1-Ethyl-1,4-dimethylpentyl)phenol and its derivatives is not merely a response to regulatory pressure but an opportunity to embrace more sustainable and, in many cases, better-performing technologies. In the realm of surfactants, alcohol ethoxylates offer a compelling combination of high efficacy and favorable environmental characteristics. For phenolic resins, bio-based precursors like lignin and cardanol are paving the way for a new generation of sustainable materials with tunable properties.

The data and protocols presented in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to confidently navigate this transition. By leveraging these advanced alternatives, industries can continue to innovate while upholding their commitment to environmental stewardship and product safety.

References

  • Synthesis of Cardanol-Based Novolac Resin from Cashew Nut Shell Liquid. (2019). Universiti Sains Malaysia.
  • Environmental analysis of alcohol ethoxylates and nonylphenol ethoxylate metabolites by ultra-performance liquid chromatography-tandem mass spectrometry. (2011). PubMed.
  • DfE Alternatives Assessment for Nonylphenol Ethoxyl
  • Alcohol Ethoxylate Surfactants Emerge as an Environmentally Friendly Choice. (2023). ChemAnalyst.
  • D2281 Standard Test Method for Evaluation of Wetting Agents by the Skein Test.
  • Lignin-based composites with enhanced mechanical properties by acetone fractionation and epoxidation modification. (2023).
  • Navigating the Shift: NPEO Replacement in Surfactants. (2024). HROC.
  • Adhesive properties of blends of phenol/cardanol–formaldehyde copolymer resin with polychloroprene rubber. (2006). Taylor & Francis Online.
  • CN107099010A - Preparation method of lignin-based resorcinol-phenol-formaldehyde resin adhesive.
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  • (PDF) Preparation of Lignin-Phenol-Formaldehyde Resin Adhesive Based on Active Sites of Technical Lignin. (2020).
  • Lignin-Based Thermoset Resins.
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  • D2281 – 10 - Standard Test Method for - Evaluation of Wetting Agents by the Skein Test.
  • Synthesis of cardanol based phenolic resin with aid of microwaves. (2011). International Journal of Drug Development & Research.
  • Surface and thermodynamics properties of commercial fatty-alcohol ethoxylate surfactants. (2023). Universidad de Granada.
  • Nonylphenol Ethoxyl
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  • Nonylphenol ethoxylates (NPEs) in textile products, and their release through laundering. (2011). Greenpeace.
  • D1173 − 07 (Reapproved 2015) - Standard Test Method for - Foaming Properties of Surface-Active Agents.
  • A comparison of alcohol ethoxylate environmental monitoring data using different analytical procedures. (2002). PubMed.
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  • Preparation and characterization of phenol-formaldehyde resins modified with alkaline rice straw lignin. (2018). BioResources.
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  • US2956033A - Lignin-phenol-formaldehyde resins, and method of preparation.
  • Elucidating the Role of Lignin Type and Functionality in the Development of High-Performance Biobased Phenolic Thermoset Resins. (2021).
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A Researcher's Guide to the Structure-Activity Relationship of Nonylphenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Nonylphenols (NPs) are a class of organic compounds with widespread industrial applications, leading to their prevalence as environmental contaminants.[1] Their classification as endocrine-disrupting chemicals (EDCs) stems from their ability to mimic endogenous hormones, particularly estrogen, thereby interfering with normal physiological processes.[2] The estrogenic activity of nonylphenol is not uniform across all its forms; it is a complex mixture of isomers, each with a unique structure and corresponding biological potency.[3][4] Understanding the structure-activity relationship (SAR) of these isomers is paramount for accurate risk assessment and the development of safer alternatives.

This guide provides a comparative analysis of nonylphenol isomers, delving into the structural determinants of their estrogenic activity. We will explore the experimental methodologies used to assess this activity, present comparative data, and discuss the underlying molecular mechanisms.

The Molecular Basis of Estrogenicity: Interaction with the Estrogen Receptor

The primary mechanism by which nonylphenol isomers exert their estrogenic effects is through binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] This interaction mimics that of the natural ligand, 17β-estradiol (E2), initiating a cascade of cellular events that are normally under estrogenic control. However, the binding affinity of nonylphenols for ERs is significantly lower than that of E2.[2]

The estrogenic potency of a given nonylphenol isomer is largely dictated by the structure of its nine-carbon alkyl chain. Key structural features that influence ER binding affinity and subsequent receptor activation include:

  • Branching of the Nonyl Chain: The degree and position of branching on the alkyl chain are critical determinants of estrogenic activity.[5]

  • Position of the Phenolic Hydroxyl Group: The para-substituted (4-nonylphenol) isomers are of primary environmental and toxicological concern.[6][7]

  • Length of the Alkyl Chain: Generally, a longer alkyl chain, up to a certain point, correlates with greater ER binding affinity.[8]

Comparative Analysis of Isomer Potency

Numerous studies have demonstrated significant variability in the estrogenic potency of different nonylphenol isomers.[3][9][10] This variability underscores the importance of isomer-specific analysis rather than treating technical nonylphenol as a single entity.[11]

The following table summarizes the relative estrogenic potencies of several nonylphenol isomers from various in vitro assays. The data highlights how subtle changes in the branching of the nonyl group can lead to substantial differences in biological activity.

IsomerStructure of Nonyl GroupRelative Potency (Compared to 4-n-NP or Technical NP)Key FindingsReference
4-n-Nonylphenol (4n-NP)LinearOften used as a reference, but weak ER agonist.Weakly estrogenic in MVLN and E-screen assays.[10][10]
p353-NP3,5-dimethyl-3-heptylExhibited potency similar to technical nonylphenol mixture.A suitable isomer to represent the estrogenic potency of technical NP.[10][10]
p22-NP2,2-dimethyl-x-heptylWeak ER agonist.Response near the detection limit in the MVLN assay.[10][10]
p262-NP2,6-dimethyl-2-heptylWeak ER agonist.Measurable activity in the E-screen assay.[10][10]
3,6,3-NP3,6-dimethyl-3-heptylHigher estrogenic activity than commercial NP.Demonstrated significant estrogenicity in a recombinant yeast assay.[3][3]

The structural differences between a highly active and a weakly active isomer are illustrated below. The specific branching pattern of the alkyl chain in more potent isomers is thought to facilitate a more stable interaction with the ligand-binding pocket of the estrogen receptor.

Y2H_Workflow cluster_prep Yeast Strain Preparation cluster_exposure Exposure Protocol cluster_readout Data Acquisition & Analysis Yeast Yeast Strain expressing ER-DBD and AD constructs Culture Grow yeast culture Yeast->Culture Incubate Incubate yeast with NP isomers and controls Culture->Incubate PrepareNP Prepare serial dilutions of Nonylphenol Isomers PrepareNP->Incubate Measure Measure reporter gene expression (e.g., β-galactosidase) Incubate->Measure Analyze Calculate EC50 values and relative potencies Measure->Analyze

Caption: Workflow for the Yeast Two-Hybrid Estrogen Screen.

Experimental Protocol:

  • Yeast Strain and Plasmids: Utilize a yeast strain (e.g., Saccharomyces cerevisiae) co-transformed with two plasmids: one expressing the human estrogen receptor (hER) ligand-binding domain fused to a DNA-binding domain (DBD), and the other expressing a coactivator peptide fused to a transcriptional activation domain (AD).

  • Culture Preparation: Grow the yeast strain in an appropriate selective medium to mid-log phase.

  • Compound Exposure:

    • Prepare a series of dilutions of the nonylphenol isomers to be tested, along with a positive control (17β-estradiol) and a negative control (vehicle, e.g., DMSO).

    • In a 96-well plate, add the yeast culture to each well.

    • Add the test compounds and controls to the respective wells.

  • Incubation: Incubate the plate at 30°C for a specified period to allow for compound uptake and interaction with the receptor.

  • Reporter Gene Assay:

    • Lyse the yeast cells to release the intracellular contents.

    • Add a substrate for the reporter enzyme (e.g., o-nitrophenyl-β-D-galactopyranoside for β-galactosidase).

    • Measure the enzymatic activity, which is proportional to the level of reporter gene expression, using a spectrophotometer.

  • Data Analysis:

    • Construct dose-response curves for each isomer.

    • Calculate the half-maximal effective concentration (EC50) for each compound.

    • Determine the relative potency of each isomer compared to 17β-estradiol.

Rationale for Experimental Choices: The Y2H system is chosen for its high sensitivity and specificity in detecting ligand-receptor interactions in a cellular context. [12]The use of a reporter gene provides a quantifiable output that is directly related to the strength of the interaction.

In Vivo Vitellogenin Induction Assay

Vitellogenin (VTG) is an egg-yolk precursor protein that is normally synthesized in the liver of female fish under the control of estrogen. [13]The induction of VTG in male fish is a well-established biomarker for exposure to estrogenic compounds. [14][15] Experimental Protocol:

  • Test Organism: Select a suitable fish model, such as zebrafish (Danio rerio) or medaka (Oryzias latipes). [3][14]2. Acclimation: Acclimate the fish to laboratory conditions in clean water.

  • Exposure:

    • Expose male fish to different concentrations of the nonylphenol isomers in a semi-static or flow-through system for a defined period (e.g., 14-21 days).

    • Include a positive control group (exposed to 17β-estradiol) and a negative control group (vehicle only).

  • Sample Collection: At the end of the exposure period, collect blood plasma or liver samples from the fish. [14]Skin mucus can also be a non-lethal alternative for sampling. [16]5. VTG Quantification:

    • Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of VTG in the collected samples. [16]6. Data Analysis:

    • Compare the VTG levels in the exposed groups to the control group.

    • Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC) for each isomer.

Rationale for Experimental Choices: The vitellogenin induction assay provides a physiologically relevant measure of estrogenic activity in a whole organism. [17]It integrates the absorption, distribution, metabolism, and excretion of the test compound, offering a more comprehensive assessment of its potential endocrine-disrupting effects.

Signaling Pathways and Downstream Effects

The binding of a nonylphenol isomer to the estrogen receptor initiates a signaling cascade that can lead to a variety of downstream effects. While some isomers act as full agonists, others may act as partial agonists or even antagonists. [18] Upon binding, the ligand-receptor complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, leading to changes in protein synthesis and cellular function.

Estrogen_Signaling cluster_cell Target Cell cluster_nucleus Nucleus NP Nonylphenol Isomer ER Estrogen Receptor (ER) NP->ER Binding NP_ER NP-ER Complex ER->NP_ER ERE Estrogen Response Element (ERE) NP_ER->ERE Translocation & DNA Binding Transcription Modulation of Gene Transcription ERE->Transcription CellularResponse Altered Protein Synthesis & Cellular Response Transcription->CellularResponse

Caption: Simplified estrogen receptor signaling pathway activated by nonylphenol.

Conclusion

The estrogenic activity of nonylphenol is not a monolithic property but rather a complex function of its isomeric composition. The structure of the nonyl alkyl chain, particularly its branching pattern, is a critical determinant of an isomer's ability to bind and activate the estrogen receptor. This guide has highlighted the significant differences in potency among various isomers and detailed the robust experimental methodologies required for their assessment. For researchers and drug development professionals, an isomer-specific approach is essential for accurate hazard identification, risk assessment, and the design of chemicals with reduced endocrine-disrupting potential.

References

  • Zubiria, I., et al. (2014). Estrogenic effects of nonylphenol and octylphenol isomers in vitro by recombinant yeast assay (RYA) and in vivo with early life stages of zebrafish. Science of The Total Environment, 466-467, 1-10. [Link]

  • Acconcia, F., & Marino, M. (Year). NONYLPHENOL, AN INTEGRATED VISION OF A POLLUTANT. Applied Ecology and Environmental Research. [Link]

  • Fujimoto, N., et al. (2005). Estrogenic Activity of Branched 4-Nonylphenol Isomers Examined by Yeast Two-Hybrid Assay. Journal of Health Science, 51(6), 727-732. [Link]

  • Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences, 54(1), 154-167. [Link]

  • Laws, S. C., et al. (2000). Estrogenic Activity of Octylphenol, Nonylphenol, Bisphenol A and Methoxychlor in Rats. Toxicological Sciences, 54(1), 154-167. [Link]

  • Ying, G. (2011). Isomer-Specific Biodegradation and Chemical Oxidation of Nonylphenol. eScholarship, University of California. [Link]

  • Henkel, C., & Tautz, N. (2016). A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions. Methods in Molecular Biology, 1415, 139-152. [Link]

  • Preuss, T. G., et al. (2006). Nonylphenol isomers differ in estrogenic activity. Toxicology in Vitro, 20(5), 786-792. [Link]

  • Kitani, Y., et al. (2011). Early-life exposure to 17β-estradiol and 4-nonylphenol impacts the growth hormone/insulin-like growth-factor system and estrogen receptors in Mozambique tilapia, Oreochromis mossambicus. General and Comparative Endocrinology, 173(2), 336-344. [Link]

  • Preuss, T. G., et al. (2010). Some nonylphenol isomers show antiestrogenic potency in the MVLN cell assay. Toxicology in Vitro, 24(1), 125-130. [Link]

  • Blair, R. M., et al. (2000). Estrogen Receptor Relative Binding Affinities of 188 Natural and Xenochemicals: Structural Diversity of Ligands. Toxicological Sciences, 54(1), 138-153. [Link]

  • Lee, H., & Lee, M. (2004). The Environmental Estrogen, Nonylphenol, Activates the Constitutive Androstane Receptor. Molecular Pharmacology, 65(2), 347-353. [Link]

  • Addgene (2015). Tips for Screening with Yeast Two Hybrid Systems. Addgene Blog. [Link]

  • Kang, I. J., et al. (2003). Effects of 4‐nonylphenol and 4‐tert‐octylphenol on sex differentiation and vitellogenin induction in medaka (Oryzias latipes). Environmental Toxicology and Chemistry, 22(7), 1546-1552. [Link]

  • Leusch, F. D. L., et al. (n.d.). SEPARATION, STRUCTURAL ELUCIDATION AND ESTROGENIC ACTIVITY STUDIES OF THE STRUCTURAL ISOMERS OF 4-NONYLPHENOL BY GC-PFC COUPLED. [Link]

  • Wikipedia (n.d.). Nonylphenol. [Link]

  • ResearchGate (n.d.). Quantitative structure-activity relationships for estrogen receptor binding affinity of phenolic chemicals. [Link]

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  • Routledge, E. J., & Sumpter, J. P. (1997). Issues arising when interpreting results from an in vitro assay for estrogenic activity. Toxicology and Applied Pharmacology, 144(2), 361-368. [Link]

  • Kinnberg, K., et al. (2000). Effects of Nonylphenol and 17β-Estradiol on Vitellogenin Synthesis and Testis Morphology in Male Platyfish Xiphophorus Maculatus. Journal of Experimental Biology, 203(Pt 1), 171-181. [Link]

  • Takara Bio (n.d.). Matchmaker® Gold Yeast Two-Hybrid System User Manual. [Link]

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  • Dvorak, Z., et al. (2024). Filling the Blank Space: Branched 4-Nonylphenol Isomers Are Responsible for Robust Constitutive Androstane Receptor (CAR) Activation by Nonylphenol. Environmental Science & Technology. [Link]

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Safety Operating Guide

Mastering the Safe Handling of 4-(1-Ethyl-1,4-dimethylpentyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this progress comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, in-depth technical and procedural information for the safe handling, use, and disposal of 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.

Hazard Analysis: Understanding the Risks

Before any handling, it is crucial to comprehend the specific hazards associated with 4-(1-Ethyl-1,4-dimethylpentyl)phenol. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple significant risks.[1]

Primary Hazards:

  • Corrosive: Causes severe skin burns and eye damage.[1]

  • Irritant: Harmful if swallowed.[1]

  • Health Hazard: Suspected of damaging fertility or the unborn child.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]

These classifications necessitate a stringent approach to personal protection and handling protocols to mitigate exposure risks. The corrosive nature of this phenol derivative means that even brief contact can cause significant injury. Furthermore, its potential as a reproductive toxin demands that all personnel, particularly those of reproductive age, handle this chemical with the utmost care.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with 4-(1-Ethyl-1,4-dimethylpentyl)phenol. The selection of appropriate PPE is the first line of defense against chemical exposure.

Summary of Required PPE
Protection LevelRequired EquipmentRationale
Level C Full-face or half-mask air-purifying respirator (NIOSH approved), Chemical resistant clothing, Inner and outer chemical-resistant gloves, Steel-toe and shank chemical-resistant boots.[2][3]Required when the concentration and type of airborne substances are known and the criteria for using air-purifying respirators are met.[3]
Level D Gloves, Coveralls, Safety glasses, Face shield, Chemical-resistant, steel-toe boots or shoes.[3]The minimum level of protection for any work in a laboratory setting.[3]

Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory to prevent eye contact.

  • Face Shield: A face shield must be worn in conjunction with goggles to protect the entire face from splashes, especially when handling larger quantities or during procedures with a high risk of splashing.

Skin and Body Protection:

  • Gloves: Due to the corrosive nature of this compound, double-gloving is recommended. Butyl rubber or neoprene gloves provide good resistance to phenols.[4] Nitrile gloves are generally not recommended for prolonged contact with phenols.[4] Always inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat is essential.

  • Apron: A chemically resistant apron should be worn over the lab coat to provide an additional layer of protection against spills.[4]

  • Closed-toe Shoes: Impervious, closed-toe shoes are required to protect the feet from potential spills.[5]

Respiratory Protection:

  • Fume Hood: All work with 4-(1-Ethyl-1,4-dimethylpentyl)phenol must be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[4][6]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound at every stage is critical for maintaining a safe laboratory environment.

Receiving and Storage:
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage: Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7] The storage area should be clearly labeled with the appropriate hazard warnings. Keep containers tightly closed.[7]

Handling and Use:
  • Preparation: Before beginning any work, ensure that an emergency eyewash station and safety shower are readily accessible.[6]

  • Weighing and Transferring: Conduct all weighing and transferring of the solid material within a chemical fume hood to prevent the generation of dust.

  • Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling, even if gloves were worn.[8]

Disposal Plan: Environmental Responsibility

The high aquatic toxicity of 4-(1-Ethyl-1,4-dimethylpentyl)phenol necessitates a meticulous disposal plan to prevent environmental contamination.

  • Waste Collection: All waste materials, including contaminated gloves, pipette tips, and empty containers, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Aqueous Waste: Do not dispose of any solutions containing this compound down the drain.[8] Collect all aqueous waste in a designated hazardous waste container.

  • Disposal Method: The safest and most effective method for the disposal of phenol-containing waste is incineration at a licensed chemical disposal facility.[9] This ensures the complete destruction of the hazardous compound.[9]

Emergency Procedures: Spill and Exposure Response

In the event of an accidental release or exposure, a rapid and informed response is crucial.

Spill Response Workflow

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_ppe Don Appropriate PPE cluster_containment Contain & Neutralize cluster_disposal Decontaminate & Dispose Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Respirator Respirator Isolate->Respirator Gloves Chemical Resistant Gloves Goggles Goggles & Face Shield Apron Resistant Apron Absorb Cover with Absorbent Material (e.g., Vermiculite) Apron->Absorb Collect Collect Absorbed Material Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Place Waste in Labeled Hazardous Waste Container Report Report the Incident Dispose->Report

Caption: Workflow for handling a chemical spill.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[12]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate 4-(1-Ethyl-1,4-dimethylpentyl)phenol into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: 4-Ethylphenol. Retrieved from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2016). Phenol, 4-(1,1-dimethylethyl)-: Human health tier II assessment. Retrieved from [Link]

  • PubChem. (n.d.). 4-(1-Ethyl-1,4-dimethylpentyl)phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • University of California, Berkeley - Environment, Health and Safety. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • Chemistry For Everyone. (2025). How Do You Dispose Of Phenol Safely? [Video]. YouTube. Retrieved from [Link]

  • protocols.io. (2020). PHENOL FIRST AID and personal protective equipment. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • CPAchem. (2023). Safety data sheet: 4-Ethylphenol. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.